molecular formula C11H19NO4 B130423 N-Boc-2-piperidinecarboxylic acid CAS No. 98303-20-9

N-Boc-2-piperidinecarboxylic acid

Número de catálogo: B130423
Número CAS: 98303-20-9
Peso molecular: 229.27 g/mol
Clave InChI: JQAOHGMPAAWWQO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-Boc-2-piperidinecarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C11H19NO4 and its molecular weight is 229.27 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(Tert-butoxycarbonyl)piperidine-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-7-5-4-6-8(12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQAOHGMPAAWWQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70922705
Record name 1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70922705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98303-20-9, 118552-55-9
Record name N-Boc-DL-pipecolic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098303209
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70922705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(tert-Butoxycarbonyl)-2-piperidinecarboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-Boc-DL-pipecolic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2P5PJ52SH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to N-Boc-2-piperidinecarboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: N-Boc-2-piperidinecarboxylic acid, a protected form of pipecolic acid, is a pivotal building block in modern organic synthesis, particularly within the pharmaceutical and biotechnology sectors. Its unique structural arrangement, featuring a piperidine ring with a carboxylic acid at the 2-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, offers significant versatility for the construction of complex molecular architectures. This guide provides an in-depth overview of its chemical and physical properties, a detailed synthesis protocol, and its applications in drug development, tailored for researchers, scientists, and professionals in the field.

Core Properties and Identification

This compound is commercially available as a racemic mixture and as individual enantiomers. The choice of stereoisomer is critical for applications in chiral synthesis, particularly for developing stereospecific pharmaceuticals.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueReferences
Chemical Name 1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid
Synonyms N-Boc-DL-pipecolinic acid, Boc-DL-Pip-OH
CAS Number (Racemic) 98303-20-9[1]
CAS Number ((R)-enantiomer) 28697-17-8[2]
CAS Number ((S)-enantiomer) 26250-84-0
Molecular Formula C₁₁H₁₉NO₄[1]
Molecular Weight 229.27 g/mol [1]
Appearance White to light yellow crystalline powder[2]
Melting Point 130-133 °C (racemic, lit.)
116-119 °C ((R)-enantiomer, lit.)
Boiling Point (Predicted) 353.2 ± 35.0 °C
Density (Predicted) 1.164 ± 0.06 g/cm³
Solubility Soluble in methanol and dichloromethane.[2]
pKa (Predicted) 4.03 ± 0.20

Synthesis of this compound: An Experimental Protocol

The standard method for synthesizing this compound involves the protection of the secondary amine of 2-piperidinecarboxylic acid (pipecolic acid) using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The following protocol is adapted from a procedure for the synthesis of the (R)-enantiomer.[2]

Materials:

  • D-(+)-2-piperidinecarboxylic acid (or the corresponding racemate/S-enantiomer)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Methanol

  • Deionized water

  • Diethyl ether

  • Dichloromethane (DCM)

  • Saturated potassium bisulfate solution (KHSO₄)

  • Saturated saline solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether, Ethyl acetate, Acetic acid (for chromatography)

Procedure:

  • Reaction Setup: In a 1000 mL round-bottomed flask, combine D-(+)-2-piperidinecarboxylic acid (8.0 g, 0.062 mol), sodium bicarbonate (26.04 g, 0.310 mol), and methanol (400 mL).[2]

  • Addition of Boc Anhydride: To this stirred suspension, add di-tert-butyl dicarbonate (14.8 g, 0.068 mol).[2]

  • Reaction: Stir the mixture at room temperature for 24 hours.[2]

  • Solvent Removal: After the reaction is complete, remove the methanol by distillation under reduced pressure.[2]

  • Aqueous Work-up (1): Dissolve the resulting residue in deionized water. Wash the aqueous solution three times with diethyl ether to remove any unreacted Boc₂O.[2]

  • Acidification: Adjust the pH of the aqueous phase to 2 by adding a saturated potassium bisulfate solution.[2]

  • Extraction: Extract the acidified aqueous solution three times with dichloromethane.[2]

  • Aqueous Work-up (2): Combine the organic phases and wash them three times with saturated saline solution.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2]

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of petroleum ether, ethyl acetate, and acetic acid as the eluent to obtain the pure this compound as a white solid.[2]

Below is a graphical representation of the synthesis workflow.

G Synthesis Workflow for this compound cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve Reactants (Pipecolic Acid, NaHCO₃ in Methanol) B 2. Add Boc₂O A->B C 3. Stir at RT for 24h B->C D 4. Remove Methanol C->D Reaction Complete E 5. Aqueous Wash (Ether) D->E F 6. Acidify (KHSO₄) E->F G 7. Extract (DCM) F->G H 8. Wash (Brine) G->H I 9. Dry & Concentrate H->I J 10. Column Chromatography I->J K Pure Product J->K

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Applications in Drug Development and Organic Synthesis

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).

1. Peptide Synthesis: The Boc protecting group effectively shields the piperidine nitrogen, preventing its participation in unwanted side reactions. This allows for the selective functionalization of the carboxylic acid moiety, a crucial feature in multi-step peptide synthesis. The piperidine ring, a common motif in bioactive compounds, can impart conformational constraints on peptide chains, potentially influencing their biological activity and improving properties such as stability and bioavailability.

2. Pharmaceutical Intermediate: The piperidine scaffold is a privileged structure found in numerous natural products and pharmaceuticals. This compound provides a convenient route to introduce this important heterocyclic motif.

A notable example of its application is in the synthesis of local anesthetics like Ropivacaine . The synthesis of the key intermediate for Ropivacaine, (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide, starts from (S)-pipecolic acid.[3] The initial step in this industrial synthesis involves the protection of the piperidine nitrogen, for which N-Boc protection is a standard and effective strategy, before proceeding with the amidation with 2,6-dimethylaniline.

The logical workflow for utilizing this compound in a generic amide synthesis is depicted below.

G General Amide Synthesis Pathway A N-Boc-2-piperidine- carboxylic acid C Amide Coupling (e.g., EDC, HATU) A->C B Amine (R-NH₂) B->C D N-Boc Protected Amide C->D E Boc Deprotection (Acidic Conditions, e.g., TFA) D->E F Final Amide Product E->F

Caption: A logical diagram showing the use of this compound in amide synthesis.

Biological Significance of the Pipecolic Acid Core

While this compound itself is primarily a synthetic intermediate, its core structure, pipecolic acid, possesses notable biological significance. Pipecolic acid is a non-protein amino acid derived from the metabolism of L-lysine.[4] In plants, it has been identified as a critical signaling molecule in the regulation of Systemic Acquired Resistance (SAR), a broad-spectrum defense mechanism against pathogens.[5][6][7] The accumulation of pipecolic acid and its hydroxylated derivative, N-hydroxy-pipecolic acid (NHP), at infection sites helps to trigger a plant-wide immune response.[6] This role in natural signaling pathways underscores the biological relevance of the piperidine-2-carboxylic acid scaffold.

Safety and Handling

This compound is classified as an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.

Table 2: GHS Hazard Information

Hazard ClassGHS CodeDescription
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Specific Target Organ ToxicityH335May cause respiratory irritation

Handling Recommendations:

  • Use in a well-ventilated area or under a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For handling fine powders, a dust mask (e.g., N95) is recommended.

  • Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion: this compound is a cornerstone of modern synthetic chemistry, offering a reliable and versatile platform for introducing the piperidine-2-carboxylic acid moiety into a wide array of molecules. Its well-defined properties, established synthesis protocols, and critical role in the production of pharmaceuticals like Ropivacaine make it an indispensable tool for researchers and professionals in drug discovery and development. A thorough understanding of its chemistry and handling is essential for its effective and safe utilization in the laboratory and beyond.

References

physicochemical properties of (±)-1-Boc-piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of (±)-1-Boc-piperidine-2-carboxylic Acid

Introduction

(±)-1-Boc-piperidine-2-carboxylic acid, also known as N-Boc-DL-pipecolinic acid, is a protected form of pipecolic acid, a non-proteinogenic amino acid.[1] The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective chemical modifications at the carboxylic acid functional group, making it a crucial building block in organic synthesis.[2] This versatile intermediate is widely utilized in pharmaceutical research and drug development, particularly in peptide synthesis to create peptide mimetics with enhanced stability or to introduce specific structural constraints that can influence biological activity.[2] This guide provides a detailed overview of the core physicochemical properties of the racemic mixture of 1-Boc-piperidine-2-carboxylic acid, along with its enantiomeric forms.

Chemical Identity and Structure

The fundamental identifiers and structural representations for (±)-1-Boc-piperidine-2-carboxylic acid are crucial for its unambiguous identification in research and chemical inventory management.

IdentifierValue
Chemical Name (±)-1-Boc-piperidine-2-carboxylic acid
Synonyms N-Boc-DL-pipecolinic acid, Boc-DL-Pip-OH[3]
CAS Number 98303-20-9[3]
Molecular Formula C₁₁H₁₉NO₄[3][4]
Molecular Weight 229.27 g/mol [3][4]
SMILES CC(C)(C)OC(=O)N1CCCCC1C(O)=O[3]
InChI Key JQAOHGMPAAWWQO-UHFFFAOYSA-N[3][4]

Quantitative Physicochemical Data

The physicochemical properties of a compound are essential for predicting its behavior in various chemical and biological systems. The following tables summarize the key quantitative data for (±)-1-Boc-piperidine-2-carboxylic acid and its individual enantiomers.

Table 1: Physicochemical Properties of (±)-1-Boc-piperidine-2-carboxylic Acid (Racemic Mixture)

PropertyValue
Appearance White Crystalline Powder[4]
Melting Point 130-133 °C (lit.)[3][4][5]
Boiling Point (Predicted) 353.2 ± 35.0 °C at 760 mmHg[4]
Density (Predicted) 1.164 ± 0.06 g/cm³[4]
Water Solubility Insoluble[6][7]
Other Solubilities Soluble in Methanol, Chloroform[4][7][8]
pKa (Predicted) 4.03 ± 0.20[4]
XLogP3 1.8[6]

Table 2: Comparison of Properties for (S), (R), and (±) Isomers

Property(S)-Enantiomer(R)-Enantiomer(±)-Racemic Mixture
CAS Number 26250-84-028697-17-8[9]98303-20-9[3]
Melting Point 122-126 °C (lit.)[6]116-119 °C (lit.)[9]130-133 °C (lit.)[3]
Specific Optical Rotation -63.2° (c=1 in acetic acid)[6]+68° (c=1 in acetic acid)[9]Not applicable

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized experimental methodologies. Below are detailed protocols for key experiments.

Melting Point Determination (Capillary Method)
  • Objective: To determine the temperature range over which the solid compound transitions to a liquid.

  • Methodology: A small, finely powdered sample of the crystalline compound is packed into a thin-walled capillary tube. The tube is placed in a melting point apparatus, which heats the sample at a controlled rate. The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. This is a standard procedure referenced by the "lit." (literature) values provided by chemical suppliers.[3][9]

Solubility Determination
  • Objective: To determine the solubility of the compound in various solvents.

  • Methodology: A specified amount of solvent (e.g., methanol, water) is placed in a vial at a controlled temperature. Small, pre-weighed portions of (±)-1-Boc-piperidine-2-carboxylic acid are added incrementally with vigorous stirring. The process continues until a saturated solution is achieved, indicated by the persistence of undissolved solid. The total mass of the dissolved solute is used to quantify solubility. For instance, one source notes solubility for the (R)-enantiomer as 0.3 grams in 2 mL of dimethylformamide.[9]

pKa Determination (Potentiometric Titration)
  • Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid group.

  • Methodology:

    • A solution of the compound with a known concentration is prepared in a suitable solvent (e.g., water-methanol mixture).

    • A calibrated pH electrode is immersed in the solution.

    • A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

    • The pH of the solution is recorded after each addition of the titrant.

    • A titration curve is generated by plotting pH versus the volume of base added.

    • The equivalence point is determined from the inflection point of the curve. The pKa is the pH value at the half-equivalence point.

LogP Determination (Hydrophobicity)
  • Objective: To measure the hydrophobicity of the compound, which influences its pharmacokinetic properties.

  • Methodology (Shake-Flask Method):

    • The compound is dissolved in a pre-saturated mixture of n-octanol and water.

    • The mixture is shaken vigorously until equilibrium is reached, allowing the compound to partition between the two immiscible phases.

    • The layers are separated by centrifugation.

    • The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

    • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

    • LogP is the base-10 logarithm of the partition coefficient. For protected amino acids like this one, hydrophobicity indices can also be determined experimentally using reversed-phase liquid chromatography (RPLC).[10]

Synthesis Workflow and Visualization

The synthesis of N-Boc protected amino acids is a fundamental process in peptide chemistry. The following diagram illustrates a general and widely cited workflow for the synthesis of (R)-1-Boc-piperidine-2-carboxylic acid from D-(+)-2-piperidinic acid.[9]

Synthesis_Workflow Reactants D-(+)-2-Piperidinic Acid + Di-tert-butyl dicarbonate + Sodium Bicarbonate Reaction Stir at Room Temp (24 hours) Reactants->Reaction Solvent Methanol Solvent->Reaction Evaporation Remove Methanol (Reduced Pressure) Reaction->Evaporation Reaction Completion Dissolution Dissolve Residue in Water Evaporation->Dissolution Washing1 Wash with Ether (3x) Dissolution->Washing1 Acidification Adjust Aqueous pH to 2 (Potassium Bisulfate) Washing1->Acidification Aqueous Phase Extraction Extract with CH2Cl2 (3x) Acidification->Extraction Washing2 Wash Organic Phase (Saturated Saline, 3x) Extraction->Washing2 Combined Organic Phases Drying Dry over Anhydrous Na2SO4 & Concentrate Washing2->Drying Purification Silica Gel Column Chromatography Drying->Purification Crude Product Product (R)-1-Boc-piperidine- 2-carboxylic acid Purification->Product Final Product

Caption: General workflow for the synthesis of (R)-1-Boc-piperidine-2-carboxylic acid.[9]

References

An In-depth Technical Guide to the Synthesis and Characterization of N-Boc-DL-Pipecolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of N-Boc-DL-pipecolinic acid, a valuable building block in medicinal chemistry and peptide synthesis. The tert-butyloxycarbonyl (Boc) protecting group offers stability under various conditions and allows for selective deprotection, making it a crucial component in the synthesis of complex molecules. This document details the synthetic protocol, purification methods, and extensive characterization data.

Synthesis of N-Boc-DL-Pipecolinic Acid

The synthesis of N-Boc-DL-pipecolinic acid is readily achieved by the N-Boc protection of commercially available DL-pipecolinic acid. The most common and efficient method involves the use of di-tert-butyl dicarbonate (Boc₂O) as the Boc-group donor.

Reaction Scheme:

Experimental Protocol:

A detailed, step-by-step procedure for the synthesis of N-Boc-DL-pipecolinic acid is provided below. This protocol is based on established methods for the N-Boc protection of amino acids.

Materials:

  • DL-Pipecolinic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Acetone

  • Water

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve DL-pipecolinic acid in a 1:1 mixture of acetone and water.

  • Basification: Cool the solution in an ice bath and slowly add 1 M NaOH solution with stirring until the pH of the solution reaches 9-10.

  • Addition of Boc Anhydride: While maintaining the temperature and pH, add di-tert-butyl dicarbonate to the reaction mixture portion-wise over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, remove the acetone under reduced pressure using a rotary evaporator.

    • Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc anhydride and other nonpolar impurities.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl solution in an ice bath.

    • Extract the product into ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude N-Boc-DL-pipecolinic acid.

Purification:

The crude product can be purified by recrystallization.

Recrystallization Protocol:

  • Dissolve the crude N-Boc-DL-pipecolinic acid in a minimal amount of a hot solvent system, such as ethyl acetate/hexanes.

  • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Characterization of N-Boc-DL-Pipecolinic Acid

Thorough characterization is essential to confirm the identity and purity of the synthesized N-Boc-DL-pipecolinic acid. The following techniques are commonly employed.

Physicochemical Properties
PropertyValue
CAS Number 98303-20-9
Molecular Formula C₁₁H₁₉NO₄
Molecular Weight 229.27 g/mol
Appearance White to off-white crystalline powder
Melting Point 127-133 °C
Solubility Soluble in common organic solvents like methanol, ethyl acetate, and DMSO.
Spectroscopic Data

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of N-Boc-DL-pipecolinic acid.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons and their connectivity in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.9 - 5.1Broad1H-CH- (C2-H)
~3.9 - 4.1Multiplet1H-CH₂- (C6-H axial)
~2.8 - 3.2Multiplet1H-CH₂- (C6-H equatorial)
~2.2 - 2.4Multiplet1H-CH₂- (C3-H)
~1.2 - 1.8Multiplet5H-CH₂- (C3-H, C4-H₂, C5-H₂)
1.45Singlet9H-C(CH₃)₃ (Boc group)
~10 - 12Broad Singlet1H-COOH

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Chemical Shift (δ, ppm)Assignment
~174 - 176-COOH (Carboxylic acid carbon)
~155 - 157-C=O (Boc carbonyl carbon)
~79 - 81-C(CH₃)₃ (Boc quaternary carbon)
~55 - 57-CH- (C2)
~45 - 47-CH₂- (C6)
~28.5-C(CH₃)₃ (Boc methyl carbons)
~25 - 27-CH₂- (C4)
~20 - 22-CH₂- (C3)
~18 - 20-CH₂- (C5)

2.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic acid)
2850-3000MediumC-H stretch (Aliphatic)
~1740StrongC=O stretch (Carboxylic acid)
~1690StrongC=O stretch (Boc carbamate)
~1450MediumC-H bend (Aliphatic)
~1160StrongC-O stretch

2.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Electrospray Ionization (ESI-MS):

    • [M+H]⁺: m/z 230.1

    • [M+Na]⁺: m/z 252.1

    • [M-H]⁻: m/z 228.1

  • Electron Ionization (EI-MS) Fragmentation: Common fragments include the loss of the tert-butyl group (m/z 173), loss of CO₂ from the carboxylic acid (m/z 185), and loss of the entire Boc group (m/z 129).

Visualizations

Synthesis Workflow

Synthesis_Workflow DL_Pipecolinic_Acid DL-Pipecolinic Acid Reaction N-Boc Protection (Acetone/Water, NaOH) DL_Pipecolinic_Acid->Reaction Boc_Anhydride Di-tert-butyl dicarbonate Boc_Anhydride->Reaction Crude_Product Crude N-Boc-DL- pipecolinic acid Reaction->Crude_Product Purification Recrystallization (Ethyl acetate/Hexanes) Crude_Product->Purification Pure_Product Pure N-Boc-DL- pipecolinic acid Purification->Pure_Product

Caption: Workflow for the synthesis of N-Boc-DL-pipecolinic acid.

Characterization Logic

Characterization_Logic Synthesized_Product Synthesized Product Identity_Confirmation Identity Confirmation Synthesized_Product->Identity_Confirmation Purity_Assessment Purity Assessment Synthesized_Product->Purity_Assessment NMR NMR (¹H, ¹³C) Identity_Confirmation->NMR Structure IR FT-IR Identity_Confirmation->IR Functional Groups MS Mass Spectrometry Identity_Confirmation->MS Molecular Weight Purity_Assessment->NMR Absence of impurities MP Melting Point Purity_Assessment->MP Sharpness of melt TLC Thin-Layer Chromatography Purity_Assessment->TLC Single spot

Caption: Logical flow for the characterization of N-Boc-DL-pipecolinic acid.

Spectroscopic Profile of N-Boc-2-piperidinecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for N-Boc-2-piperidinecarboxylic acid, a key building block in pharmaceutical and organic synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols for data acquisition.

Compound Identification

ParameterValue
Compound Name This compound
Synonyms (R)-(+)-N-Boc-2-piperidinecarboxylic Acid, Boc-D-Pip-OH
CAS Number 28697-17-8 (for R-enantiomer)[1][2][3], 98303-20-9 (for racemate)[4][5]
Molecular Formula C₁₁H₁₉NO₄[1][2][3]
Molecular Weight 229.27 g/mol [1][2][3]
Chemical Structure Chemical Structure of this compound

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: DMSO-d₆ Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
12.71s1H-COOH
4.61d, J = 28.8 Hz1HH-2
3.82d, J = 12 Hz1HH-6 (axial)
2.93m1HH-6 (equatorial)
2.06s1HH-3 (axial)
1.62m3HH-3 (eq), H-4, H-5
1.39m11H-C(CH₃)₃, H-4, H-5

Data sourced from ChemicalBook.[2]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Source: Sigma-Aldrich Co. LLC.[1]

Chemical Shift (δ) ppmAssignment
Data not explicitly provided in numerical format in search results, but a spectrum is available from the source.Assignments would correspond to the 11 carbon atoms in the molecule: the carboxylic acid carbon, the Boc-carbonyl carbon, the quaternary carbon of the Boc group, the methyl carbons of the Boc group, and the five carbons of the piperidine ring.
IR (Infrared) Spectroscopy Data

Technique: Attenuated Total Reflectance (ATR)

Wavenumber (cm⁻¹)Description of Absorption
Specific peak values not detailed in search results. A typical spectrum would show:
~3300-2500O-H stretch (broad, carboxylic acid)
~2980-2850C-H stretch (aliphatic)
~1740C=O stretch (Boc carbonyl)
~1700C=O stretch (carboxylic acid)
~1400-1150C-N and C-O stretches

Data sourced from PubChem, originally from Bio-Rad Laboratories, Inc. and Acros Organics.[1]

Mass Spectrometry (MS) Data

Ionization Method: Electrospray Ionization (ESI) or Electron Ionization (EI)

m/zIon
229.1[M]⁺ (molecular ion)[2]
230.1[M+H]⁺ (protonated molecule)
252.1[M+Na]⁺ (sodium adduct)
174.1[M-C₄H₉O]⁺ (loss of tert-butoxy group)
129.1[M-Boc]⁺ (loss of Boc group)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: A small quantity (typically 5-10 mg) of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). A common standard, tetramethylsilane (TMS), is often added to the solvent by the manufacturer to serve as an internal reference (0 ppm).

  • Instrumentation: The spectra are acquired on a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

    • A standard one-pulse sequence is used to acquire the free induction decay (FID).

    • The number of scans can be varied to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is typically used to simplify the spectrum, resulting in single lines for each unique carbon atom.

    • A longer acquisition time and a greater number of scans are generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The acquired FIDs are Fourier transformed to generate the NMR spectra. Phase and baseline corrections are applied, and the spectra are referenced to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: For Attenuated Total Reflectance (ATR) IR, a small amount of the solid this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal is collected first.

    • The sample is then placed on the crystal, and pressure is applied to ensure good contact.

    • The sample spectrum is then recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum.

  • Data Processing: The resulting transmittance or absorbance spectrum is analyzed to identify the characteristic absorption bands of the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 1 mg/mL. This stock solution is then further diluted to a final concentration in the low µg/mL to ng/mL range.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used for this type of molecule.

  • Data Acquisition:

    • The prepared sample solution is infused into the ESI source at a constant flow rate.

    • The instrument parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) are optimized to achieve stable ionization and maximal signal intensity.

    • The mass spectrum is recorded over a relevant mass-to-charge (m/z) range.

  • Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak and other characteristic fragment ions.

Workflow Visualizations

The following diagrams illustrate the logical flow of the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure 1H & 13C Spectra Functional_Groups Functional Group Identification IR->Functional_Groups Vibrational Modes Molecular_Weight Molecular Weight and Fragmentation MS->Molecular_Weight m/z Ratios

Caption: Workflow for the spectroscopic analysis of this compound.

NMR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis Dissolve Dissolve in Deuterated Solvent Acquire_1H Acquire 1H FID Dissolve->Acquire_1H Acquire_13C Acquire 13C FID Dissolve->Acquire_13C FT Fourier Transform Acquire_1H->FT Acquire_13C->FT Correction Phase & Baseline Correction FT->Correction Integration Integration & Peak Picking Correction->Integration Assignment Structural Assignment Integration->Assignment

Caption: Detailed workflow for NMR data acquisition and analysis.

References

comprehensive literature review on N-Boc-2-piperidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to N-Boc-2-Piperidinecarboxylic Acid: Synthesis, Characterization, and Applications

Introduction: The Quintessential Chiral Building Block

In the landscape of modern organic synthesis and medicinal chemistry, this compound has established itself as a cornerstone chiral building block. As the N-protected form of piperidine-2-carboxylic acid (pipecolic acid), this compound offers a unique combination of a conformationally constrained heterocyclic scaffold and orthogonal protecting groups, making it an invaluable asset in the synthesis of complex molecules.[1][2] The piperidine ring is a "privileged structure," a motif frequently found in a vast array of bioactive natural products and pharmaceuticals, often imparting favorable pharmacokinetic properties.[2]

The tert-butoxycarbonyl (Boc) group serves as an excellent protecting group for the piperidine nitrogen. Its stability under a wide range of reaction conditions, coupled with its facile removal under mild acidic conditions, allows chemists to selectively perform transformations at the carboxylic acid moiety without interference.[1][2] This guide provides a comprehensive overview for researchers and drug development professionals, delving into the synthesis, physicochemical properties, critical applications, and handling of this compound, grounding technical protocols in mechanistic causality.

Physicochemical Properties & Spectroscopic Characterization

The physical and chemical properties of this compound are fundamental to its handling and application in synthesis. It typically presents as a white to light yellow crystalline powder.[3]

Summary of Physicochemical Data
PropertyValueReference
Molecular Formula C₁₁H₁₉NO₄[4][5][6]
Molecular Weight 229.27 g/mol [4][5][6]
Appearance White to light yellow crystal powder[3]
CAS Number 98303-20-9 (Racemic)[5][6][7]
28697-17-8 ((R)-enantiomer)[3][4]
26250-84-0 ((S)-enantiomer)[8]
Melting Point 130-133 °C (Racemic)[7]
116-119 °C ((R)-enantiomer)[3]
122-126 °C ((S)-enantiomer)[8]
Optical Rotation ([α]²³/D) +63.5 ± 3° (c=1 in acetic acid) for (R)-enantiomer
Solubility Soluble in dimethylformamide, methanol[3]

Molecular Structure

N1 N C2 C N1->C2 C8 C N1->C8 C3 C C2->C3 C7 C C2->C7 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->N1 O1 O C7->O1 O2 O C7->O2 H1 H O2->H1 O3 O C8->O3 O4 O C8->O4 C9 C O4->C9 C10 C C9->C10 C11 C C9->C11 C12 C C9->C12

Caption: 2D Structure of this compound.

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of the compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals that correspond to the molecular structure. A representative ¹H-NMR (400 MHz, DMSO-d₆) shows a broad singlet for the carboxylic acid proton around 12.71 ppm.[3] The proton at the C2 position appears as a multiplet around 4.61 ppm. The protons of the tert-butyl group of the Boc protector appear as a characteristic singlet (or closely spaced multiplet due to rotamers) integrating to 9 hydrogens around 1.39 ppm.[3] The remaining piperidine ring protons appear as complex multiplets between 1.39 and 3.82 ppm.[3]

  • ¹³C NMR Spectroscopy: The carbon spectrum confirms the presence of all 11 carbon atoms. Key signals include the carbonyl carbon of the carboxylic acid (~174 ppm), the carbamate carbonyl (~154 ppm), the quaternary carbon of the Boc group (~79 ppm), and the C2 carbon of the piperidine ring (~58 ppm).

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups.[9] The spectrum will show a broad O-H stretch from the carboxylic acid (~3300-2500 cm⁻¹), a sharp C=O stretch from the Boc carbamate group (~1690 cm⁻¹), and another C=O stretch from the carboxylic acid (~1710 cm⁻¹). The absence of an N-H stretch confirms the N-substitution.

  • Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) typically shows the molecular ion peak [M]⁺ at m/z 229.1.[3]

Synthesis and Manufacturing

The most prevalent and efficient synthesis of this compound involves the protection of the commercially available piperidine-2-carboxylic acid (pipecolic acid). An alternative route begins with the hydrogenation of picolinic acid.

Route 1: N-Boc Protection of Piperidine-2-carboxylic Acid

This method is the most direct approach, utilizing di-tert-butyl dicarbonate ((Boc)₂O) to protect the secondary amine of pipecolic acid. The causality behind this choice is the high reactivity of (Boc)₂O with amines and the generation of benign byproducts (t-butanol and CO₂).

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification & Isolation start Dissolve Piperidine-2-carboxylic Acid, (Boc)2O, and NaHCO3 in Methanol react Stir at Room Temperature for 24 hours start->react step1 Remove Methanol (Reduced Pressure) react->step1 step2 Dissolve Residue in Water step1->step2 step3 Wash with Ether (3x) step2->step3 step4 Acidify Aqueous Phase to pH 2 (e.g., with KHSO4) step3->step4 step5 Extract with Dichloromethane (3x) step4->step5 dry Dry Combined Organic Phases (Anhydrous Na2SO4) step5->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Silica Gel Column Chromatography concentrate->purify end Isolate Pure this compound purify->end

Caption: Workflow for the Synthesis of this compound.

Detailed Experimental Protocol: [3]

  • Reaction Setup: In a round-bottomed flask, combine D-(+)-piperidine-2-carboxylic acid (1.0 eq), di-tert-butyl dicarbonate (1.1 eq), and sodium bicarbonate (5.0 eq).

  • Solvent Addition: Add methanol to the flask to create a stirrable mixture.

  • Reaction: Stir the mixture vigorously at room temperature for approximately 24 hours. The reaction progress can be monitored by TLC.

  • Solvent Removal: Upon completion, remove the methanol by distillation under reduced pressure using a rotary evaporator.

  • Aqueous Workup: Dissolve the remaining residue in water. Wash the aqueous solution three times with diethyl ether to remove any unreacted di-tert-butyl dicarbonate and other nonpolar impurities.

  • Acidification: Cool the aqueous phase in an ice bath and carefully adjust the pH to 2 with a saturated potassium bisulfate solution or dilute HCl.[3][10] The product will precipitate or remain in the aqueous layer.

  • Extraction: Extract the acidified aqueous phase three times with dichloromethane or ethyl acetate.[3][10]

  • Drying and Concentration: Combine the organic extracts, wash with saturated saline solution, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude solid by silica gel column chromatography using an eluent system such as petroleum ether/ethyl acetate/acetic acid to afford the pure white solid product.[3]

Route 2: Synthesis from Picolinic Acid

G picolinic Picolinic Acid pipecolic Piperidine-2-carboxylic Acid picolinic->pipecolic Catalytic Hydrogenation (e.g., PtO2, H2) nboc This compound pipecolic->nboc Boc Protection ((Boc)2O, Base)

Caption: Two-step synthesis starting from picolinic acid.

The hydrogenation of the pyridine ring is a robust transformation.[11] Catalysts like platinum oxide (PtO₂) are highly effective, often used in acidic solvents like glacial acetic acid or in neutral media like water.[12][13] The reaction typically requires hydrogen gas under pressure (e.g., 2.5-70 bar) and proceeds smoothly to give the saturated piperidine ring.[12][13]

Enantioselective Synthesis

Obtaining enantiomerically pure this compound is crucial for chiral drug synthesis. While starting from chiral pool D- or L-pipecolic acid is common, advanced methods like catalytic dynamic resolution (CDR) of racemic 2-lithio-N-Boc-piperidine have been developed. This technique uses a chiral ligand to selectively deprotonate and quench one enantiomer of the lithiated intermediate, providing access to highly enantioenriched 2-substituted piperidines.[14]

Key Applications in Research and Drug Development

The utility of this compound spans from peptide chemistry to the synthesis of complex alkaloids and pharmaceuticals.

  • Peptide Synthesis and Peptidomimetics: It is widely used as a non-natural amino acid in solid-phase peptide synthesis.[3][7] The incorporation of the pipecolic acid scaffold introduces a conformational constraint into a peptide backbone. This rigidity can protect the peptide from enzymatic degradation, enhance its binding affinity to biological targets, and improve its overall stability and bioavailability.[1]

  • Chiral Building Block: As a versatile intermediate, it is a key starting material for a multitude of complex targets. The carboxylic acid can be reduced, converted to amides, or used in various coupling reactions, while the Boc-protected nitrogen can be deprotected to reveal a nucleophilic secondary amine for further functionalization. This dual functionality is essential in multi-step synthetic campaigns.[2]

  • Medicinal Chemistry: The piperidine scaffold is central to numerous FDA-approved drugs. This compound is a precursor to local anesthetics (e.g., Ropivacaine), GABA uptake inhibitors (e.g., Tiagabine), and antipsychotics.[14][15][16] Its use allows medicinal chemists to systematically explore the structure-activity relationship (SAR) of new drug candidates by modifying the substituents on the piperidine ring.

Conformational Analysis

Understanding the three-dimensional structure of this compound is vital for its application in structure-based drug design. The piperidine ring predominantly adopts a low-energy chair conformation to minimize steric and torsional strain.[17] Furthermore, rotation around the N-CO (carbamate) bond is restricted due to its partial double-bond character. This leads to the existence of distinct syn and anti rotamers (conformational isomers), which can sometimes be observed as separate species in NMR spectroscopy at low temperatures.[17]

C1 C C2 C C1->C2 C3 C C2->C3 COOH_ax COOH(ax) C2->COOH_ax H_eq H(eq) C2->H_eq N4 N C3->N4 C5 C N4->C5 NBoc_eq N-Boc(eq) N4->NBoc_eq C6 C C5->C6 C6->C1

Caption: Chair conformation of this compound.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential. It is classified as an irritant.

GHS Hazard Information[4][5]
Hazard CodeDescriptionPrecautionary Statement
H315 Causes skin irritationP280: Wear protective gloves/protective clothing.
H319 Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H335 May cause respiratory irritationP261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.

Handling:

  • Avoid all personal contact, including inhalation of dust.[18]

  • Use in a well-ventilated area or a chemical fume hood.[19]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][19] For weighing and transferring solids, a dust mask (e.g., N95) is recommended.[5]

  • Ensure eyewash stations and safety showers are readily accessible.[20]

Storage:

  • Store in a cool, dry, and well-ventilated place.[19]

  • Keep the container tightly closed to prevent moisture absorption and contamination.[19]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[20]

Conclusion

This compound is more than just a chemical reagent; it is a versatile and enabling tool for chemical innovation. Its unique structural features, combined with the robust and reliable chemistry of the Boc protecting group, provide a powerful platform for constructing complex molecular architectures. From fundamental peptide research to the development of life-saving therapeutics, this compound continues to be a critical component in the chemist's arsenal, empowering the synthesis of novel molecules that push the boundaries of science and medicine.

References

Synthetic Pathways to N-Boc-2-Piperidinecarboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for the preparation of N-Boc-2-piperidinecarboxylic acid from its precursor, pipecolinic acid. The protection of the secondary amine in pipecolinic acid with a tert-butyloxycarbonyl (Boc) group is a critical step in various synthetic endeavors, particularly in peptide synthesis and the development of pharmaceutical intermediates. This document details established experimental protocols, presents comparative quantitative data, and illustrates the reaction workflow.

Introduction

This compound is a valuable building block in organic synthesis. The Boc protecting group offers the advantage of being stable under a wide range of reaction conditions while being readily removable under acidic conditions.[1] This allows for selective functionalization at the carboxylic acid moiety of the pipecolinic acid scaffold. The synthesis of this compound is a common yet crucial transformation, and understanding the various methodologies is essential for optimizing reaction outcomes.

Core Synthetic Route: N-tert-Butoxycarbonylation

The primary synthetic route to this compound involves the reaction of pipecolinic acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base. The base serves to deprotonate the secondary amine of the pipecolinic acid, thereby increasing its nucleophilicity to attack the electrophilic carbonyl carbon of the Boc anhydride.

A general reaction scheme for this transformation is as follows:

G cluster_0 General Reaction Scheme cluster_conditions Pipecolinic Acid Pipecolinic Acid Boc Anhydride +  Boc Anhydride Product This compound Pipecolinic Acid->Product Boc Anhydride->Product Base Base Solvent Solvent

Caption: General reaction for the Boc protection of pipecolinic acid.

The choice of base and solvent system can significantly influence the reaction efficiency, yield, and purity of the final product. The following sections provide detailed experimental protocols employing different conditions.

Experimental Protocols

This section details various methodologies for the synthesis of this compound, providing a comparative look at different reaction conditions.

Protocol 1: Sodium Bicarbonate in Methanol

This protocol is adapted from a procedure for the synthesis of (R)-(+)-N-Boc-2-piperidinecarboxylic acid from D-(+)-2-piperidinic acid.[2]

Materials:

  • Pipecolinic acid

  • Di-tert-butyl dicarbonate (Boc anhydride)

  • Sodium bicarbonate (NaHCO₃)

  • Methanol (MeOH)

  • Water (H₂O)

  • Diethyl ether (Et₂O)

  • Saturated potassium bisulfate (KHSO₄) solution

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

  • Petroleum ether

  • Ethyl acetate

  • Acetic acid

Procedure:

  • To a round-bottomed flask, add pipecolinic acid (1.0 eq), di-tert-butyl dicarbonate (1.1 eq), and sodium bicarbonate (5.0 eq).

  • Add methanol as the solvent and stir the mixture at room temperature for 24 hours.

  • Upon completion of the reaction, remove the methanol by distillation under reduced pressure.

  • Dissolve the residue in water and wash three times with diethyl ether to remove unreacted Boc anhydride.

  • Adjust the pH of the aqueous phase to 2 with a saturated potassium bisulfate solution.

  • Extract the product three times with dichloromethane.

  • Combine the organic phases, wash three times with saturated brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of petroleum ether, ethyl acetate, and acetic acid as the eluent to yield the final product.

Protocol 2: Sodium Hydroxide in tert-Butanol/Water

This protocol is based on a high-yielding synthesis of a similar compound, N-Boc-piperidine-4-carboxylic acid.

Materials:

  • Pipecolinic acid

  • Di-tert-butyl dicarbonate (Boc anhydride)

  • Sodium hydroxide (NaOH)

  • tert-Butanol (t-BuOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve pipecolinic acid (1.0 eq) in a solution of 1N sodium hydroxide and tert-butanol at 0 °C.

  • Slowly add di-tert-butyl dicarbonate (1.1 eq) over 30 minutes.

  • Allow the reaction mixture to stir overnight at ambient temperature.

  • Concentrate the solution to half its volume under reduced pressure.

  • Quench the reaction by the addition of 10% hydrochloric acid to precipitate the product.

  • Filter the white solid, wash with water, and air-dry to obtain the this compound.

Protocol 3: Triethylamine in Methanol/Water

This protocol utilizes an organic base, triethylamine, in a mixed solvent system.[3]

Materials:

  • Pipecolinic acid

  • Di-tert-butyl dicarbonate (Boc anhydride)

  • Triethylamine (TEA)

  • Methanol (MeOH)

  • Water (H₂O)

Procedure:

  • Dissolve the pipecolinic acid (1.0 eq) in a 10:10:7 solution of water, methanol, and triethylamine.

  • Slowly add di-tert-butyl dicarbonate (1.6 eq) while stirring.

  • Heat the solution to 55 °C and stir overnight (approximately 16 hours).

  • Allow the resulting slurry to cool to room temperature.

  • Evaporate the mixture to dryness under high vacuum.

  • The product can be used without further purification, as residual Boc anhydride will sublimate under high vacuum.

Quantitative Data Summary

The following table summarizes the key quantitative data from the described protocols for easy comparison.

ParameterProtocol 1 (NaHCO₃/MeOH)Protocol 2 (NaOH/t-BuOH/H₂O)Protocol 3 (TEA/MeOH/H₂O)
Base Sodium BicarbonateSodium HydroxideTriethylamine
Solvent Methanoltert-Butanol/WaterMethanol/Water
Temperature Room Temperature0 °C to Room Temperature55 °C
Reaction Time 24 hoursOvernight16 hours
Reported Yield 87.8%[2]~100%90-97%[3]
Purification Column ChromatographyPrecipitation/FiltrationEvaporation

Experimental Workflow

The general experimental workflow for the synthesis of this compound can be visualized as a series of sequential steps.

G cluster_workflow Experimental Workflow A 1. Reactant Preparation - Dissolve Pipecolinic Acid - Add Base and Solvent B 2. Boc Protection Reaction - Add Boc Anhydride - Stir under specified conditions A->B Reaction Initiation C 3. Work-up - Quench Reaction (if necessary) - Phase Separation/Extraction B->C Reaction Completion D 4. Isolation and Purification - Solvent Removal - Chromatography/Recrystallization/ Precipitation C->D Crude Product E 5. Product Characterization - NMR, MS, etc. D->E Purified Product

Caption: A generalized experimental workflow for the synthesis.

Signaling Pathways and Logical Relationships

The decision-making process for selecting a specific synthetic protocol can be guided by several factors, including the desired purity, scale of the reaction, and available resources.

G cluster_decision Protocol Selection Logic Start Start: Need to synthesize This compound HighPurity High Purity Required? Start->HighPurity LargeScale Large Scale Synthesis? HighPurity->LargeScale No Protocol1 Protocol 1: NaHCO3/MeOH (Chromatography) HighPurity->Protocol1 Yes SimplePurification Simple Purification Preferred? LargeScale->SimplePurification No Protocol2 Protocol 2: NaOH/t-BuOH/H2O (Precipitation) LargeScale->Protocol2 Yes SimplePurification->Protocol1 No Protocol3 Protocol 3: TEA/MeOH/H2O (Evaporation) SimplePurification->Protocol3 Yes

Caption: Decision tree for selecting a synthetic protocol.

Conclusion

The synthesis of this compound from pipecolinic acid is a well-established transformation with multiple effective protocols. The choice of base and solvent system are key variables that can be tailored to achieve desired outcomes in terms of yield, purity, and scalability. For high-purity applications, chromatographic purification as described in Protocol 1 is recommended. For large-scale synthesis where ease of product isolation is paramount, the precipitation method of Protocol 2 offers a significant advantage. Protocol 3 provides a simple procedure with minimal purification steps, suitable for applications where the crude product is of sufficient purity. This guide provides the necessary technical details to enable researchers and drug development professionals to confidently select and execute the most appropriate synthetic route for their specific needs.

References

An In-depth Technical Guide to the Stereoisomers of N-Boc-2-piperidinecarboxylic Acid: (R) vs (S)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

N-Boc-2-piperidinecarboxylic acid, a protected form of pipecolic acid, is a pivotal chiral building block in modern pharmaceutical development and organic synthesis. The presence of a stereocenter at the C-2 position gives rise to two distinct, non-superimposable mirror-image isomers: (R)- and (S)-N-Boc-2-piperidinecarboxylic acid. The absolute configuration of this stereocenter profoundly influences the biological activity, pharmacokinetic profiles, and safety of resulting active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of these stereoisomers, detailing their synthesis, comparative physicochemical properties, analytical methods for chiral discrimination, and specific applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Chirality in Drug Design

The piperidine ring is a prevalent scaffold in a multitude of bioactive compounds.[1] When this ring is substituted at the 2-position with a carboxylic acid, it forms pipecolic acid, a chiral amino acid derivative. Protecting the ring's nitrogen atom with a tert-butyloxycarbonyl (Boc) group yields this compound, a versatile intermediate that facilitates selective chemical transformations crucial for multi-step syntheses.

The significance of stereoisomerism cannot be overstated. The three-dimensional arrangement of atoms dictates how a molecule interacts with chiral biological targets like enzymes and receptors. Consequently, one enantiomer of a drug often exhibits the desired therapeutic effect, while the other may be less active, inactive, or even responsible for adverse effects. This guide delves into the core differences between the (R) and (S) enantiomers of this compound, providing the foundational knowledge required for their effective utilization in drug discovery.

Comparative Physicochemical Properties: (R) vs. (S) Isomers

While enantiomers share identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility), they differ in their interaction with plane-polarized light, a property known as optical activity. This distinguishing feature is fundamental to their characterization.

Property(R)-(+)-N-Boc-2-piperidinecarboxylic acid(S)-(-)-N-Boc-2-piperidinecarboxylic acidRacemic (DL)-N-Boc-2-piperidinecarboxylic acid
CAS Number 28697-17-8[2][3]1723-00-8[4]98303-20-9[5][6]
Molecular Formula C₁₁H₁₉NO₄[2][3]C₁₁H₁₉NO₄C₁₁H₁₉NO₄[5][6]
Molecular Weight 229.27 g/mol [2][3]229.27 g/mol 229.27 g/mol [6]
Appearance White to light yellow crystal powder[4]White crystalline solid[7]White to off-white solid[5]
Melting Point ~130-133 °CNot specified130-133 °C (lit.)[8]
Optical Rotation [α]23/D +63.5±3°, c=1 in acetic acid[3]Negative rotation
Synonyms Boc-D-Pip-OH, N-Boc-D-pipecolic acid[3]Boc-L-Pip-OH, N-Boc-L-pipecolic acidBoc-DL-Pip-OH[5][6]

Synthesis and Chiral Control Strategies

The generation of enantiomerically pure this compound is paramount. Several strategies are employed, ranging from direct asymmetric synthesis to the resolution of racemic mixtures.

Racemic Synthesis

The most straightforward approach involves the N-Boc protection of commercially available racemic pipecolic acid (DL-pipecolic acid).[5] This method provides the starting material for subsequent chiral resolution. A typical synthesis starts from pyridine-2-carboxylic acid, which is hydrogenated, often using a palladium-carbon catalyst, to produce piperidine-2-carboxylic acid.[9]

Asymmetric Synthesis

Directly synthesizing a single enantiomer offers significant advantages in terms of efficiency and yield. Asymmetric synthesis of pipecolic acid derivatives has been an area of intensive research.[10] One established method involves the catalytic dynamic resolution (CDR) of racemic 2-lithio-N-Boc-piperidine.[11] By using a specific chiral ligand, it is possible to selectively synthesize either the (R) or (S) enantiomer by trapping the equilibrated organolithium intermediate with an electrophile.[11]

Chiral Resolution

Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. This is a cornerstone technique when a direct asymmetric synthesis is not feasible or cost-effective.

G cluster_0 Chiral Resolution Workflow racemate Racemic (DL) This compound reagent Add Chiral Resolving Agent (e.g., (R)-α-methylbenzylamine) racemate->reagent Step 1 diastereomers Formation of Diastereomeric Salts ((R,R) and (S,R) salts) reagent->diastereomers Step 2 separation Separation by Fractional Crystallization (Exploits different solubilities) diastereomers->separation Step 3 salt_R Insoluble (R,R) Salt separation->salt_R salt_S Soluble (S,R) Salt (in mother liquor) separation->salt_S acidification_R Acidification (e.g., HCl) to liberate (R)-acid salt_R->acidification_R Step 4a acidification_S Acidification (e.g., HCl) to liberate (S)-acid salt_S->acidification_S Step 4b product_R Pure (R)-Enantiomer acidification_R->product_R product_S Pure (S)-Enantiomer acidification_S->product_S

Caption: Workflow for classical chiral resolution.

Causality Behind Experimental Choices:

  • Choice of Resolving Agent: A chiral base (like an amine) is chosen to react with the carboxylic acid. The agent must be enantiomerically pure and form diastereomeric salts that have significantly different physical properties, primarily solubility.

  • Fractional Crystallization: This technique leverages the solubility difference between the diastereomeric salts. One salt preferentially crystallizes from the solution, allowing for its physical separation by filtration. This is a self-validating step; the yield and optical purity of the crystallized salt are direct measures of the separation's efficiency.

  • Liberation of the Enantiomer: After separation, the pure diastereomeric salt is treated with a strong acid to protonate the carboxylate and break the ionic bond, thus liberating the desired enantiomerically pure carboxylic acid.

Analytical Techniques for Chiral Discrimination

Confirming the enantiomeric purity of the final product is a critical quality control step. Several analytical techniques are employed for this purpose.[]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used and definitive method for separating and quantifying enantiomers.[13]

Principle: The separation relies on a chiral stationary phase (CSP). The enantiomers in the sample interact differently with the CSP, leading to different retention times. For example, baseline resolution of nipecotic acid amides has been achieved using an alpha 1-acid glycoprotein (AGP) chiral column.[14]

Experimental Protocol: Chiral HPLC Analysis

  • Column Selection: Choose an appropriate Chiral Stationary Phase (CSP) column. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point.[13]

  • Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio is optimized to achieve baseline separation.

  • System Suitability Test (SST):

    • Inject a solution of the racemic standard (DL-N-Boc-2-piperidinecarboxylic acid).

    • Verify that two distinct peaks are observed.

    • Calculate the resolution (Rs) between the two peaks. A value of Rs > 1.5 is required to ensure baseline separation, which validates the system's ability to accurately quantify each enantiomer.

  • Sample Analysis: Inject the sample solution.

  • Quantification: Determine the enantiomeric excess (% ee) by integrating the peak areas of the (R) and (S) isomers using the formula: % ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] * 100.

Polarimetry

This technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. It is a classic method for characterizing enantiomers.[15]

  • (R)-enantiomer: Rotates light in the positive direction (dextrorotatory, "+").

  • (S)-enantiomer: Rotates light in the negative direction (levorotatory, "-").

While useful for confirming the identity of a highly pure sample, polarimetry is less effective for accurately determining the enantiomeric ratio in mixtures compared to HPLC.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR can be used to distinguish between enantiomers by using a chiral solvating agent or a chiral lanthanide shift reagent.[15] These reagents interact with the enantiomers to form transient diastereomeric complexes, which have distinct NMR spectra, allowing for their differentiation and quantification.

G cluster_1 Analytical Method Selection start Need to Analyze Chiral Purity? hplc Chiral HPLC (Quantitative, High Resolution) start->hplc Yes, for QC/Release polarimetry Polarimetry (Qualitative, Bulk Property) start->polarimetry Yes, for Identity Check nmr NMR with Chiral Agent (Quantitative, Structural Info) start->nmr Yes, for Research/Structure end_quant Accurate % ee hplc->end_quant end_qual Confirm Optical Activity polarimetry->end_qual nmr->end_quant

Caption: Decision tree for selecting a chiral analysis method.

Applications in Drug Development

The choice between the (R) and (S) enantiomers is dictated by their specific roles as building blocks in targeted APIs. They are widely used in peptide synthesis and as intermediates for complex heterocyclic systems.

  • (R)-Isomer Applications: The (R)-enantiomer, or D-pipecolic acid backbone, is a key component in the synthesis of various pharmaceutical agents. For instance, it is a building block for certain classes of protease inhibitors and other complex natural product analogs where the specific stereochemistry is essential for binding to the biological target.

  • (S)-Isomer Applications: The (S)-enantiomer is the naturally occurring form of pipecolic acid. It is incorporated into the synthesis of numerous drugs, including local anesthetics like Ropivacaine and Levobupivacaine. The (S)-configuration in these drugs is crucial for their efficacy and reduced cardiotoxicity compared to their racemic or (R)-counterparts.

Conclusion

The stereoisomers of this compound represent more than just chemical curiosities; they are enabling tools in the hands of medicinal chemists. A thorough understanding of their distinct properties, synthetic routes, and analytical methodologies is fundamental to leveraging their full potential. The ability to control and verify the stereochemistry at the C-2 position is a critical step in the development of safer, more effective pharmaceuticals. As synthetic methodologies become more advanced, the accessibility and application of these enantiomerically pure building blocks will continue to expand, driving innovation in drug discovery.

References

The Pivotal Role of N-Boc-2-piperidinecarboxylic Acid Derivatives in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-2-piperidinecarboxylic acid and its derivatives have emerged as indispensable chiral building blocks in contemporary medicinal chemistry. The inherent structural features of the piperidine scaffold, combined with the versatility of the tert-butoxycarbonyl (Boc) protecting group, provide a robust platform for the synthesis of a diverse array of complex molecules with significant therapeutic potential. This technical guide offers an in-depth exploration of the synthesis and applications of this compound derivatives, presenting key experimental protocols, quantitative data for comparative analysis, and visualizations of relevant biological pathways and synthetic workflows.

Introduction: The Strategic Importance of the this compound Scaffold

The piperidine ring is a privileged scaffold in drug discovery, appearing in a multitude of approved pharmaceuticals and clinical candidates. Its conformational flexibility and ability to engage in various non-covalent interactions make it an ideal structural motif for targeting a wide range of biological macromolecules. The introduction of a carboxylic acid at the 2-position provides a key functional handle for further molecular elaboration, while the N-Boc protecting group offers a crucial element of synthetic control.[1][2] This strategic combination allows for the selective modification of the carboxylic acid moiety without interference from the piperidine nitrogen, which can be deprotected under mild acidic conditions for subsequent functionalization.[1] This orthogonality is paramount in the multi-step syntheses often required for the development of novel therapeutics.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives can be broadly categorized into two main approaches: the protection of pre-existing piperidine-2-carboxylic acid (pipecolic acid) and the asymmetric synthesis of 2-substituted piperidines.

Boc Protection of Pipecolic Acid

A common and straightforward method for the synthesis of this compound involves the reaction of commercially available D-, L-, or racemic pipecolic acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Experimental Protocol: General Procedure for Boc Protection of (R)-Pipecolic Acid [3]

  • To a 1000 mL round-bottomed flask, add D-(+)-2-piperidinic acid (8.0 g, 0.062 mol), di-tert-butyl dicarbonate (14.8 g, 0.068 mol), and sodium bicarbonate (26.04 g, 0.310 mol) in methanol (400 mL).

  • Stir the mixture at room temperature for 24 hours.

  • Remove the methanol by distillation under reduced pressure.

  • Dissolve the residue in water and wash three times with ether to remove unreacted Boc₂O.

  • Adjust the pH of the aqueous phase to 2 with a saturated potassium bisulfate solution.

  • Extract the product three times with dichloromethane.

  • Combine the organic phases, wash three times with saturated saline, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography (eluent: petroleum ether/ethyl acetate/acetic acid) to yield the white solid product.

Starting MaterialProductYieldReference
D-(+)-2-piperidinic acid(R)-(+)-N-Boc-2-piperidinecarboxylic acid87.8%[3]
Asymmetric Synthesis of 2-Substituted Piperidines

For the synthesis of enantiomerically pure 2-substituted piperidines, more advanced asymmetric methods are employed. One notable example is the catalytic dynamic resolution (CDR) of N-Boc-2-lithiopiperidine.

Experimental Protocol: Catalytic Dynamic Resolution of rac-2-lithio-N-Boc-piperidine [4]

  • Generate the racemic organolithium species by deprotonating N-Boc-piperidine in Et₂O at -78 °C with s-BuLi/TMEDA.

  • Add 10 mol% of a chiral ligand (e.g., ligand 8 or 9 as described in the reference).

  • Warm the reaction mixture to -45 °C for three hours.

  • Cool the mixture back to -78 °C and quench with an appropriate electrophile (e.g., CO₂).

  • Isolate and purify the 2-substituted N-Boc-piperidine derivative.

ElectrophileChiral LigandProductYieldEnantiomeric Ratio (er)Reference
CO₂8 N-Boc-(R)-(+)-pipecolic acid78%98:2[4]
Bu₃SnCl8 (S)-N-Boc-2-(tributylstannyl)piperidine66%96:4[4]
Bu₃SnCl9 (R)-N-Boc-2-(tributylstannyl)piperidine62%97:3[4]
Allyl Bromide (Negishi conditions)8 (R)-N-Boc-2-allylpiperidine63%95:5[4]
Allyl Bromide (Negishi conditions)9 (S)-N-Boc-2-allylpiperidine59%96:4[4]
Derivatization via Amide Coupling

The carboxylic acid moiety of this compound is a versatile handle for the synthesis of a wide range of derivatives, most commonly through amide bond formation. The choice of coupling reagent is critical for achieving high yields and minimizing side reactions.

Experimental Protocol: General Procedure for EDC/HOBt-Mediated Amide Coupling

  • Dissolve the this compound (1.0 eq), the desired amine (1.1 eq), and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in an anhydrous solvent such as DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the solution and stir for 15-30 minutes at 0 °C for pre-activation.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Coupling Reagent SystemBaseTypical SolventTypical Reaction Time (h)Typical Yield Range (%)Reference
EDC/HOBtDIPEADMF or DCM4 - 2475 - 90[5]
HATUDIPEADMF1 - 3High[5]
PyBOPDIPEADMF or DCM2 - 12High[5]
COMUCollidineDMF or DCM1 - 4High[6]

Applications of this compound Derivatives in Drug Development

The versatility of the this compound scaffold has led to its incorporation into a variety of therapeutic agents and clinical candidates targeting a range of diseases.

Local Anesthetics: Ropivacaine and Levobupivacaine

(S)-N-Boc-2-piperidinecarboxylic acid is a key precursor in the synthesis of the widely used local anesthetics, ropivacaine and levobupivacaine.[4] The synthesis involves the amidation of the pipecolic acid derivative with 2,6-dimethylaniline, followed by N-alkylation.

Synthetic Workflow for Ropivacaine

G A (S)-Pipecolic acid B (S)-N-(2,6-dimethylphenyl) piperidine-2-carboxamide A->B Amidation with 2,6-dimethylaniline C Ropivacaine B->C N-propylation

Caption: Synthetic route to Ropivacaine.

Antibacterial Agents: Targeting Mycobacterium tuberculosis

Derivatives of N-Boc-piperidine have been investigated as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an essential enzyme in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis.[7] Menaquinone is a vital component of the bacterial electron transport chain, making this pathway an attractive target for novel anti-tuberculosis drugs.

Menaquinone Biosynthesis Pathway in M. tuberculosis

G Chorismate Chorismate DHNA 1,4-dihydroxy-2-naphthoate Chorismate->DHNA MenF, D, H, C, E, B DMK Demethylmenaquinone DHNA->DMK Farnesyl pyrophosphate MK Menaquinone DMK->MK Methylation (MenG) MenA MenA MenA->DHNA MenA->DMK

Caption: Menaquinone biosynthesis pathway.

CompoundMenA IC₅₀ (µM)M. tuberculosis GIC₅₀ (µM)Reference
1 138[8]
2 2210[8]
Antiviral Agents: Targeting Influenza A Virus

Recent studies have explored N-substituted piperidine derivatives as potential antiviral agents against the influenza A/H1N1 virus.[9] These compounds have demonstrated efficacy in in-vitro models, suggesting that the piperidine scaffold can be a valuable starting point for the development of novel neuraminidase inhibitors or other anti-influenza therapeutics.[10]

Influenza A Virus Life Cycle and the Role of Neuraminidase

G Attachment Attachment (HA) Entry Entry (Endocytosis) Attachment->Entry Replication Replication & Transcription Entry->Replication Assembly Assembly Replication->Assembly Budding Budding Assembly->Budding Release Release (NA) Budding->Release NA_Inhibitor Neuraminidase Inhibitors NA_Inhibitor->Release Block

Caption: Influenza A virus life cycle.

Conclusion

This compound and its derivatives represent a cornerstone of modern medicinal chemistry, providing a versatile and synthetically tractable platform for the development of novel therapeutics. The ability to readily synthesize a diverse range of derivatives with precise stereochemical control has enabled the exploration of a broad chemical space, leading to the discovery of potent modulators of various biological targets. The successful application of this scaffold in approved drugs and promising clinical candidates underscores its continued importance in the pharmaceutical industry. Future research in this area is likely to focus on the development of novel asymmetric synthetic methodologies, the exploration of new therapeutic applications, and the incorporation of these building blocks into innovative drug delivery systems and targeted therapies.

References

The Pharmacological Potential of N-Boc-2-piperidinecarboxylic Acid: A Scaffold for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: N-Boc-2-piperidinecarboxylic acid, a protected form of the non-proteinogenic amino acid pipecolic acid, serves as a crucial building block in modern medicinal chemistry. Its rigid piperidine framework is a prevalent motif in numerous natural products and synthetic pharmaceuticals, imparting favorable pharmacokinetic properties and conformational constraints. While this compound itself is primarily utilized as a synthetic intermediate with no significant intrinsic pharmacological activity reported, its strategic application in the synthesis of diverse molecular architectures has led to the discovery of potent bioactive compounds across various therapeutic areas. This technical guide explores the pharmacological potential stemming from this versatile scaffold, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Pharmacological Activities of this compound Derivatives

The true pharmacological value of this compound is realized upon its derivatization into more complex molecules. The Boc (tert-butoxycarbonyl) protecting group facilitates controlled, regioselective modifications at the carboxylic acid moiety, and its subsequent removal unmasks a reactive secondary amine for further functionalization. This strategic flexibility has enabled the development of derivatives with significant activity in areas such as infectious diseases and metabolic regulation.

Antitubercular Activity: Targeting Menaquinone Biosynthesis

Derivatives of this compound have emerged as promising inhibitors of enzymes essential for the survival of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. One key target is 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an enzyme involved in the biosynthesis of menaquinone (Vitamin K2), a vital component of the mycobacterial electron transport chain.

A series of piperidine-based compounds derived from this compound have been synthesized and evaluated for their ability to inhibit Mtb MenA and the growth of the Mtb mc² 6230 strain. The inhibitory potencies are summarized in the table below.

CompoundMenA IC50 (µM)Mtb GIC50 (µM)
2 138
11 2210
IC50: The concentration of the compound that inhibits 50% of MenA enzyme activity.[1]
GIC50: The concentration of the compound that inhibits 50% of M. tuberculosis growth.[1]

These results highlight the potential of piperidine derivatives in developing novel antitubercular agents with a defined mechanism of action.

The following diagram illustrates the menaquinone biosynthetic pathway in M. tuberculosis, highlighting the role of MenA, the target of the piperidine derivatives.

menaquinone_biosynthesis cluster_pathway Menaquinone Biosynthesis Pathway Chorismate Chorismate MenF_D_C_E_B MenF, MenD, MenC, MenE, MenB Chorismate->MenF_D_C_E_B Multiple Steps DHNA 1,4-dihydroxy- 2-naphthoate MenA MenA DHNA->MenA Isoprenylation Demethylmenaquinone Demethylmenaquinone MenG MenG Demethylmenaquinone->MenG Methylation Menaquinone Menaquinone (Vitamin K2) MenF_D_C_E_B->DHNA MenA->Demethylmenaquinone MenG->Menaquinone

Menaquinone biosynthesis pathway in M. tuberculosis.
Soluble Epoxide Hydrolase (sEH) Inhibition

Amide derivatives synthesized from piperidine intermediates, which can be derived from this compound, have been investigated as inhibitors of soluble epoxide hydrolase (sEH). sEH is a therapeutic target for cardiovascular and inflammatory diseases due to its role in metabolizing anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs).

A novel piperidine amide derivative of chromone-2-carboxylic acid, compound 7 , demonstrated potent inhibition of human sEH.

Compound% Inhibition at 10 µMIC50 (µM)
7 ~78%1.75
Data from initial screening and subsequent IC50 determination.

This finding suggests that the piperidine scaffold can be effectively utilized to design potent enzyme inhibitors for metabolic and inflammatory disorders.

Antimicrobial Activity

Sulfonyl piperidine carboxamide derivatives, synthesized from N-Boc-piperidine-3-carboxylic acid (a regioisomer of the title compound), have been shown to possess broad-spectrum antimicrobial activity.

A series of novel sulfonyl piperidine carboxamides were synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. The results are presented as Minimum Inhibitory Concentration (MIC) in µg/mL.

CompoundS. aureus (Gram +)B. subtilis (Gram +)E. coli (Gram -)P. aeruginosa (Gram -)C. albicans (Fungus)A. niger (Fungus)
5a 2502002505005001000
5b 200250200250500500
5c 250200250500250500
5d 50050050010001000>1000
Ciprofloxacin 252512.512.5--
Fluconazole ----5050
MIC values represent the lowest concentration of the compound that inhibits visible growth.[2]

These findings indicate that derivatives of N-Boc-piperidinecarboxylic acids can serve as a basis for the development of new antimicrobial agents.

Experimental Protocols and Workflows

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are the protocols for the key biological assays and a generalized workflow for the synthesis and screening of enzyme inhibitors.

MenA Enzyme Inhibition Assay Protocol

This assay quantifies the inhibitory effect of compounds on the enzymatic activity of MenA from M. tuberculosis.

  • Preparation of Reagents:

    • Assay Buffer: 0.1 M Tris-HCl (pH 8.0), 5 mM MgCl₂, 2.5 mM dithiothreitol, 0.1% CHAPS.

    • Substrates: [1-³H]Farnesyl pyrophosphate ([³H]FPP) and 1,4-dihydroxy-2-naphthoate (DHNA).

    • Enzyme Source: Membrane protein preparations (1mg/ml) from Mtb strain mc² 6230 containing MenA.

    • Test Compounds: Dissolved in DMSO to create stock solutions.

  • Assay Procedure:

    • In a 96-well plate, add the test compound at various concentrations.

    • Add the MenA-containing membrane preparation to each well.

    • Initiate the reaction by adding the substrate mixture ([³H]FPP and DHNA).

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction and extract the lipid-soluble product, [³H]demethylmenaquinone.

    • Quantify the amount of radiolabeled product using thin-layer chromatography (TLC) followed by autoradiography or scintillation counting.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Soluble Epoxide Hydrolase (sEH) Inhibitor Screening Assay Protocol (Fluorometric)

This protocol describes a fluorometric assay to screen for inhibitors of human sEH.

  • Preparation of Reagents:

    • sEH Assay Buffer: Typically a BisTris-HCl buffer (pH 7.0) containing 0.1 mg/ml BSA.

    • sEH Enzyme: Recombinant human sEH.

    • sEH Substrate: (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), a non-fluorescent substrate.

    • Test Compounds and Controls: Dissolved in DMSO. A known sEH inhibitor (e.g., N-Cyclohexyl-Nʹ-dodecylurea, NCND) is used as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add the test compound or control solutions.

    • Add the diluted sEH enzyme to each well and pre-incubate for a short period (e.g., 5-10 minutes) at room temperature.

    • Initiate the reaction by adding the PHOME substrate.

    • Measure the fluorescence intensity kinetically or as an endpoint reading at an excitation wavelength of ~330-360 nm and an emission wavelength of ~460-465 nm. The hydrolysis of PHOME by sEH generates a highly fluorescent product.

  • Data Analysis:

    • Calculate the rate of reaction from the kinetic reads or the final fluorescence intensity for endpoint assays.

    • Determine the percent inhibition for each test compound concentration relative to the vehicle control.

    • Calculate the IC50 value using non-linear regression analysis of the dose-response data.

Antimicrobial Susceptibility Testing (Broth Microdilution) Protocol

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

  • Preparation of Materials:

    • Test Compounds: Serial dilutions of the test compounds are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

    • Microbial Inoculum: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard and then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Assay Procedure:

    • Add the prepared microbial inoculum to each well of the 96-well plate containing the serially diluted test compounds.

    • Include positive controls (microorganism in broth without compound) and negative controls (broth only).

    • Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 16-24 hours.

  • Data Analysis:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

The following diagram illustrates a typical workflow from the synthesis of derivatives using this compound to the identification of lead compounds.

synthesis_screening_workflow Start N-Boc-2-piperidinecarboxylic Acid Synthesis Chemical Synthesis of Derivative Library Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Screening High-Throughput Screening (HTS) against Target Enzyme Purification->Screening Hit_ID Hit Identification (% Inhibition) Screening->Hit_ID Dose_Response Dose-Response and IC50 Determination Hit_ID->Dose_Response SAR Structure-Activity Relationship (SAR) Studies Dose_Response->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design Lead_Compound Lead Compound Lead_Opt->Lead_Compound

References

A Technical Guide to Sourcing High-Purity N-Boc-2-piperidinecarboxylic Acid for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of reliable suppliers, quality control methodologies, and key considerations for sourcing high-purity N-Boc-2-piperidinecarboxylic acid. This critical chiral building block is instrumental in the synthesis of novel therapeutics, making the selection of a dependable supplier a crucial step in the drug discovery and development pipeline.

Introduction to this compound in Drug Discovery

This compound, a protected form of pipecolic acid, is a versatile heterocyclic intermediate widely employed in the synthesis of complex pharmaceutical compounds. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective manipulation of the carboxylic acid functionality, preventing unwanted side reactions and enabling precise molecular construction. Its incorporation into drug candidates can significantly influence their pharmacological properties, including efficacy, selectivity, and pharmacokinetic profiles. Given its importance, ensuring the high purity and batch-to-batch consistency of this reagent is paramount for reproducible research and manufacturing.

Reliable Suppliers of High-Purity this compound

Several reputable chemical suppliers specialize in providing high-purity reagents for the pharmaceutical industry. The following companies are recognized for their quality management systems and comprehensive analytical documentation.

Key Suppliers:

  • MilliporeSigma (formerly Sigma-Aldrich): A leading global supplier of research chemicals and laboratory equipment, offering various grades of this compound and its enantiomers. They provide detailed online product pages with access to Certificates of Analysis (CoA) for specific lots.

  • Thermo Fisher Scientific: Through its Acros Organics and Alfa Aesar brands, Thermo Fisher Scientific offers a wide range of chemical reagents, including this compound, with comprehensive specifications and available CoAs.[1][2]

  • Santa Cruz Biotechnology: A well-known supplier of biochemicals for research, providing this compound with stated purity levels and access to lot-specific data upon request.[3]

  • Enamine: A global provider of screening compounds and building blocks for drug discovery, offering a diverse selection of chiral molecules, including derivatives of piperidinecarboxylic acid.[4]

  • BOC Sciences: A supplier of a wide array of chemicals and services for pharmaceutical development, including the synthesis of chiral building blocks like this compound.[]

When selecting a supplier, researchers should prioritize those who provide transparent and comprehensive analytical data, including detailed Certificates of Analysis for each batch.

Quality Control and Analytical Specifications

High-purity this compound is typically characterized by a battery of analytical techniques to ensure its identity, purity, and stereochemical integrity. The table below summarizes the key quality control parameters and typical specifications offered by reliable suppliers.

ParameterTypical SpecificationAnalytical Method(s)Purpose
Purity (Assay) ≥98%Titration (Aqueous acid-base), HPLC, qNMRDetermines the overall percentage of the desired compound.
Identity Conforms to structure¹H NMR, ¹³C NMR, Mass Spectrometry (MS)Confirms the chemical structure of the compound.
Appearance White to off-white solidVisual InspectionBasic quality check for gross contamination.
Melting Point Consistent with reference values (e.g., ~130-133 °C for the racemate)Melting Point ApparatusA rapid check for purity; impurities can depress and broaden the melting range.
Optical Purity (for enantiomers) ≥98% eeChiral HPLC, Gas-Liquid Chromatography (GLC)Determines the enantiomeric excess of the desired stereoisomer.
Residual Solvents Varies by supplier and processGas Chromatography (GC)Quantifies any remaining solvents from the synthesis and purification process.
Water Content Varies by supplierKarl Fischer TitrationDetermines the amount of water present, which can be critical for certain reactions.

Experimental Protocols: Analytical Methods for Quality Control

Detailed and validated analytical methods are crucial for the reliable assessment of this compound quality. Below are representative protocols for key analytical techniques.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound by assessing the area percentage of the main peak relative to any impurity peaks.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the compound and any less polar impurities. For example: 0-20 min, 10% to 90% B.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Identity Confirmation by ¹H NMR Spectroscopy

Objective: To confirm the chemical structure of this compound by analyzing its proton nuclear magnetic resonance spectrum.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to an NMR tube.

Data Acquisition and Analysis: Acquire the ¹H NMR spectrum. The chemical shifts, splitting patterns, and integrations of the proton signals should be consistent with the known structure of this compound.

Visualizing Key Processes

To further aid in the understanding of the production and quality control of this compound, the following diagrams illustrate a typical synthesis workflow and a comprehensive quality control process.

Synthesis_Workflow cluster_0 Synthesis of this compound raw_material 2-Piperidinecarboxylic Acid (Starting Material) protection Boc Protection (Reaction with (Boc)₂O) raw_material->protection workup Aqueous Workup & Extraction protection->workup purification Purification (e.g., Recrystallization) workup->purification drying Drying purification->drying final_product High-Purity This compound drying->final_product

Caption: A simplified workflow for the synthesis of this compound.

Quality_Control_Workflow cluster_1 Quality Control Process for this compound sampling Batch Sampling visual Visual Inspection (Appearance, Color) sampling->visual identity Identity Testing (NMR, MS) visual->identity purity Purity Assay (HPLC, Titration) identity->purity chiral Chiral Purity (Chiral HPLC/GC, if applicable) purity->chiral impurities Impurity Profiling (GC for residual solvents) chiral->impurities decision Quality Decision impurities->decision coa Certificate of Analysis Generation release Batch Release release->coa quarantine Quarantine/Reject decision->release Pass decision->quarantine Fail

Caption: A comprehensive quality control workflow for ensuring high-purity this compound.

Conclusion

The selection of a reliable supplier for high-purity this compound is a critical decision for any research and development program in the pharmaceutical industry. By prioritizing suppliers with robust quality systems, comprehensive analytical documentation, and transparent communication, researchers can mitigate risks associated with reagent quality and ensure the integrity and reproducibility of their synthetic efforts. This guide serves as a foundational resource for navigating the supplier landscape and implementing appropriate quality assessment measures for this essential chiral building block.

References

A Technical Guide to Cost-Effective Sourcing of N-Boc-2-piperidinecarboxylic Acid for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of cost-effective sourcing strategies for N-Boc-2-piperidinecarboxylic acid (also known as N-Boc-pipecolinic acid), a critical building block in pharmaceutical and peptide synthesis. We present a comparative overview of commercial suppliers, detailed protocols for in-house synthesis, and standard experimental procedures for its application, enabling researchers to make informed decisions based on their specific needs for quantity, purity, and budget.

Sourcing this compound: A Comparative Analysis

The procurement of this compound can be approached in two primary ways: direct purchase from commercial suppliers or in-house chemical synthesis. The optimal choice depends on factors such as the required quantity, desired enantiomeric purity (racemic, (R)-, or (S)-isomer), available laboratory capabilities, and project timelines.

Commercial Suppliers

A wide range of chemical suppliers offer this compound. These can be broadly categorized into large, well-established chemical corporations, specialized suppliers focusing on peptide synthesis reagents, and online chemical marketplaces that aggregate listings from various manufacturers.

While bulk pricing is typically provided upon request, the listed prices for smaller quantities can serve as an indicator of the relative cost from different supplier types.

Table 1: Overview of Commercial Supplier Categories and Indicative Pricing

Supplier CategoryTypical SuppliersIndicative Price Range (for small quantities, USD)Notes
Major Chemical Corporations Sigma-Aldrich (Merck), Thermo Fisher Scientific (Acros Organics), Santa Cruz Biotechnology$40 - $70 for 5g[1]High purity, extensive quality control, reliable stock. Bulk quantities are available upon request.
Specialized Suppliers Cenmed, Bachem~$1500 for 25g (enantiopure)[2]Often provide specific enantiomers ((R) or (S)) with high chiral purity, tailored for peptide synthesis.
Chemical Marketplaces & Manufacturers ChemicalBook, Echemi, India Fine Chemicals$10 - $50 per kg (for bulk inquiries)[3]Can be highly cost-effective for large quantities. Quality and purity should be carefully verified. Lead times may be longer.
In-House Synthesis: A Cost-Benefit Analysis

For laboratories with organic synthesis capabilities, producing this compound in-house can be a highly cost-effective alternative, especially for large-scale requirements. The starting material, pipecolic acid (piperidine-2-carboxylic acid), is significantly less expensive. The most common synthetic route is the direct N-Boc protection of pipecolic acid.

Experimental Protocols

In-House Synthesis of (R)-(+)-N-Boc-2-piperidinecarboxylic Acid

This protocol outlines the synthesis of the (R)-enantiomer from D-(+)-pipecolinic acid with a reported yield of 87.8%.[4]

Materials:

  • D-(+)-2-piperidinic acid (Pipecolic acid)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Methanol (MeOH)

  • Deionized water

  • Diethyl ether (Et₂O)

  • Dichloromethane (DCM)

  • Saturated potassium bisulfate (KHSO₄) solution

  • Saturated saline solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether, Ethyl acetate, Acetic acid (for chromatography)

Procedure:

  • To a 1000 mL round-bottomed flask, add D-(+)-2-piperidinic acid (8.0 g, 0.062 mol), di-tert-butyl dicarbonate (14.8 g, 0.068 mol), sodium bicarbonate (26.04 g, 0.310 mol), and methanol (400 mL).[4]

  • Stir the mixture at room temperature for 24 hours.[4]

  • After the reaction is complete, remove the methanol by distillation under reduced pressure.[4]

  • Dissolve the residue in water and wash it three times with diethyl ether to remove unreacted Boc₂O.[4]

  • Adjust the pH of the aqueous phase to 2 using a saturated potassium bisulfate solution.[4]

  • Extract the product three times with dichloromethane.[4]

  • Combine the organic phases, wash three times with saturated saline solution, and dry over anhydrous sodium sulfate.[4]

  • Concentrate the solution and purify the crude product by silica gel column chromatography using a solvent system of petroleum ether/ethyl acetate/acetic acid to yield the final product as a white solid.[4]

Amide Coupling using this compound

This protocol describes a general procedure for coupling this compound to a primary or secondary amine using HATU as the coupling agent.

Materials:

  • This compound

  • Amine substrate

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.[5]

  • Add DIPEA (2.0-3.0 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[5]

  • Add the amine substrate (1.1 eq) to the activated mixture.[5]

  • Stir the reaction at room temperature for 1-12 hours, monitoring the progress by TLC or LC-MS.[5]

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

N-Boc Deprotection

This protocol describes the removal of the Boc protecting group to liberate the secondary amine of the piperidine ring, a common step after the initial coupling reactions.

Materials:

  • N-Boc protected piperidine derivative

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the N-Boc protected piperidine derivative (1.0 eq) in anhydrous DCM (at a concentration of approximately 0.1-0.2 M).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA (5-10 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

  • Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.

  • Extract the aqueous layer with DCM (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product.

Visualized Workflows and Decision-Making

To further aid in the practical application and sourcing of this compound, the following diagrams illustrate a typical experimental workflow and a decision-making process for procurement.

experimental_workflow cluster_prep Preparation cluster_coupling Amide Coupling cluster_deprotection N-Boc Deprotection cluster_cleavage Cleavage & Purification start Start with This compound and amine-functionalized resin pre_activation Pre-activate carboxylic acid (e.g., with HATU/DIPEA in DMF) start->pre_activation coupling Couple to resin-bound amine pre_activation->coupling wash1 Wash resin (DMF, DCM) coupling->wash1 deprotect Treat with TFA in DCM wash1->deprotect If further elongation is not needed, proceed to cleavage neutralize Neutralize with base (e.g., DIPEA in DMF) deprotect->neutralize wash2 Wash resin (DMF, DCM) neutralize->wash2 wash2->pre_activation For next coupling cycle cleave Cleave peptide from resin wash2->cleave purify Purify peptide (e.g., HPLC) cleave->purify end Final Peptide Product purify->end

Fig. 1: Experimental workflow for solid-phase peptide synthesis.

sourcing_decision_tree cluster_buy cluster_synthesize start Sourcing this compound quantity Quantity Needed? start->quantity buy_small Purchase from Major Chemical Corp. (e.g., Sigma-Aldrich) quantity->buy_small < 100g buy_medium Request Quote from Specialized Supplier quantity->buy_medium 100g - 1kg buy_large Contact Bulk Manufacturer or Chemical Marketplace quantity->buy_large > 1kg check_capability Lab equipped for organic synthesis? quantity->check_capability Large/Recurring Need synthesize In-House Synthesis cost_analysis Perform cost analysis: (Reagents + Labor) vs. Purchase Price synthesize->cost_analysis check_capability->buy_large No check_capability->synthesize Yes cost_analysis->buy_large Not Cost-Effective proceed_synthesis Proceed with In-House Synthesis cost_analysis->proceed_synthesis Cost-Effective

Fig. 2: Decision tree for sourcing strategy.

References

Navigating Quality Control: A Technical Guide to the Certificate of Analysis for N-Boc-2-piperidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity and identity of starting materials are paramount. N-Boc-2-piperidinecarboxylic acid, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. A Certificate of Analysis (CoA) is the primary document that assures the quality of this crucial reagent. This in-depth technical guide provides a comprehensive overview of the analytical tests, specifications, and methodologies involved in obtaining and interpreting a CoA for this compound, ensuring the integrity of your research and development pipeline.

The Anatomy of a Certificate of Analysis

A Certificate of Analysis for this compound is a formal document issued by a supplier that confirms the product meets a predefined set of quality standards. It typically includes identification of the material, the batch number, date of release, and a summary of the analytical tests performed, their specifications, and the results obtained for that specific batch.

Below is a summary of typical quantitative data found on a CoA for different forms of this compound.

Table 1: Typical Specifications for (R)-(+)-N-Boc-2-piperidinecarboxylic Acid (CAS: 28697-17-8)

ParameterSpecificationTypical ValueAnalytical Method
Assay (Purity)≥ 98%98.5%HPLC
Optical Purity (ee)≥ 98%99.2%Chiral GLC/HPLC
Optical Rotation ([α]23/D)+63.5 ± 3° (c=1 in acetic acid)+64.2°Polarimetry
Melting Point116-119 °C117.5 °CMelting Point Apparatus
AppearanceWhite to off-white powderConformsVisual Inspection
IdentityConforms to structureConforms¹H NMR, FTIR

Table 2: Typical Specifications for (S)-(-)-N-Boc-2-piperidinecarboxylic Acid (CAS: 26250-84-0)

ParameterSpecificationTypical ValueAnalytical Method
Assay (Purity)≥ 98%98.8%HPLC
Optical Purity (ee)≥ 98%99.5%Chiral GLC/HPLC
Optical Rotation ([α]23/D)-63.2 ± 3° (c=1 in acetic acid)-63.8°Polarimetry
Melting Point122-126 °C124.0 °CMelting Point Apparatus
AppearanceWhite to off-white powderConformsVisual Inspection
IdentityConforms to structureConforms¹H NMR, FTIR

Table 3: Typical Specifications for N-Boc-DL-2-piperidinecarboxylic Acid (Racemic) (CAS: 98303-20-9)

ParameterSpecificationTypical ValueAnalytical Method
Assay (Purity)≥ 98%98.9%HPLC
Melting Point130-133 °C131.5 °CMelting Point Apparatus
AppearanceWhite to off-white powderConformsVisual Inspection
IdentityConforms to structureConforms¹H NMR, FTIR

Core Analytical Methodologies: Detailed Protocols

The following sections provide detailed experimental protocols for the key analytical techniques used to generate the data presented in a Certificate of Analysis for this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for assessing the purity of this compound, separating it from any potential impurities.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

    • Solvent A: 0.1% TFA in Water

    • Solvent B: 0.1% TFA in Acetonitrile

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30.1-35 min: Return to 95% A, 5% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL solution.

  • Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total peak area.

Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous structural confirmation of the this compound molecule.

Experimental Protocol:

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Methanol-d₄, CD₃OD) in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Typical Chemical Shifts (in CDCl₃):

      • δ 1.45 (s, 9H, Boc group)

      • δ 1.5-1.8 (m, 4H, piperidine ring)

      • δ 2.2-2.4 (m, 2H, piperidine ring)

      • δ 2.9-3.1 (m, 1H, piperidine ring)

      • δ 4.0-4.2 (m, 1H, piperidine ring)

      • δ 4.8-5.0 (m, 1H, α-H)

      • δ 10-12 (br s, 1H, COOH)

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical Chemical Shifts (in CDCl₃):

      • δ 20-26 (piperidine ring carbons)

      • δ 28.4 (Boc methyl carbons)

      • δ 40-45 (piperidine ring carbons)

      • δ 55-60 (α-carbon)

      • δ 80.0 (Boc quaternary carbon)

      • δ 155-157 (Boc carbonyl carbon)

      • δ 175-178 (carboxylic acid carbonyl)

  • Data Processing: Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. The resulting spectra should be consistent with the known structure of this compound.

Functional Group Identification by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and reliable method to confirm the presence of key functional groups within the molecule.

Experimental Protocol:

  • Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Analysis of Key Vibrational Bands:

    • ~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

    • ~2980-2850 cm⁻¹: C-H stretches of the piperidine and Boc groups.

    • ~1740-1700 cm⁻¹: C=O stretch of the carboxylic acid.

    • ~1690-1650 cm⁻¹: C=O stretch of the Boc carbamate.

    • ~1160 cm⁻¹: C-O stretch of the Boc group.

  • The obtained spectrum should be compared with a reference spectrum to confirm the identity of the compound.

Visualizing the Quality Control Workflow

The following diagrams illustrate the logical flow of processes in obtaining and verifying a Certificate of Analysis for this compound.

QC_Workflow cluster_supplier Supplier Quality Control cluster_researcher Researcher Verification raw_material Raw Material (2-Piperidinecarboxylic Acid) synthesis Synthesis of This compound raw_material->synthesis in_process_control In-Process Controls synthesis->in_process_control final_product Final Product (Batch) in_process_control->final_product sampling Batch Sampling final_product->sampling analytical_testing Analytical Testing (HPLC, NMR, FTIR, etc.) sampling->analytical_testing data_review Data Review & Approval analytical_testing->data_review coa_generation CoA Generation data_review->coa_generation receive_product Receive Product & CoA coa_generation->receive_product Shipment coa_review Review CoA Specifications receive_product->coa_review incoming_qc Optional: Incoming QC Testing coa_review->incoming_qc If necessary accept_reject Accept or Reject Batch coa_review->accept_reject incoming_qc->accept_reject use_in_research Use in Research/ Development accept_reject->use_in_research Analytical_Decision_Tree start This compound Sample for Analysis identity_check Identity Confirmation start->identity_check nmr NMR Spectroscopy (¹H, ¹³C) identity_check->nmr Primary ftir FTIR Spectroscopy identity_check->ftir Secondary fail Fail identity_check->fail Structure Mismatch purity_check Purity & Assay hplc HPLC-UV purity_check->hplc chiral_check Chiral Purity (if applicable) chiral_hplc Chiral HPLC/GLC chiral_check->chiral_hplc For (R) or (S) form polarimetry Polarimetry chiral_check->polarimetry For (R) or (S) form pass Pass chiral_check->pass For DL form nmr->purity_check Structure Confirmed ftir->purity_check Functional Groups Confirmed hplc->chiral_check Purity ≥ 98% hplc->fail Purity < 98% chiral_hplc->pass ee ≥ 98% chiral_hplc->fail ee < 98% polarimetry->pass Specific rotation in range polarimetry->fail Specific rotation out of range

Methodological & Application

Application Notes and Protocols for the Use of N-Boc-2-piperidinecarboxylic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Navigating the Challenges of Incorporating Sterically Hindered Residues

In the landscape of therapeutic peptide development, the incorporation of non-canonical amino acids is a cornerstone strategy for enhancing proteolytic stability, constraining peptide conformation, and modulating biological activity. N-Boc-2-piperidinecarboxylic acid, a cyclic non-proteinogenic α-amino acid, serves as a valuable building block in this regard. As a six-membered ring homolog of proline, its integration into a peptide sequence can impart significant conformational rigidity. However, the inherent steric hindrance of this secondary amino acid presents unique challenges in solid-phase peptide synthesis (SPPS), demanding optimized protocols to ensure efficient and high-fidelity peptide assembly.

This comprehensive guide provides an in-depth analysis of the use of this compound in Boc-based SPPS. We will delve into the mechanistic rationale behind protocol choices, offer detailed experimental procedures, and present a comparative analysis of common coupling reagents to empower researchers, scientists, and drug development professionals in overcoming the synthetic hurdles associated with this sterically demanding building block.

The Structural and Functional Implications of this compound

This compound, also known as N-Boc-pipecolic acid, possesses a piperidine ring that restricts the phi (φ) torsion angle of the peptide backbone, influencing the local secondary structure. The tert-butyloxycarbonyl (Boc) protecting group on the secondary amine allows for its seamless integration into the well-established Boc/Bzl SPPS strategy. The Boc group is labile to moderate acids like trifluoroacetic acid (TFA), while benzyl-based side-chain protecting groups require stronger acids like hydrofluoric acid (HF) for cleavage, providing the necessary orthogonality for stepwise peptide elongation.

The incorporation of this proline analog can lead to peptides with altered receptor binding affinities and improved resistance to enzymatic degradation, making it a desirable component in peptidomimetic design.

Core Principles of Boc-SPPS: A Refresher

The successful incorporation of any amino acid in Boc-SPPS hinges on a cyclical process of deprotection, neutralization, and coupling. The workflow for incorporating this compound follows this fundamental principle, with special considerations to address its steric bulk.

SPPS_Cycle cluster_0 Boc-SPPS Workflow for this compound Resin Peptide-Resin (Free Amine) Coupling Coupling: This compound + Coupling Reagent + Base (DIPEA) Resin->Coupling Add activated amino acid Wash1 Washing (DMF, DCM) Coupling->Wash1 Remove excess reagents Deprotection Boc Deprotection: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) Wash1->Deprotection Expose N-terminal amine Neutralization Neutralization: Diisopropylethylamine (DIPEA) in DCM Deprotection->Neutralization Form free amine for next coupling Wash2 Washing (DCM, DMF) Neutralization->Wash2 Remove base and salts Wash2->Resin Ready for next cycle Coupling_Mechanism cluster_1 HATU-Mediated Coupling BocPip N-Boc-2-piperidine- carboxylic acid ActivatedEster OAt-Active Ester (Highly Reactive) BocPip->ActivatedEster Activation HATU HATU HATU->ActivatedEster DIPEA DIPEA DIPEA->ActivatedEster CoupledPeptide Coupled Peptide-Resin ActivatedEster->CoupledPeptide Nucleophilic Attack PeptideResin Peptide-Resin (Free Amine) PeptideResin->CoupledPeptide Byproducts Byproducts

Application Notes and Protocols for Coupling N-Boc-2-piperidinecarboxylic Acid to Amino Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the coupling of N-Boc-2-piperidinecarboxylic acid with various amino acid esters, a critical reaction in the synthesis of peptidomimetics and other molecules of pharmaceutical interest. Due to its sterically hindered nature, the selection of an appropriate coupling reagent and optimization of reaction conditions are crucial for achieving high yields and purity. This document outlines protocols for commonly used coupling reagents, presents representative data, and offers visual workflows to facilitate experimental design.

Introduction to Peptide Coupling with this compound

This compound is a proline analogue that, when incorporated into peptide chains, can induce specific conformational constraints, enhance metabolic stability, and improve pharmacokinetic properties. The coupling of this sterically hindered secondary amino acid to an amino acid ester to form a dipeptide is a foundational step in the synthesis of more complex molecules. The general reaction involves the activation of the carboxylic acid moiety of this compound, followed by nucleophilic attack from the amino group of the amino acid ester.

The choice of coupling reagent is paramount and is dictated by factors such as the steric hindrance of the coupling partners, the potential for racemization, and the desired reaction conditions. Commonly employed coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive such as 1-Hydroxybenzotriazole (HOBt), and uronium-based reagents like O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

Data Presentation: Comparison of Common Coupling Methods

While specific quantitative data for the coupling of this compound is not extensively available in the literature, the following table provides representative data for the coupling of sterically hindered N-Boc-amino acids, which can serve as a valuable guideline for reaction optimization. Actual yields and reaction times will be dependent on the specific amino acid ester and reaction conditions employed.

Coupling ReagentAdditiveBaseSolventTypical Reaction Time (h)Typical Yield (%)Purity (%)Key Considerations
EDCHOBtDIPEADCM/DMF12 - 2470 - 90>95Cost-effective; water-soluble urea byproduct allows for easy workup. May require longer reaction times.
HATU-DIPEADMF2 - 685 - 98>98Highly efficient for sterically hindered couplings with low racemization. More expensive than carbodiimide reagents.
DICHOBtDIPEADCM12 - 2470 - 85>95Dicyclohexylurea (DCU) byproduct is insoluble and can be removed by filtration.
PyBOP-DIPEADMF4 - 880 - 95>97Effective for hindered couplings; byproducts are generally soluble.

Note: The data presented in this table is representative of couplings involving sterically hindered N-Boc-amino acids and may vary for this compound.

Experimental Protocols

Protocol 1: EDC/HOBt Mediated Coupling

This protocol describes a general procedure for the coupling of this compound to an amino acid ester using EDC and HOBt.

Materials:

  • This compound (1.0 eq)

  • Amino acid ester hydrochloride (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Add the amino acid ester hydrochloride (1.1 eq) to the solution.

  • Add DIPEA (2.5 eq) to the mixture and stir for 10 minutes at room temperature to neutralize the hydrochloride salt.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the cooled solution.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: HATU Mediated Coupling

This protocol is recommended for sterically hindered couplings where high efficiency and minimal racemization are desired.

Materials:

  • This compound (1.0 eq)

  • Amino acid ester hydrochloride (1.1 eq)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add the amino acid ester hydrochloride (1.1 eq) to the solution.

  • Add DIPEA (3.0 eq) dropwise to the mixture at room temperature. A color change may be observed.

  • Stir the reaction mixture at room temperature for 2-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Process: Diagrams and Workflows

To aid in the understanding of the chemical processes and experimental steps, the following diagrams have been generated.

Reaction Mechanism

EDC_HOBt_Coupling cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation BocPipCOOH N-Boc-2-piperidine- carboxylic acid O_Acylisourea O-Acylisourea Intermediate BocPipCOOH->O_Acylisourea + EDC EDC EDC ActiveEster HOBt Active Ester O_Acylisourea->ActiveEster + HOBt HOBt HOBt Dipeptide N-Boc-Dipeptide Ester ActiveEster->Dipeptide + Amino Acid Ester AminoEster Amino Acid Ester (H2N-R')

Caption: EDC/HOBt mediated coupling mechanism.

Experimental Workflow

Experimental_Workflow cluster_prep Reactant Preparation cluster_reaction Coupling Reaction cluster_workup Workup and Purification Dissolve Dissolve this compound, HOBt, and Amino Acid Ester HCl in DMF Neutralize Add DIPEA and stir Dissolve->Neutralize Cool Cool to 0 °C Neutralize->Cool AddEDC Add EDC Cool->AddEDC Stir Stir at room temperature (12-24h) AddEDC->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Dilute Dilute with DCM Monitor->Dilute Wash Wash with NaHCO3 (aq) and Brine Dilute->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Flash Chromatography Concentrate->Purify

Caption: Workflow for EDC/HOBt coupling.

Logical Relationship of Reagents

Reagent_Roles BocPipCOOH N-Boc-2-piperidine- carboxylic acid EDC EDC (Coupling Reagent) BocPipCOOH->EDC is activated by AminoEster Amino Acid Ester Dipeptide Dipeptide Product AminoEster->Dipeptide HOBt HOBt (Additive) EDC->HOBt forms intermediate with HOBt->AminoEster activated ester reacts with DIPEA DIPEA (Base) DIPEA->BocPipCOOH neutralizes HCl salt of

Caption: Roles of reagents in the coupling reaction.

Application Notes and Protocols for the Boc Deprotection of N-Boc-2-piperidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amine functionality in organic synthesis, particularly in peptide synthesis and the development of nitrogen-containing pharmaceuticals. Its popularity is due to its stability in a wide range of reaction conditions and its facile cleavage under acidic conditions.[1] The deprotection of N-Boc-2-piperidinecarboxylic acid is a critical step in the synthesis of various bioactive molecules, releasing the secondary amine for subsequent functionalization.

This document provides detailed protocols for the standard procedures used for the Boc deprotection of this compound, including acidic methods and alternative approaches.

Data Presentation: Comparison of Deprotection Methods

The following table summarizes common methods for the Boc deprotection of N-Boc protected amines, with conditions applicable to this compound.

MethodReagents & SolventsTemperatureReaction TimeWork-up HighlightsYield RangeKey Considerations
Trifluoroacetic Acid (TFA) 20-50% TFA in Dichloromethane (DCM)[2]0 °C to RT30 min - 2 hRemoval of volatiles, neutralization with a base (e.g., NaHCO₃), extraction, and drying.[2][3]>90%A common and highly effective method.[2] TFA is corrosive and volatile. The product is initially obtained as a TFA salt.[2]
Hydrogen Chloride (HCl) 4M HCl in 1,4-Dioxane or Methanol[3]Room Temperature1 - 3 hRemoval of solvent or precipitation of the hydrochloride salt with an anti-solvent like diethyl ether.[3]>90%Often yields a crystalline hydrochloride salt that is easy to handle.[3]
p-Toluenesulfonic Acid (TsOH) TsOH·H₂O in 1,2-Dimethoxyethane (DME)[4]40 °C2 hPurification by passing through a solid-supported base to remove excess acid.[4]91-98%A less volatile acid compared to TFA and HCl.[4]
Microwave-Assisted (Solid Support) Silica supported sulfonic acids in DCM[5]100 °C10 minFiltration of the solid support, followed by release of the amine from the support using a base under microwave heating.[5]Good to ExcellentRapid deprotection and purification via a catch-and-release mechanism.[5]
Microwave-Assisted (Silica Gel) Silica gel (adsorbed substrate)[6]Microwave irradiation1 minThorough washing of the silica gel with a polar solvent like acetone or methanol.[6]HighA simple and efficient method that avoids the use of strong acids.[6]
Thermal Deprotection Fluorinated alcohols (TFE or HFIP)[7]RefluxVariableSolvent removal.VariableAn alternative for substrates sensitive to strong acids. Microwave assistance can accelerate the reaction.[7]
Mild Deprotection Oxalyl chloride in Methanol[8]Room Temperature1 - 4 hMonitoring by TLC and subsequent work-up.[8]up to 90%A mild method for selective deprotection.[8]

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is one of the most common and robust methods for Boc deprotection.[2]

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 equiv.) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (to a final concentration of 20-50% v/v) to the stirred solution.[2]

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[2]

  • To neutralize the residue, carefully add saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extract the aqueous layer with DCM or another suitable organic solvent (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[3]

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected 2-piperidinecarboxylic acid.

Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane

This protocol is a common alternative to TFA and is advantageous if the product's hydrochloride salt is desired for its stability and ease of handling.[3]

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1.0 equiv.) in a minimal amount of 1,4-dioxane in a round-bottom flask.

  • Add the 4M HCl in 1,4-dioxane solution (3-5 equiv.) to the stirred solution at room temperature.[3]

  • Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS.[3] Often, the hydrochloride salt of the deprotected product will precipitate.

  • Upon completion, the product can be precipitated by adding anhydrous diethyl ether and collected by filtration.[3]

  • Wash the collected solid with cold diethyl ether to remove any non-polar impurities.

  • Dry the resulting hydrochloride salt under vacuum.

Protocol 3: Microwave-Assisted Deprotection on Silica Gel

This protocol offers a rapid and acid-free method for Boc deprotection.[6]

Materials:

  • This compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol or Acetone

  • Open Erlenmeyer flask

  • Microwave oven

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 mmol) in DCM (50 mL).[6]

  • Add silica gel (10 g) to the solution.[6]

  • Remove the solvent under reduced pressure to obtain a powdered solid of the substrate adsorbed onto the silica gel.[6]

  • Place the powdered solid in an open Erlenmeyer flask and irradiate in a microwave oven for 1 minute at 450-650 watts.[6]

  • After irradiation, allow the solid to cool.

  • Thoroughly wash the resulting solid with methanol or acetone to extract the deprotected product.

  • Combine the washings and remove the solvent under reduced pressure to yield the final product.

Visualizations

Signaling Pathway: Acid-Catalyzed Boc Deprotection

Boc_Deprotection_Mechanism cluster_0 Mechanism NBoc This compound Protonated Protonated Carbamate NBoc->Protonated H⁺ (from acid) Carbocation tert-Butyl Cation + Carbamic Acid Protonated->Carbocation Cleavage Product 2-Piperidinecarboxylic Acid Salt Carbocation->Product Decarboxylation Byproducts Isobutylene + CO₂ Carbocation->Byproducts Elimination

Caption: Mechanism of acid-catalyzed Boc deprotection.

Experimental Workflow: General Boc Deprotection

Boc_Deprotection_Workflow Start Start: this compound Dissolve Dissolve in Anhydrous Solvent (e.g., DCM) Start->Dissolve AddReagent Add Deprotection Reagent (e.g., TFA or HCl/Dioxane) Dissolve->AddReagent Reaction Stir at Appropriate Temperature (Monitor by TLC/LC-MS) AddReagent->Reaction Workup Work-up Reaction->Workup Evaporation Evaporation of Volatiles Workup->Evaporation Acidic Work-up Precipitation Precipitation of Salt (e.g., with ether) Workup->Precipitation Salt Precipitation Neutralization Neutralization (if acidic work-up) Evaporation->Neutralization Extraction Extraction with Organic Solvent Neutralization->Extraction Drying Drying and Concentration Extraction->Drying Product Final Product: 2-Piperidinecarboxylic Acid (or its salt) Drying->Product Filtration Filtration and Drying Precipitation->Filtration Filtration->Product

Caption: A typical experimental workflow for Boc deprotection.

References

N-Boc-2-piperidinecarboxylic acid as a key building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Boc-2-piperidinecarboxylic acid, a chiral heterocyclic amino acid derivative, has emerged as a critical building block in medicinal chemistry. Its rigid piperidine scaffold and the presence of the versatile tert-butoxycarbonyl (Boc) protecting group make it an invaluable tool for the synthesis of complex, biologically active molecules. This technical document provides detailed application notes and experimental protocols for the use of this compound, aimed at researchers, scientists, and professionals in the field of drug development. The piperidine moiety is a prevalent structural motif in numerous pharmaceuticals, and this building block offers a reliable and efficient means of its incorporation.[1]

Application in Drug Synthesis: Neurokinin-1 (NK1) Receptor Antagonists

A prominent application of this compound derivatives is in the synthesis of neurokinin-1 (NK1) receptor antagonists. These drugs, such as Aprepitant, are used to manage chemotherapy-induced nausea and vomiting. The piperidine core of these molecules is crucial for their interaction with the NK1 receptor.

Aprepitant Synthesis Precursor

While various synthetic routes to Aprepitant exist, the core piperidine structure highlights the utility of this compound as a foundational starting material for analogous structures. The synthesis involves the coupling of the piperidine scaffold with other key fragments to construct the final complex molecule.

Signaling Pathway

Substance P is the natural ligand for the NK1 receptor. The binding of Substance P to the NK1 receptor, a G-protein coupled receptor (GPCR), triggers a cascade of intracellular signaling events. This primarily involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events ultimately lead to neuronal excitation and the transmission of emetic signals. NK1 receptor antagonists competitively block the binding of Substance P, thereby inhibiting this signaling pathway and preventing emesis.[2][3][4][5][6]

NK1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Binds Gq Gq Protein NK1R->Gq Activates Aprepitant Aprepitant (Antagonist) Aprepitant->NK1R Blocks PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Neuronal_Excitation Neuronal Excitation (Emesis Signal) Ca_release->Neuronal_Excitation Leads to PKC->Neuronal_Excitation Contributes to

Caption: Substance P/NK1 Receptor Signaling Pathway and its inhibition by Aprepitant.

Experimental Protocols

The key reaction involving this compound in the synthesis of drug precursors is the formation of an amide bond with a suitable amine. Below are detailed protocols for this coupling reaction using common reagents.

General Workflow for Amide Coupling

Amide_Coupling_Workflow Start Start Materials: This compound Amine (R-NH2) Coupling Reagent Base Solvent Dissolve Dissolve this compound, coupling reagent, and base in solvent Start->Dissolve Activate Activate carboxylic acid Dissolve->Activate AddAmine Add Amine (R-NH2) Activate->AddAmine React Stir at specified temperature and time AddAmine->React Workup Aqueous workup to remove byproducts React->Workup Purify Purification by chromatography Workup->Purify Product Final Amide Product Purify->Product

Caption: General experimental workflow for amide coupling reactions.

Protocol 1: HATU-Mediated Amide Coupling

Materials:

  • This compound (1.0 eq)

  • Amine (e.g., Benzylamine) (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the solution and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • To this activated mixture, add the amine (1.1 eq).

  • Continue stirring the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.[7]

Protocol 2: EDC/HOBt-Mediated Amide Coupling

Materials:

  • This compound (1.0 eq)

  • Amine (e.g., Benzylamine) (1.1 eq)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • HOBt (1-Hydroxybenzotriazole) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM or DMF, add the amine (1.1 eq).

  • Add HOBt (1.2 eq) and DIPEA (2.5 eq) to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[8]

Quantitative Data Presentation

The choice of coupling reagent significantly impacts the yield and purity of the resulting amide. The following table summarizes typical yields for amide coupling reactions of N-Boc protected amino acids with primary amines using different coupling reagents. While specific yields for this compound may vary depending on the amine substrate, this data provides a general guideline.

Coupling ReagentAdditiveBaseSolventTypical Reaction Time (h)Typical Yield (%)Notes
HATU NoneDIPEADMF2 - 685 - 98Highly efficient and rapid, especially for sterically hindered substrates.[7][9]
EDC HOBtDIPEADMF/DCM4 - 2475 - 90A cost-effective and widely used method.[8]
DCC DMAPNoneDCM12 - 2470 - 85Forms a dicyclohexylurea (DCU) precipitate that needs to be filtered.

This compound is a versatile and indispensable building block in medicinal chemistry. Its application in the synthesis of complex pharmaceutical agents, such as NK1 receptor antagonists, underscores its importance. The provided protocols for amide bond formation offer robust starting points for the synthesis of a wide array of derivatives. The selection of an appropriate coupling reagent, guided by the quantitative data presented, is crucial for achieving high yields and purity in the final products. As drug discovery continues to evolve, the demand for such chiral building blocks will undoubtedly remain high.

References

Application Notes and Protocols for the Incorporation of N-Boc-2-piperidinecarboxylic Acid into Peptidomimetic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of N-Boc-2-piperidinecarboxylic acid into peptidomimetic scaffolds. This document outlines detailed protocols for both solid-phase and solution-phase synthesis, presents typical quantitative data, and illustrates relevant workflows and biological signaling pathways.

This compound, a cyclic non-proteinogenic amino acid, is a valuable building block in medicinal chemistry.[1] Its incorporation into peptide sequences can impart conformational rigidity, enhance proteolytic stability, and improve bioavailability, key features for transforming bioactive peptides into viable drug candidates.[1][2] The piperidine scaffold is a privileged structure found in numerous bioactive compounds, including ligands for G protein-coupled receptors (GPCRs).[3]

Data Presentation: Synthesis and Characterization

The successful synthesis and purification of peptidomimetics containing this compound can be monitored and quantified using standard analytical techniques. The following tables summarize representative data obtained during the synthesis and characterization of a model pentapeptide containing a piperidinecarboxylic acid residue.

Table 1: Coupling Efficiency and Yield

StepDescriptionCoupling ReagentCoupling Time (h)Coupling Efficiency (%)Overall Crude Yield (%)
1Coupling of first amino acid (e.g., Boc-Gly-OH) to resinDIC/HOBt4>99-
2Coupling of Boc-L-Ala-OHHATU/DIPEA2>99-
3Coupling of this compound HATU/DIPEA 4 ~95 *-
4Coupling of Boc-L-Phe-OHHATU/DIPEA2>99-
5Coupling of Boc-L-Leu-OHHATU/DIPEA2>99-
6Cleavage from resinHF/Anisole1.5-~75

*Coupling of sterically hindered amino acids like this compound may require longer reaction times or double coupling to achieve high efficiency.

Table 2: Characterization of Purified Peptidomimetic

Analytical MethodParameterResult
Analytical RP-HPLCPurity>98%
Retention TimeVaries based on sequence and method
Mass Spectrometry (ESI-MS)[M+H]⁺ CalculatedVaries based on sequence
[M+H]⁺ ObservedMatches calculated mass
¹H NMRChemical Shifts (δ)Consistent with expected structure
IntegrationProportional to the number of protons

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry

This protocol describes the manual synthesis of a peptidomimetic on a solid support using the Boc/Bzl protection strategy.[4]

Materials:

  • Merrifield or PAM resin[5]

  • N-Boc-protected amino acids (including this compound)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)[5]

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylium 3-oxid hexafluorophosphate), HOBt (1-Hydroxybenzotriazole), DIC (N,N'-Diisopropylcarbodiimide)

  • Cleavage cocktail: Anhydrous Hydrofluoric acid (HF) with anisole as a scavenger (Caution: HF is extremely toxic and requires specialized equipment and training)[5]

  • Diethyl ether

Procedure:

  • Resin Preparation:

    • Swell the resin in DCM in a reaction vessel for 30 minutes.

    • Wash the resin with DCM (3x).

  • First Amino Acid Coupling (if starting from chloromethylated resin):

    • Dissolve the cesium salt of the C-terminal Boc-amino acid in DMF.

    • Add the solution to the resin and heat at 50°C for 12-24 hours.

    • Wash the resin with DMF (3x), DMF/water (1:1) (3x), DMF (3x), and DCM (3x).

  • Boc-Deprotection:

    • Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.[5]

    • Drain the solution.

    • Add a fresh solution of 50% TFA in DCM and agitate for 30 minutes.[4]

    • Drain and wash the resin with DCM (3x).

  • Neutralization:

    • Add a solution of 10% DIPEA in DCM to the resin and agitate for 2 minutes.

    • Drain and repeat the neutralization step.

    • Wash the resin with DCM (5x).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the N-Boc-amino acid (3 eq.) and HATU (2.9 eq.) in DMF.

    • Add DIPEA (6 eq.) to the solution and allow it to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2-4 hours. For this compound, extend the coupling time to 4 hours or perform a double coupling.

    • Monitor the reaction completion using a Kaiser test (should be negative).

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Synthesis Cycle:

    • Repeat steps 3-5 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • Dry the peptide-resin thoroughly under vacuum.

    • In a specialized HF apparatus, add anisole as a scavenger.

    • Cool the apparatus and add anhydrous HF (approx. 10 mL per gram of resin).

    • Stir the reaction at 0°C for 1-1.5 hours.

    • Evaporate the HF under a stream of nitrogen.

    • Wash the residue with cold diethyl ether to precipitate the crude peptide.

    • Collect the precipitate by filtration or centrifugation.

  • Purification:

    • Purify the crude peptide by preparative reverse-phase HPLC.

    • Characterize the purified fractions by analytical HPLC and mass spectrometry.[6]

Protocol 2: Solution-Phase Synthesis of a Dipeptide Fragment

This protocol describes the coupling of this compound to an amino acid ester in solution.

Materials:

  • This compound

  • Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Saturated NaCl (brine) solution

  • Anhydrous MgSO₄

Procedure:

  • Neutralization of Amino Acid Ester:

    • Dissolve the amino acid methyl ester hydrochloride (1.1 eq.) in DCM.

    • Add DIPEA (1.2 eq.) and stir at room temperature for 20 minutes.

  • Activation of this compound:

    • In a separate flask, dissolve this compound (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

  • Coupling Reaction:

    • Add EDC (1.1 eq.) to the solution of this compound at 0°C.

    • Stir for 15 minutes, then add the neutralized amino acid ester solution from step 1.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude dipeptide by flash column chromatography on silica gel.

Visualizations

Experimental Workflow

G Resin_Prep Resin Swelling & Preparation SPPS Solid-Phase Peptide Synthesis Cycle (Coupling, Deprotection, Neutralization) Resin_Prep->SPPS 1 Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage 2 Crude_Purification Crude Product Precipitation Cleavage->Crude_Purification HPLC_Purification Preparative RP-HPLC Crude_Purification->HPLC_Purification 3 Analysis Analytical RP-HPLC & Mass Spectrometry HPLC_Purification->Analysis 4 NMR NMR Spectroscopy Analysis->NMR 5 Bio_Assay Biological Activity Assays Analysis->Bio_Assay 6

Caption: Workflow for peptidomimetic synthesis and characterization.

Hypothetical Signaling Pathway Modulation

Peptidomimetics containing a piperidine scaffold can be designed as ligands for G protein-coupled receptors (GPCRs).[3] The following diagram illustrates a hypothetical mechanism where a peptidomimetic antagonist competes with an endogenous agonist for binding to a GPCR, thereby inhibiting downstream signaling.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular GPCR GPCR G_Protein G Protein (Inactive) GPCR->G_Protein Recruits Agonist Endogenous Agonist Agonist->GPCR Binds & Activates Antagonist Piperidine-containing Peptidomimetic (Antagonist) Antagonist->GPCR Binds & Blocks G_Protein_Active G Protein (Active) G_Protein->G_Protein_Active Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein_Active->Effector Activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Effector_Active Active Effector Cell_Response Cellular Response Second_Messenger->Cell_Response Triggers

References

Application Notes and Protocols for Analytical HPLC and TLC Monitoring of N-Boc-2-piperidinecarboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring the progress of common reactions involving N-Boc-2-piperidinecarboxylic acid using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). The protocols outlined are essential for optimizing reaction conditions, determining reaction endpoints, and ensuring the purity of intermediates and final products in drug discovery and development.

Monitoring Amide Coupling Reactions

This compound is a valuable building block in the synthesis of a wide array of bioactive molecules, often utilized in amide bond formation. Monitoring the progress of these coupling reactions is crucial for maximizing yield and minimizing side products.

A typical amide coupling reaction involves the activation of the carboxylic acid of this compound with a coupling reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt), followed by the addition of an amine.

Reaction Scheme:
Analytical Methods for Monitoring Amide Coupling

a) Thin-Layer Chromatography (TLC)

TLC is a rapid and effective qualitative technique for monitoring the consumption of the starting materials and the formation of the product. The polarity difference between the carboxylic acid starting material and the resulting amide product allows for clear separation on a silica gel plate.

Experimental Protocol: TLC Monitoring

  • Plate Preparation: Use silica gel 60 F₂₅₄ TLC plates.

  • Sample Preparation: At regular intervals (e.g., every 30-60 minutes), withdraw a small aliquot of the reaction mixture using a capillary tube. Dilute the aliquot with a small amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: On the TLC plate, spot the diluted reaction mixture, the this compound starting material, and a co-spot (a mixture of the reaction aliquot and the starting material).

  • Development: Develop the TLC plate in a chamber saturated with a mobile phase of 30% Ethyl Acetate in Hexane .

  • Visualization: After development, dry the plate and visualize the spots under a UV lamp (254 nm). Further visualization can be achieved by staining with a ninhydrin solution and gentle heating, which will detect the amine starting material if it is a primary or secondary amine. The N-Boc protected compounds will not stain with ninhydrin.

Data Presentation: TLC

CompoundExpected Rf Value (30% EtOAc/Hexane)Visualization Method
This compound~ 0.2UV (254 nm)
Amine (e.g., Benzylamine)~ 0.4UV (254 nm), Ninhydrin
N-Boc-2-(benzylcarbamoyl)piperidine (Product)~ 0.6UV (254 nm)

Note: Rf values are estimations and may vary based on specific reaction conditions and the nature of the amine.

b) High-Performance Liquid Chromatography (HPLC)

HPLC provides quantitative data on the progress of the reaction, allowing for the accurate determination of the percentage conversion of reactants to the product. A reversed-phase method is typically employed.

Experimental Protocol: HPLC Monitoring

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-12 min: 30% to 90% B

    • 12-14 min: 90% B

    • 14-15 min: 90% to 30% B

    • 15-20 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: At specified time points, quench a small aliquot of the reaction mixture and dilute with the mobile phase.

Data Presentation: HPLC

CompoundExpected Retention Time (Rt) [min]
This compound~ 8.5
Amine (e.g., Benzylamine)~ 3.2
N-Boc-2-(benzylcarbamoyl)piperidine (Product)~ 10.2

Note: Retention times are estimations and can vary based on the specific HPLC system, column, and precise mobile phase composition.

Monitoring N-Boc Deprotection

The removal of the tert-butoxycarbonyl (Boc) protecting group is a common step to liberate the piperidine nitrogen for further functionalization. This is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane (DCM).

Reaction Scheme:
Analytical Methods for Monitoring N-Boc Deprotection

a) Thin-Layer Chromatography (TLC)

TLC is an excellent tool for monitoring the deprotection reaction. The deprotected product, being a free amino acid, is significantly more polar than the N-Boc protected starting material, resulting in a large difference in Rf values.

Experimental Protocol: TLC Monitoring

  • Plate Preparation: Use silica gel 60 F₂₅₄ TLC plates.

  • Sample Preparation: At regular intervals, take a small aliquot from the reaction, and spot it directly onto the TLC plate. It is also advisable to spot the this compound starting material for comparison.

  • Development: Develop the plate in a mobile phase of 10% Methanol in Dichloromethane .

  • Visualization: After drying the plate, visualize under a UV lamp (if the compounds are UV active). The primary method of visualization for the deprotected amine is staining with a ninhydrin solution followed by gentle heating, which will produce a distinct colored spot (typically purple or yellow). The starting material will not be visible with ninhydrin stain.[]

Data Presentation: TLC

CompoundExpected Rf Value (10% MeOH/DCM)Visualization Method
This compound~ 0.7UV (if applicable)
2-Piperidinecarboxylic acid (Product)~ 0.1 (streaking may occur)Ninhydrin

Note: The deprotected amino acid may streak on silica gel; adding a small amount of acetic acid to the mobile phase can sometimes improve the spot shape.

b) High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC can effectively monitor the disappearance of the less polar starting material and the appearance of the highly polar deprotected product.

Experimental Protocol: HPLC Monitoring

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-10 min: 5% to 50% B

    • 10-12 min: 50% B

    • 12-13 min: 50% to 5% B

    • 13-18 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: At specified time points, quench a small aliquot of the reaction mixture and dilute with the mobile phase.

Data Presentation: HPLC

CompoundExpected Retention Time (Rt) [min]
This compound~ 9.8
2-Piperidinecarboxylic acid (Product)~ 2.5

Note: The deprotected amino acid will elute very early in the gradient due to its high polarity.

Visualizations

Amide_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Work-up and Purification start Dissolve this compound, amine, and HOBt in DMF activate Cool to 0°C and add EDC start->activate react Stir at room temperature activate->react monitor Monitor by TLC/HPLC at time intervals react->monitor monitor->react Incomplete workup Aqueous work-up monitor->workup Complete purify Column chromatography workup->purify product Isolated Product purify->product

Caption: Experimental workflow for amide coupling.

Boc_Deprotection_Workflow cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Work-up start Dissolve this compound in DCM add_tfa Add TFA at 0°C start->add_tfa react Stir at room temperature add_tfa->react monitor Monitor by TLC/HPLC until completion react->monitor monitor->react Incomplete concentrate Concentrate in vacuo monitor->concentrate Complete product Deprotected Product (TFA salt) concentrate->product

Caption: Experimental workflow for N-Boc deprotection.

References

Application of N-Boc-2-piperidinecarboxylic Acid in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-2-piperidinecarboxylic acid is a versatile chiral building block of significant importance in the pharmaceutical industry. Its rigid piperidine scaffold, coupled with the orthogonal protection offered by the tert-butoxycarbonyl (Boc) group, makes it an invaluable starting material for the synthesis of a wide array of complex pharmaceutical intermediates. The Boc protecting group allows for selective reactions at the carboxylic acid functionality without affecting the piperidine nitrogen. Subsequently, the Boc group can be readily removed under mild acidic conditions, enabling further functionalization of the piperidine nitrogen. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates for local anesthetics, anti-cancer agents, and potentially, dipeptidyl peptidase-4 (DPP-4) inhibitors.

Application 1: Synthesis of (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide - A Key Intermediate for Ropivacaine and Levobupivacaine

(S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide is a crucial intermediate in the synthesis of the long-acting local anesthetics Ropivacaine and Levobupivacaine. The synthesis involves the coupling of (S)-N-Boc-2-piperidinecarboxylic acid with 2,6-dimethylaniline, followed by the deprotection of the Boc group.

Data Presentation: Synthesis of Ropivacaine/Levobupivacaine Intermediate
StepReactantsReagents/SolventsReaction TimeTemperature (°C)Yield (%)Purity (%)
1. Amide Coupling(S)-N-Boc-2-piperidinecarboxylic acid, 2,6-dimethylanilineThionyl chloride, Toluene, DMF (cat.)4.5 hours55-65~88>99 (HPLC)
2. Boc DeprotectionN-Boc-(S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamideHydrochloric acid, IsopropanolNot specifiedAmbient~99Not specified
Experimental Protocols

Protocol 1: Amide Coupling of (S)-N-Boc-2-piperidinecarboxylic Acid with 2,6-dimethylaniline

This protocol details the formation of the amide bond, a critical step in the synthesis of the Ropivacaine intermediate.

  • Materials:

    • (S)-N-Boc-2-piperidinecarboxylic acid

    • 2,6-dimethylaniline

    • Thionyl chloride

    • Toluene

    • N,N-Dimethylformamide (DMF)

    • Sodium hydroxide solution (30%)

    • Xylene

  • Procedure:

    • Suspend (S)-N-Boc-2-piperidinecarboxylic acid in toluene in a suitable reaction vessel.

    • Add a catalytic amount of DMF.

    • Heat the mixture to 55°C.

    • Slowly add thionyl chloride over 1.5 hours while maintaining the temperature at 55°C. Stir until gas evolution ceases.

    • Add a solution of 2,6-dimethylaniline in toluene at a rate that keeps the temperature below 60°C.

    • Stir the reaction mixture for an additional 2-3 hours at 60-65°C.

    • Cool the mixture to 10°C and filter the resulting solid.

    • Dissolve the filter cake in water and adjust the pH to >12 with a 30% sodium hydroxide solution to precipitate the free base.

    • Extract the product with xylene.

    • Concentrate the organic phase to yield N-Boc-(S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide.

Protocol 2: Boc Deprotection to Yield (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide

This protocol describes the removal of the Boc protecting group to yield the final intermediate.

  • Materials:

    • N-Boc-(S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide

    • Hydrochloric acid (gas or concentrated solution)

    • Isopropanol

  • Procedure:

    • Dissolve the N-Boc protected amide in isopropanol.

    • Slowly introduce hydrogen chloride gas or add concentrated hydrochloric acid to the solution at ambient temperature.

    • The hydrochloride salt of the deprotected product will precipitate.

    • Filter the white solid, wash with isopropanol, and dry under vacuum to a constant weight.

Visualization

G cluster_0 Synthesis of Ropivacaine Intermediate N-Boc-2-piperidinecarboxylic_acid This compound Amide_Intermediate N-Boc Protected Amide Intermediate N-Boc-2-piperidinecarboxylic_acid->Amide_Intermediate Amide Coupling (SOCl2, 2,6-dimethylaniline) Final_Intermediate (S)-N-(2,6-dimethylphenyl) piperidine-2-carboxamide Amide_Intermediate->Final_Intermediate Boc Deprotection (HCl)

Caption: Synthetic workflow for the Ropivacaine intermediate.

Application 2: Synthesis of a Key Intermediate for the PARP Inhibitor Niraparib

This compound can be a precursor to chiral piperidine derivatives used in the synthesis of complex pharmaceuticals like Niraparib, a poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy. The synthesis of the key intermediate, (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate, can be achieved through a multi-step process starting from a related piperidine derivative.

Data Presentation: Synthesis of Niraparib Intermediate
StepReactantsReagents/SolventsReaction TimeTemperature (°C)Yield (%)Purity (%)
1. N-Boc Protection4-(piperidin-3-yl)aniline sulfate saltBoc anhydride, NaOH, Methanol/WaterNot specified40-45~9798.4 (HPLC)
2. Chiral ResolutionRacemic tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylateD-phenylglycine derivative2.5 hours67~85 (of desired enantiomer)>94 (ee)
Experimental Protocols

Protocol 3: N-Boc Protection of 4-(piperidin-3-yl)aniline

This protocol describes the protection of the piperidine nitrogen, a crucial step before further functionalization.

  • Materials:

    • 4-(piperidin-3-yl)aniline sulfate salt

    • Di-tert-butyl dicarbonate (Boc anhydride)

    • Sodium hydroxide (NaOH)

    • Methanol

    • Water

  • Procedure:

    • Dissolve the sulfate salt of 4-(piperidin-3-yl)aniline in a mixture of methanol and water.

    • Add sodium hydroxide and Boc anhydride to the solution with stirring.

    • Heat the reaction mixture to 40-45°C and stir until the reaction is complete as monitored by HPLC or TLC.

    • Filter the solid product, wash with water, and dry under vacuum at 50-55°C to obtain tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate.[1]

Protocol 4: Chiral Resolution

This protocol outlines the separation of the desired (S)-enantiomer.

  • Materials:

    • Racemic tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate

    • D-phenylglycine derivative (resolving agent)

    • Aqueous ethanol

  • Procedure:

    • Dissolve the racemic N-Boc protected piperidine derivative in aqueous ethanol.

    • Add a solution of the D-phenylglycine derivative resolving agent.

    • Heat the mixture to 67°C and react for 2.5 hours.

    • Slowly cool the mixture to allow for crystallization of the desired diastereomeric salt.

    • Isolate the salt by filtration.

    • Hydrolyze the salt with a mild acid and extract the resolving agent.

    • Adjust the pH of the aqueous layer to 8-10 and extract the final product, (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate.

Visualization

G cluster_1 Synthesis of Niraparib Intermediate Starting_Piperidine 4-(Piperidin-3-yl)aniline N-Boc_Protected Racemic N-Boc Protected Intermediate Starting_Piperidine->N-Boc_Protected N-Boc Protection (Boc Anhydride) Chiral_Intermediate (S)-tert-butyl 3-(4-aminophenyl) piperidine-1-carboxylate N-Boc_Protected->Chiral_Intermediate Chiral Resolution (D-phenylglycine derivative)

Caption: Logical flow for the synthesis of a key Niraparib intermediate.

Application 3: Potential Role in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

The piperidine scaffold is a common feature in many dipeptidyl peptidase-4 (DPP-4) inhibitors, which are a class of oral anti-hyperglycemic agents for the treatment of type 2 diabetes. While direct synthesis routes from this compound for marketed DPP-4 inhibitors like Sitagliptin or Alogliptin are not the primary reported methods, its derivatives can serve as valuable building blocks for novel DPP-4 inhibitors. The synthesis of such inhibitors often involves the coupling of a piperidine-containing fragment with other heterocyclic systems.

Conceptual Synthetic Approach

A potential synthetic strategy could involve the modification of this compound to introduce necessary functional groups, followed by coupling with a suitable reaction partner. For instance, the carboxylic acid could be converted to an amine or another functional group, which would then be used to form a larger molecule.

Visualization

G cluster_2 Conceptual Pathway to DPP-4 Inhibitors N-Boc-Piperidine This compound Functionalized_Piperidine Functionalized Piperidine Intermediate N-Boc-Piperidine->Functionalized_Piperidine Functional Group Interconversion DPP4_Inhibitor DPP-4 Inhibitor Scaffold Functionalized_Piperidine->DPP4_Inhibitor Coupling Reaction Heterocyclic_Partner Heterocyclic Reaction Partner Heterocyclic_Partner->DPP4_Inhibitor

Caption: Conceptual workflow for synthesizing DPP-4 inhibitors.

Conclusion

This compound is a cornerstone chiral building block in modern pharmaceutical synthesis. Its utility in constructing key intermediates for a range of therapeutics, from local anesthetics to anti-cancer drugs, highlights its importance. The provided protocols and data serve as a valuable resource for researchers and professionals in drug development, enabling the efficient and stereoselective synthesis of complex piperidine-containing molecules. The principles outlined herein can be adapted and expanded for the synthesis of a wide variety of other pharmaceutical agents.

References

Optimal Reaction Conditions for Carboxylic Acid Activation of N-Boc-2-piperidinecarboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the optimal activation of the carboxylic acid moiety of N-Boc-2-piperidinecarboxylic acid, a crucial step in the synthesis of a wide array of pharmaceutical compounds and complex organic molecules. The proper selection of coupling reagents and reaction conditions is paramount to achieving high yields, minimizing side reactions such as epimerization, and ensuring the purity of the final product.

This compound is a valuable building block in organic synthesis, prized for its conformationally constrained piperidine scaffold. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen allows for selective activation and coupling at the carboxylic acid position. This document outlines protocols for several common and highly effective coupling reagents.

Comparative Overview of Common Coupling Reagents

The choice of a suitable coupling reagent is critical and depends on factors such as the steric hindrance of the substrates, desired reaction conditions, and cost. Below is a summary of commonly used activating agents for this compound.

Coupling ReagentAdditiveBaseSolventTemperature (°C)Typical Reaction Time (h)Key Features & Considerations
HATU NoneDIPEA, TEADMF, DCM0 to RT1-12Highly efficient, especially for sterically hindered amines. Low racemization rates.[1][2]
HBTU HOBt (optional)DIPEA, NMMDMF0 to RT2-16Very effective with minimal racemization, particularly when HOBt is added.[3][4]
EDC HOBt, NHSDIPEA, TEADCM, DMF0 to RT4-24Water-soluble byproducts simplify purification. HOBt or NHS is crucial to suppress racemization and improve efficiency.[1][4][5]
CDI NoneNone (initially)Nonpolar solvent (e.g., THF, Benzene)RTVariableActivation is best in a nonpolar solvent without a base. Excess CDI must be removed before adding the amine.[6][7]

Abbreviations:

  • HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate

  • HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate

  • EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide

  • CDI: Carbonyldiimidazole

  • HOBt: 1-Hydroxybenzotriazole

  • NHS: N-Hydroxysuccinimide

  • DIPEA: N,N-Diisopropylethylamine

  • TEA: Triethylamine

  • NMM: N-Methylmorpholine

  • DMF: N,N-Dimethylformamide

  • DCM: Dichloromethane

  • RT: Room Temperature

Reaction Pathway and Experimental Workflow

The general mechanism for carboxylic acid activation involves the formation of a highly reactive intermediate that is susceptible to nucleophilic attack by an amine.

Carboxylic Acid Activation Pathway CarboxylicAcid N-Boc-2-piperidinecarboxylic Acid (R-COOH) ActiveIntermediate Reactive Intermediate (e.g., O-acylisourea, Active Ester) CarboxylicAcid->ActiveIntermediate ActivatingAgent Activating Agent (e.g., HATU, EDC) ActivatingAgent->ActiveIntermediate Base Base (e.g., DIPEA) Base->ActiveIntermediate AmideProduct Amide Product (R-CONHR') ActiveIntermediate->AmideProduct Byproducts Byproducts ActiveIntermediate->Byproducts Amine Amine (R'-NH2) Amine->AmideProduct

General pathway for carboxylic acid activation and amide bond formation.

The following diagram illustrates a typical experimental workflow for the activation and coupling reaction.

Experimental Workflow Start Start DissolveAcid Dissolve N-Boc-2-piperidinecarboxylic acid and activating agent in anhydrous solvent. Start->DissolveAcid AddBase Add base (e.g., DIPEA) and stir for pre-activation (if applicable). DissolveAcid->AddBase AddAmine Add amine to the activated mixture. AddBase->AddAmine Reaction Stir at specified temperature and monitor reaction progress (TLC/LC-MS). AddAmine->Reaction Workup Perform aqueous workup to remove byproducts and excess reagents. Reaction->Workup Purification Purify the crude product by flash column chromatography. Workup->Purification Characterization Characterize the final product (NMR, MS, etc.). Purification->Characterization End End Characterization->End

A typical experimental workflow for amide coupling reactions.

Experimental Protocols

The following are detailed protocols for the activation of this compound with common coupling reagents. These protocols are intended as a guide and may require optimization for specific substrates.

Protocol 1: Activation using HATU

HATU is a highly efficient coupling reagent, particularly useful for sterically hindered substrates, leading to fast reactions and high yields.[1][8]

Materials:

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Amine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 5% aqueous citric acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.0-1.2 eq) to the solution and stir for 5 minutes at room temperature.[2]

  • Add DIPEA (2.0-3.0 eq) to the mixture and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.[1][2]

  • Add the desired amine (1.0-1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring the progress by TLC or LC-MS.[2]

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Activation using EDC/NHS

This method is widely used due to the water-solubility of the EDC byproduct, which simplifies purification. The addition of NHS creates a more stable active ester, improving efficiency and minimizing side reactions.[1][9]

Materials:

  • This compound

  • EDC-HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-Hydroxysuccinimide)

  • DIPEA or Triethylamine (TEA)

  • Amine

  • Anhydrous Dichloromethane (DCM) or DMF

  • Saturated aqueous sodium bicarbonate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) and NHS (1.2 eq) in anhydrous DCM or DMF in a round-bottom flask.[5]

  • Cool the mixture to 0 °C using an ice bath.

  • Add EDC-HCl (1.2-1.5 eq) to the solution.[5]

  • Stir the mixture at 0 °C for 30-60 minutes to activate the carboxylic acid.[5]

  • In a separate flask, dissolve the amine (1.0-1.1 eq) in the same anhydrous solvent. If the amine is a hydrochloride salt, add 1.0-1.5 eq of a non-nucleophilic base like DIPEA or TEA.

  • Slowly add the amine solution to the activated carboxylic acid mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.[5]

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer with saturated aqueous NaHCO3, water, and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Activation using HBTU

HBTU is another highly effective aminium-based coupling reagent that promotes rapid amide bond formation with minimal racemization.[3]

Materials:

  • This compound

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA

  • Amine

  • Anhydrous DMF

  • Ethyl acetate

  • 5% aqueous citric acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a separate vial, dissolve this compound (1.0 eq) and HBTU (0.95-1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.0-3.0 eq) to the solution and mix for 1-2 minutes for pre-activation.[3]

  • In the main reaction flask, dissolve the amine (1.0-1.1 eq) in anhydrous DMF.

  • Add the activated amino acid solution to the amine solution.

  • Agitate the mixture for 1-3 hours at room temperature, monitoring the reaction by TLC or LC-MS.[3]

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting and Optimization

  • Low Yield: If yields are low, consider switching to a more powerful activating agent like HATU, especially for sterically demanding substrates.[8] Ensure all reagents and solvents are anhydrous.

  • Epimerization: For chiral carboxylic acids, maintaining low reaction temperatures and minimizing the pre-activation time can reduce the risk of racemization.[8] The use of additives like HOBt or HOAt is also recommended.

  • Side Reactions: The formation of N-acylurea byproducts can occur with carbodiimide reagents; adding HOBt can minimize this.[8] With uronium/aminium reagents like HATU or HBTU, guanidinylation of the amine can be a side reaction if the coupling reagent is in excess.[8]

  • Solvent Effects: In some cases, the activated carboxylic acid can react with DMF. If this is suspected, switching to a different solvent such as DCM or acetonitrile may be beneficial.[8]

References

solubility profile of N-Boc-2-piperidinecarboxylic acid in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-2-piperidinecarboxylic acid is a pivotal chiral building block in the synthesis of pharmaceuticals and other complex organic molecules. Its solubility in various organic solvents is a critical parameter for reaction setup, purification, and formulation development. This document provides a summary of the known solubility characteristics of this compound and offers a detailed protocol for determining its solubility in common organic solvents.

Solubility Data

SolventFormulaTypeSolubilityCitation
MethanolCH₃OHPolar ProticSoluble[1]
Dimethylformamide (DMF)C₃H₇NOPolar Aprotic150 g/L (0.3 g in 2 mL)[2]
ChloroformCHCl₃Non-polarSoluble
WaterH₂OPolar ProticInsoluble

Note: The solubility in chloroform and water is based on information for the related (S) isomer and general principles of solubility for similar molecules.

Experimental Protocol: Determination of Solubility of this compound

This protocol outlines a standard laboratory procedure for determining the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (analytical grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Magnetic stirrer and stir bars or a vortex mixer

  • Constant temperature bath or incubator

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Syringes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial. The excess should be visually apparent to ensure a saturated solution is formed.

    • Pipette a known volume of the selected organic solvent into the vial.

    • Cap the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C) and stir the mixture vigorously using a magnetic stirrer for a predetermined equilibration time (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • After the equilibration period, stop the stirring and allow the undissolved solid to settle for at least 30 minutes at the constant temperature.

    • Carefully draw the supernatant (the clear liquid phase) into a syringe.

    • Attach a syringe filter to the syringe and filter the supernatant into a clean, pre-weighed vial to remove any undissolved microparticles.

  • Gravimetric Analysis (for a rough estimate):

    • Weigh the vial containing the filtered saturated solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point.

    • Once the solvent is completely evaporated, weigh the vial containing the dried solid.

    • Calculate the solubility based on the mass of the dissolved solid and the volume of the solvent used.

  • Quantitative Analysis (HPLC/UV-Vis - Recommended):

    • Accurately dilute a known volume of the filtered saturated solution with the same solvent using volumetric flasks to bring the concentration within the linear range of the analytical instrument.

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions and the diluted sample solution using a validated HPLC or UV-Vis method.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration of the saturated solution, accounting for the dilution factor.

Data Calculation:

Solubility (g/L) = (Concentration of dissolved compound in g/L)

Experimental Workflow

Solubility_Determination_Workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis A Add excess this compound to a vial B Add a known volume of solvent A->B C Equilibrate at constant temperature with stirring (e.g., 24h) B->C D Allow solid to settle C->D E Withdraw supernatant with a syringe D->E F Filter the supernatant (0.22 µm or 0.45 µm filter) E->F G Prepare dilutions of the filtered saturated solution F->G H Analyze by HPLC or UV-Vis G->H I Calculate concentration using a calibration curve H->I J Determine Solubility I->J

Caption: Workflow for determining the solubility of this compound.

References

The Strategic Utility of N-Boc-2-piperidinecarboxylic Acid in Crafting Diverse Chemical Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 30, 2025 – In the landscape of modern drug discovery and high-throughput screening, the efficient construction of diverse and structurally complex small molecule libraries is paramount. N-Boc-2-piperidinecarboxylic acid has emerged as a cornerstone building block for combinatorial chemistry, offering a robust scaffold to generate novel compound collections. Its unique structural features, including a protected secondary amine and a carboxylic acid handle, provide a versatile platform for the synthesis of a wide array of molecular architectures.

The piperidine moiety is a "privileged scaffold," frequently found in bioactive natural products and approved pharmaceuticals, which often imparts favorable pharmacokinetic properties.[1][2] The tert-butoxycarbonyl (Boc) protecting group offers reliable and orthogonal protection of the piperidine nitrogen, allowing for selective functionalization of the carboxylic acid. The Boc group can be readily removed under mild acidic conditions, revealing the secondary amine for subsequent diversification.[3]

This document provides detailed application notes and experimental protocols for the utilization of this compound in the solid-phase synthesis of combinatorial libraries, a technique that simplifies purification and allows for the rapid generation of thousands of discrete compounds.[4]

Key Applications in Combinatorial Synthesis:

  • Scaffold for Peptidomimetics: The piperidine ring can be incorporated into peptide-like structures to introduce conformational constraints and enhance proteolytic stability.[5]

  • Synthesis of Diketopiperazines (DKPs): this compound is a key precursor for the solid-phase synthesis of diketopiperazine libraries, a class of compounds with a broad spectrum of biological activities.

  • Diversity-Oriented Synthesis (DOS): This building block is ideally suited for DOS strategies, where the goal is to create libraries of compounds with high skeletal and stereochemical diversity.[1]

  • Multicomponent Reactions (MCRs): The deprotected piperidine nitrogen can participate in MCRs, such as the Ugi and Passerini reactions, to rapidly generate complex molecules with multiple points of diversity.

Data Presentation: Representative Yields in Solid-Phase Synthesis

The following table summarizes typical yields for the key steps in a solid-phase combinatorial synthesis workflow starting with this compound. These values are representative and can vary depending on the specific resin, coupling reagents, and substrates used.

StepTransformationReagents/ConditionsTypical Yield (%)Purity (%)
1Resin LoadingThis compound, DIC, DMAP, Wang Resin85-95% (loading)N/A
2Boc Deprotection20-50% TFA in DCM>99% (qualitative)N/A
3Amide Coupling (R1)R1-COOH, HATU, DIPEA80-95%85-95%
4Reductive Amination (R2)R2-CHO, NaBH(OAc)370-90%80-90%
5Cleavage from Resin95% TFA, TIS, H2O75-90% (crude)>80%

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of an N-Acyl-Piperidine Library

This protocol details the synthesis of a diverse library of N-acyl-piperidine derivatives using a split-and-pool strategy.

1. Resin Preparation and Loading:

  • Swell Wang resin (1 g, 1.0 mmol/g) in dichloromethane (DCM, 10 mL) for 1 hour in a solid-phase synthesis vessel.

  • Drain the DCM and wash the resin with N,N-dimethylformamide (DMF, 3 x 10 mL).

  • In a separate flask, dissolve this compound (3 eq.), diisopropylcarbodiimide (DIC, 3 eq.), and 4-dimethylaminopyridine (DMAP, 0.1 eq.) in DCM/DMF (1:1, 10 mL).

  • Add the solution to the resin and shake at room temperature for 4-6 hours.

  • Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL). Dry the resin under vacuum.

2. Boc Deprotection:

  • Swell the resin in DCM (10 mL) for 30 minutes.

  • Treat the resin with 25% trifluoroacetic acid (TFA) in DCM (10 mL) for 30 minutes.

  • Drain the solution and wash the resin with DCM (3 x 10 mL), 10% diisopropylethylamine (DIPEA) in DCM (2 x 10 mL), and DCM (3 x 10 mL).

3. Split-and-Pool Acylation (Diversity Introduction):

  • Divide the resin into equal portions in separate reaction vessels.

  • To each vessel, add a solution of a different carboxylic acid (R1-COOH, 3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

  • Shake at room temperature for 2-4 hours.

  • Combine the resin portions, wash thoroughly with DMF and DCM, and mix well.

4. Cleavage and Purification:

  • Treat the resin with a cleavage cocktail of 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude product by adding cold diethyl ether.

  • Purify the individual library members by preparative HPLC.

Protocol 2: Solid-Phase Synthesis of a Diketopiperazine (DKP) Library

This protocol describes the synthesis of a diketopiperazine library via a cyclizative cleavage strategy.

1. Resin Loading and Elongation:

  • Load the first N-Fmoc protected amino acid onto a suitable resin (e.g., Wang resin).

  • Perform standard Fmoc-based solid-phase peptide synthesis to couple this compound to the resin-bound amino acid.

2. Boc Deprotection:

  • Selectively remove the Boc group using 25% TFA in DCM as described in Protocol 1.

3. Cyclizative Cleavage:

  • Wash the resin with DMF and then treat with a mild base such as 1% acetic acid in DMF or a solution of potassium carbonate in methanol to induce intramolecular cyclization and cleavage from the resin.

  • The diketopiperazine product is released into the solution.

  • Filter the solution and evaporate the solvent to obtain the crude DKP.

  • Purify by chromatography.

Visualizing the Workflow

The following diagrams illustrate the key workflows in the combinatorial synthesis of piperidine-based libraries.

experimental_workflow_1 start Start: Swell Resin load Load N-Boc-2- piperidinecarboxylic acid start->load deprotect Boc Deprotection (TFA/DCM) load->deprotect split Split Resin deprotect->split r1 Couple R1-COOH split->r1 Pool 1 r2 Couple R2-COOH split->r2 Pool 2 rn Couple Rn-COOH split->rn Pool n pool Pool Resin r1->pool r2->pool rn->pool cleave Cleavage from Resin (TFA Cocktail) pool->cleave purify Purification (HPLC) cleave->purify end Library of N-Acyl Piperidines purify->end

Caption: Split-and-pool synthesis of an N-acyl piperidine library.

experimental_workflow_2 start Start: Load Fmoc-AA on Resin couple Couple N-Boc-2- piperidinecarboxylic acid start->couple deprotect_boc Boc Deprotection (TFA/DCM) couple->deprotect_boc cyclize Cyclizative Cleavage (Mild Base) deprotect_boc->cyclize purify Purification cyclize->purify end Diketopiperazine Library purify->end

Caption: Solid-phase synthesis of a diketopiperazine library.

References

N-Boc-2-piperidinecarboxylic acid safety data sheet (SDS) and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for N-Boc-2-piperidinecarboxylic Acid

These notes provide detailed safety information, handling protocols, and a representative experimental application for this compound, a key building block in pharmaceutical and chemical synthesis.[1] It is primarily used as a protected form of pipecolic acid in peptide synthesis and for creating complex organic molecules.[1][2] The tert-butoxycarbonyl (Boc) protecting group allows for selective reactions on the carboxylic acid moiety, which can later be removed under mild acidic conditions to reveal a reactive amine for further functionalization.[1]

Safety Data Sheet (SDS) Summary

This section summarizes critical safety and property data for this compound. Note that properties can vary slightly between the racemic mixture and specific enantiomers.

Physical and Chemical Properties

The following table outlines the key physical and chemical properties of the compound.

PropertyValueReferences
Chemical Name 1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid[3][4][5]
Synonyms N-Boc-DL-pipecolinic acid, Boc-DL-Pip-OH[3]
CAS Number 98303-20-9 (DL-racemic); 28697-17-8 ((R)-enantiomer)[3][4][6]
Molecular Formula C₁₁H₁₉NO₄[3][6][7]
Molecular Weight 229.27 g/mol [3][6][8]
Appearance White to off-white solid/powder[5][7]
Melting Point 130-133 °C (racemic mixture)[2][3]
116-119 °C ((R)-enantiomer)[7]
GHS Hazard and Precautionary Information

The compound is classified as hazardous. Adherence to the following GHS classifications and precautionary statements is mandatory.

CategoryCodeDescriptionReferences
Signal Word -Warning [3][6][8]
Hazard Class Skin Irrit. 2Skin Irritation, Category 2[3][6][8][9]
Eye Irrit. 2Eye Irritation, Category 2[3][6][8][9]
STOT SE 3Specific Target Organ Toxicity (Single Exp.), Category 3[3][6][8][9]
Hazard Statements H315Causes skin irritation[3][6][8][9]
H319Causes serious eye irritation[3][6][8][9]
H335May cause respiratory irritation[3][6][8][9]
Precautionary Statements P261Avoid breathing dust[3][6][9][10]
P264Wash skin thoroughly after handling[3][6][10]
P280Wear protective gloves/eye protection/face protection[3][6][9][10]
P302 + P352IF ON SKIN: Wash with plenty of soap and water[3][6][9]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[3][6][9]

Handling and Storage Protocols

Proper handling and storage are essential to ensure laboratory safety and maintain the integrity of the reagent.

Personal Protective Equipment (PPE)

A standard PPE protocol should be followed when handling this compound.

Caption: Required Personal Protective Equipment (PPE).

Handling and Storage Procedures
  • Handling:

    • Always handle the compound within a certified chemical fume hood to avoid inhalation of dust.[10][11]

    • Avoid all personal contact. Do not allow the chemical to come into contact with skin or eyes.[5][10]

    • Avoid the formation of dust and aerosols during weighing and transfer.[11]

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[7][10]

    • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[7][10]

  • Storage:

    • Store in the original, tightly sealed container.[7][10][11]

    • Keep the container in a dry, cool, and well-ventilated place.[5][7][9]

    • Incompatible Materials: Store away from strong oxidizing agents and strong acids.[7][9][11]

Emergency and First Aid Protocols

Immediate and appropriate action is critical in the event of an exposure.

  • In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][9]

  • In case of Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing. If skin irritation occurs, get medical advice/attention.[7][9]

  • In case of Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek medical attention.[7][9]

  • In case of Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[7]

  • Spill Response:

    • Evacuate the area and ensure adequate ventilation.

    • Wearing full PPE, sweep up the spilled solid. Avoid generating dust.[5][11]

    • Use dry clean-up procedures.[10][11]

    • Collect the material in a suitable, labeled container for disposal.[5][11]

    • Do not let the chemical enter drains.[5][11]

Detailed Experimental Protocol: Amide Coupling Reaction

This protocol describes a general procedure for coupling this compound with a primary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent. This is a representative application in synthetic chemistry.[12][13]

Materials and Reagents
  • This compound

  • Primary amine (e.g., Benzylamine)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (1-Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine) as an additive/catalyst

  • DIPEA (N,N-Diisopropylethylamine) or other non-nucleophilic base

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Ice bath

Experimental Workflow

Caption: Workflow for a typical EDC-mediated amide coupling reaction.

Step-by-Step Procedure
  • Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and HOBt (1.2 eq).[12]

  • Dissolution: Add anhydrous DCM to dissolve the solids.

  • Base Addition: Add DIPEA (2.0 eq) to the solution and stir for 5 minutes.

  • Activation: Cool the mixture to 0 °C using an ice bath. Add EDC (1.2 eq) portion-wise. Stir the reaction at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.[12]

  • Amine Addition: Add the desired primary amine (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4-24 hours.

  • Monitoring: Monitor the progress of the reaction using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]

  • Work-up: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.[12]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the desired amide.[12]

  • Disposal: Dispose of all chemical waste in accordance with federal, state, and local environmental regulations.[11]

References

Safeguarding Researchers: Personal Protective Equipment Protocols for N-Boc-2-piperidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: N-Boc-2-piperidinecarboxylic acid is a heterocyclic organic compound widely utilized as a building block in the synthesis of peptidomimetics and other complex organic molecules in drug discovery and development. While a valuable reagent, it is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3][4] Adherence to strict safety protocols, including the correct use of personal protective equipment (PPE), is paramount to ensure the safety of laboratory personnel. This document provides detailed guidelines and protocols for the safe handling of this compound.

Recommended Personal Protective Equipment

A comprehensive PPE strategy is crucial to minimize exposure to this compound. The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Usage
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles providing a complete seal around the eyes should be worn at all times when handling the solid or its solutions. A face shield should be worn in addition to goggles when there is a significant risk of splashing or dust generation, such as during weighing or transfer of large quantities.[4][5][6]
Skin Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[7] Gloves must be inspected for any signs of degradation or puncture before each use and should be changed immediately if contaminated.[5][8] For prolonged or immersive contact, heavier-duty gloves should be considered.
Laboratory CoatA standard laboratory coat should be worn and fully buttoned to protect the skin and personal clothing from contamination.
Respiratory NIOSH-approved Particulate Respirator (e.g., N95)A respirator is required when handling the solid powder outside of a certified chemical fume hood or when there is a potential for aerosol or dust generation.[1][2] The type of respirator should be selected based on a formal risk assessment.

Experimental Protocols

This compound is a common reagent in solid-phase peptide synthesis (SPPS). The following is a generalized protocol for its use, highlighting critical safety and handling steps.

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) - Coupling Step

This protocol outlines the manual coupling of this compound to a resin-bound peptide.

Materials:

  • Rink Amide resin

  • This compound

  • Coupling reagents (e.g., HBTU, HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: In a certified chemical fume hood, place the desired amount of Rink Amide resin in a solid-phase synthesis vessel. Add DMF to swell the resin for at least 30 minutes with gentle agitation.

  • Fmoc-Deprotection: Drain the DMF. Add a 20% solution of piperidine in DMF to the resin and agitate for 20 minutes to remove the Fmoc protecting group from the resin-bound amine. Drain the piperidine solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Activation of this compound: In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and a coupling reagent such as HBTU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.

  • Coupling Reaction: Add the activated this compound solution to the deprotected resin in the synthesis vessel. Agitate the mixture at room temperature for 2-4 hours.

  • Washing: Drain the reaction solution. Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove any unreacted reagents and byproducts.

  • Confirmation of Coupling (Optional): A small sample of the resin can be taken for a Kaiser test to confirm the completion of the coupling reaction. A negative test (yellow beads) indicates a successful coupling.

Safety and Handling Workflow

The following diagram illustrates the logical workflow for ensuring safety when handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase Assess Hazards Assess Hazards (Review SDS) Select PPE Select Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) Assess Hazards->Select PPE Prepare Work Area Prepare Work Area (Chemical Fume Hood) Select PPE->Prepare Work Area Weigh Solid Weigh Solid Compound (In Fume Hood) Prepare Work Area->Weigh Solid Proceed to Handling Prepare Solution Prepare Solution (In Fume Hood) Weigh Solid->Prepare Solution Perform Reaction Perform Reaction (In Fume Hood) Prepare Solution->Perform Reaction Decontaminate Decontaminate Work Area and Equipment Perform Reaction->Decontaminate Reaction Complete Dispose Waste Dispose of Contaminated Waste (Follow Institutional Guidelines) Decontaminate->Dispose Waste Remove PPE Remove PPE Correctly Dispose Waste->Remove PPE

Caption: Workflow for the safe handling of this compound.

Hazard Mitigation and Best Practices

  • Engineering Controls: Always handle solid this compound and its concentrated solutions in a certified chemical fume hood to minimize inhalation exposure.[9] Ensure that an eyewash station and safety shower are readily accessible.[6]

  • Hygiene Practices: Avoid skin and eye contact.[5] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[1]

  • Spill Response: In the event of a spill, evacuate the area and prevent access. For a small spill of solid material, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal. For a larger spill or a solution, absorb it with an inert material and dispose of it as hazardous waste. Always wear appropriate PPE during cleanup.

  • First Aid:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]

    • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Disclaimer: This document provides general guidance. Researchers must consult the specific Safety Data Sheet (SDS) for this compound and adhere to all institutional and regulatory safety protocols. A thorough risk assessment should be conducted before commencing any new experimental procedure.

References

Application Notes and Protocols for the Safe Disposal of N-Boc-2-piperidinecarboxylic Acid Waste

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Boc-2-piperidinecarboxylic acid is a crucial building block in pharmaceutical and chemical synthesis, particularly in peptide synthesis.[1][2][3] As with any chemical reagent, responsible handling extends to its eventual disposal. Improper disposal of chemical waste not only poses a significant risk to environmental and public health but can also lead to regulatory non-compliance.[4][5][6] These application notes provide a comprehensive guide to the safe and compliant disposal of this compound and its associated waste streams. The protocols outlined herein are grounded in established safety guidelines from regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[4][6][7]

Hazard Identification and Risk Assessment

Before handling any chemical waste, a thorough understanding of its intrinsic hazards is paramount. This compound is a combustible solid that can cause skin and eye irritation, and may cause respiratory irritation.[1][8][9]

Key Hazards:

  • Skin and Eye Irritation: Direct contact can lead to irritation.[1][8][9]

  • Respiratory Irritation: Inhalation of dust may irritate the respiratory system.[1][8][9]

  • Combustibility: As a combustible solid, it should be stored away from ignition sources.[1]

  • Thermal Decomposition: While the Boc protecting group can be thermally removed, this process generates isobutylene and carbon dioxide.[10][11][12][13] In a non-controlled setting, this can create pressure buildup and release flammable gas.

A comprehensive risk assessment should be conducted within the context of your laboratory's specific operations, adhering to your institution's Chemical Hygiene Plan as mandated by OSHA.[14][15][16]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the first line of defense against chemical exposure. The following PPE must be worn when handling this compound waste:

PPE ComponentSpecificationRationale
Eye Protection Safety glasses with side shields or gogglesProtects against splashes and airborne dust.[1][17]
Hand Protection Nitrile glovesProvides a barrier against skin contact.[1][17]
Body Protection Laboratory coatPrevents contamination of personal clothing.[18]
Respiratory Protection N95 dust mask or equivalentRecommended when handling bulk quantities of solid waste to prevent inhalation of dust.[1]

Waste Segregation and Containerization: A Workflow

Proper segregation of chemical waste is a cornerstone of safe laboratory practice and is mandated by regulatory bodies like the EPA under the Resource Conservation and Recovery Act (RCRA).[5][6][7] Mixing incompatible waste streams can lead to dangerous chemical reactions.

Below is a workflow diagram illustrating the decision-making process for segregating this compound waste.

WasteSegregation cluster_0 Waste Generation Point cluster_1 Waste Characterization cluster_2 Waste Collection Waste N-Boc-2-piperidinecarboxylic Acid Waste Generated IsSolid Is the waste solid? Waste->IsSolid IsLiquid Is the waste liquid? IsSolid->IsLiquid No SolidWaste Solid Chemical Waste Container IsSolid->SolidWaste Yes (Unused reagent, contaminated solids) IsContaminated Is it contaminated labware? IsLiquid->IsContaminated No LiquidWaste Non-halogenated Liquid Waste Container IsLiquid->LiquidWaste Yes (Reaction mixtures, solutions, rinsates) SharpsWaste Sharps Container IsContaminated->SharpsWaste Yes (Needles, scalpels) DryWaste Contaminated Solid Waste Container IsContaminated->DryWaste Yes (Gloves, weigh boats, pipette tips)

Caption: Decision workflow for the segregation of this compound waste.

Detailed Disposal Protocols

Adherence to your institution's specific waste disposal procedures, managed by the Environmental Health and Safety (EHS) department, is mandatory. The following protocols provide a general framework.

Solid Waste

This category includes expired or unused this compound, contaminated weigh boats, and filter paper.

Protocol:

  • Container Selection: Use a designated, leak-proof, and clearly labeled solid hazardous waste container.[4][19] The container must be compatible with the chemical.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[20]

  • Collection: Carefully transfer the solid waste into the designated container, minimizing the generation of dust.

  • Closure: Keep the container securely closed when not in use.[4]

  • Storage: Store the container in a designated satellite accumulation area, away from incompatible materials, heat, and ignition sources.[21][22][23]

Liquid Waste

This stream includes solutions containing this compound, as well as rinsates from decontaminating glassware.

Protocol:

  • Waste Stream Identification: this compound does not contain halogens. Therefore, liquid waste should be collected in a designated "non-halogenated organic waste" container, unless mixed with halogenated solvents.

  • Container Selection: Use a designated, leak-proof, and properly vented liquid hazardous waste container.

  • Labeling: Label the container with "Hazardous Waste" and list all chemical constituents, including solvents and their approximate percentages.

  • Collection: Carefully pour the liquid waste into the container using a funnel to prevent spills.

  • Closure and Storage: Securely cap the container after each addition and store it in a designated satellite accumulation area with secondary containment.

Contaminated Labware and Disposables

This category encompasses items such as gloves, pipette tips, and paper towels that have come into contact with this compound.

Protocol:

  • Non-Sharp Disposables: Place contaminated gloves, paper towels, and other non-sharp disposables into the designated solid hazardous waste container.[19]

  • Sharps: Any contaminated sharps, such as needles or razor blades, must be disposed of immediately in a designated, puncture-resistant sharps container.[4]

  • Glassware Decontamination:

    • Rinse the glassware with a suitable solvent (e.g., ethanol or acetone).

    • Collect the initial rinsate as hazardous liquid waste.[19]

    • After the initial rinse, the glassware can typically be washed with soap and water according to standard laboratory procedures.

Spill Management

In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.

Protocol:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Section 2.

  • Containment: For solid spills, gently cover the material with an absorbent, non-combustible material like sand or vermiculite to prevent dust from becoming airborne.[21][22]

  • Cleanup:

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • For liquid spills, use a chemical spill kit to absorb the material.

    • Decontaminate the spill area with a suitable solvent and collect all cleaning materials as hazardous waste.[19]

  • Reporting: Report the spill to your laboratory supervisor and EHS department, in accordance with your institution's policies.

Regulatory Compliance

All waste disposal activities must comply with federal, state, and local regulations. The EPA's RCRA provides the overarching framework for hazardous waste management in the United States, from generation to final disposal—often referred to as "cradle-to-grave" responsibility.[5][6][7][24] It is the responsibility of the waste generator to properly identify, manage, and dispose of hazardous waste.[24]

Conclusion

The safe disposal of this compound waste is a critical component of responsible laboratory practice. By understanding the hazards, utilizing appropriate personal protective equipment, and adhering to strict waste segregation and disposal protocols, researchers can minimize risks to themselves, their colleagues, and the environment. Always consult your institution's Environmental Health and Safety department for specific guidance and procedures.

References

Troubleshooting & Optimization

strategies to improve the synthetic yield of N-Boc-2-piperidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Boc-2-piperidinecarboxylic Acid Synthesis

This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals improve the synthetic yield of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?

Low yields in the N-Boc protection of 2-piperidinecarboxylic acid can stem from several factors. The most common issues are incomplete reaction, side product formation, and suboptimal pH control.

Troubleshooting Steps:

  • Verify pH Control: The reaction is highly pH-dependent. The deprotonation of the secondary amine is crucial for its nucleophilic attack on the Boc-anhydride. An incorrect pH can slow down the reaction or favor side reactions.

    • Recommendation: Maintain the pH of the reaction mixture between 9 and 11. This ensures the piperidine nitrogen is sufficiently nucleophilic without promoting the hydrolysis of the Boc-anhydride. Use of a pH meter is highly recommended for accurate monitoring.

  • Optimize the Base: The choice and amount of base are critical.

    • Recommendation: Sodium hydroxide (NaOH) or sodium carbonate are commonly used. Ensure at least two equivalents of base are used: one to neutralize the carboxylic acid and one to neutralize the acid formed during the reaction.

  • Check Reagent Quality: The purity of 2-piperidinecarboxylic acid and Boc-anhydride can significantly impact the reaction.

    • Recommendation: Use fresh, high-purity Boc-anhydride as it can hydrolyze over time.

  • Solvent System: The choice of solvent affects the solubility of the starting materials and the reaction rate.

    • Recommendation: A mixture of water and an organic solvent like dioxane, THF, or acetone is often used to dissolve both the amino acid and the Boc-anhydride.

Q2: I'm observing a significant amount of a major side product. What is it and how can I prevent its formation?

A common side product is the tert-butyl ester, formed by the reaction of the carboxylate with Boc-anhydride. This is particularly problematic if the reaction conditions are not carefully controlled.

Prevention Strategies:

  • Control Reagent Addition: Add the Boc-anhydride slowly to the reaction mixture. This maintains a low concentration of the anhydride, minimizing the competing esterification reaction.

  • Temperature Management: Keep the reaction temperature low.

    • Recommendation: Perform the reaction at 0 °C to room temperature. Exceeding this range can increase the rate of side reactions.

  • pH Control: As mentioned in Q1, maintaining the optimal pH range (9-11) is crucial for favoring N-acylation over O-acylation.

Q3: The work-up and purification process is difficult, and I'm losing a lot of product. What is the recommended procedure?

The work-up procedure is critical for isolating the pure product with a high yield.

Recommended Work-up Protocol:

  • Removal of Organic Solvent: If a mixed solvent system was used, remove the organic solvent under reduced pressure.

  • Washing: Wash the aqueous solution with a nonpolar solvent like ether or ethyl acetate to remove any unreacted Boc-anhydride and other nonpolar impurities.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify it to a pH of 2-3 using a cold, dilute acid (e.g., 1 M HCl or KHSO₄). The product will precipitate out of the solution.

  • Extraction: Extract the acidified aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane to recover the product.

  • Drying and Evaporation: Combine the organic extracts, dry them over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.

Q4: My final product is an oil instead of a solid. How can I induce crystallization?

This compound can sometimes be obtained as a persistent oil, which can be due to residual solvent or impurities.

Troubleshooting Crystallization:

  • High Vacuum Drying: Ensure all residual solvent is removed by drying the oil under a high vacuum for an extended period.

  • Trituration: Add a nonpolar solvent in which the product is insoluble, such as hexane or pentane. Stir or sonicate the mixture. This can help to wash away impurities and induce the formation of a solid.

  • Seed Crystals: If available, add a small seed crystal of the solid product to the oil to initiate crystallization.

  • Solvent-Antisolvent Crystallization: Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate) and slowly add a poor solvent (e.g., hexane) until turbidity is observed. Allow the solution to stand, and crystals may form.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the N-Boc protection of 2-piperidinecarboxylic acid.

ParameterConditionExpected YieldReference
Base Sodium Hydroxide (NaOH)>90%
Sodium Carbonate (Na₂CO₃)~85-95%
Solvent System Dioxane/Water>90%
Acetone/WaterGood
Temperature 0 °C to Room TemperatureHigh
pH 9 - 11High

Experimental Protocols

Protocol 1: Standard Synthesis using NaOH

This protocol is a widely used method for the N-Boc protection of 2-piperidinecarboxylic acid.

  • Dissolution: Dissolve 2-piperidinecarboxylic acid (1 equivalent) in a 1:1 mixture of dioxane and water.

  • Basification: Cool the solution to 0 °C in an ice bath and add sodium hydroxide (2.5 equivalents) portion-wise, ensuring the temperature remains low.

  • Boc-Anhydride Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in dioxane dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up:

    • Concentrate the reaction mixture in vacuo to remove the dioxane.

    • Wash the remaining aqueous solution with diethyl ether (2 x 50 mL).

    • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with cold 1 M HCl.

    • Extract the product with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.

Visual Guides

G start Start Synthesis prep Prepare Solution: 2-Piperidinecarboxylic Acid in Dioxane/Water start->prep cool Cool to 0°C prep->cool add_base Add Base (e.g., NaOH) Maintain pH 9-11 cool->add_base add_boc Slowly Add Boc₂O add_base->add_boc react Stir at RT for 12-16h add_boc->react workup Work-up & Purification react->workup end Pure N-Boc-2-piperidine- carboxylic acid workup->end

Caption: General workflow for the synthesis of this compound.

G low_yield Low Yield Observed check_ph Verify pH (Target: 9-11) low_yield->check_ph check_ph->ph_ok Correct check_ph->ph_bad Incorrect check_reagents Check Reagent Quality (esp. Boc₂O) ph_ok->check_reagents adjust_ph Action: Adjust pH with Base/Acid ph_bad->adjust_ph resolved Yield Improved adjust_ph->resolved check_reagents->reagents_ok Good check_reagents->reagents_bad Poor check_temp Check Reaction Temp (Target: 0°C to RT) reagents_ok->check_temp use_new Action: Use Fresh Boc-Anhydride reagents_bad->use_new use_new->resolved check_temp->temp_ok Correct check_temp->temp_bad Incorrect cool_reaction Action: Improve Cooling of Reaction Vessel temp_bad->cool_reaction cool_reaction->resolved

Caption: Troubleshooting guide for low yield in this compound synthesis.

overcoming challenges in the purification of N-Boc-2-piperidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the purification of N-Boc-2-piperidinecarboxylic acid. The information is designed to offer clear, actionable solutions to common challenges encountered during experimental procedures.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield After Aqueous Workup and Extraction

Q: I am experiencing a significant loss of product during the aqueous workup and extraction phase. What are the likely causes and how can I improve my yield?

A: Low recovery after extraction is a common issue, often related to the amphiphilic nature of this compound and improper pH control.

  • Potential Cause 1: Incorrect pH of the Aqueous Layer. The carboxylic acid group requires a sufficiently acidic environment to be protonated and thus soluble in organic solvents. If the pH is too high, the carboxylate anion will be favored, leading to its retention in the aqueous layer.

    • Solution: Ensure the pH of the aqueous layer is adjusted to a range of 2-3 using a suitable acid (e.g., 1M HCl, saturated potassium bisulfate solution) before extraction.[1] Verify the pH with pH paper or a calibrated pH meter.

  • Potential Cause 2: Insufficient Extraction. A single extraction may not be enough to recover all the product from the aqueous phase.

    • Solution: Perform multiple extractions (at least 3-4 times) with a suitable organic solvent such as ethyl acetate or dichloromethane.[1] Combine the organic layers to maximize product recovery.

  • Potential Cause 3: Emulsion Formation. The presence of both polar and non-polar functionalities can sometimes lead to the formation of a stable emulsion between the aqueous and organic layers, trapping the product.

    • Solution: To break up an emulsion, you can try adding brine (a saturated aqueous solution of NaCl), which increases the ionic strength of the aqueous phase. Alternatively, allowing the mixture to stand for an extended period or gentle swirling instead of vigorous shaking can help.

Issue 2: Product Oiling Out During Recrystallization

Q: I am attempting to recrystallize my this compound, but it separates as an oil instead of forming crystals. Why is this happening and what can I do?

A: "Oiling out" is a common problem in the recrystallization of N-Boc protected amino acids and is often due to the presence of impurities or issues with the chosen solvent system.

  • Potential Cause 1: Presence of Impurities. Residual solvents or byproducts from the synthesis can lower the melting point of the product and inhibit crystal lattice formation.

    • Solution: Ensure the crude product is as pure as possible before attempting recrystallization. Consider performing a preliminary purification step, such as a quick filtration through a plug of silica gel, to remove major impurities.

  • Potential Cause 2: Inappropriate Recrystallization Solvent. The solvent system may not be optimal for inducing crystallization.

    • Solution: Experiment with different solvent systems. A good starting point for N-Boc protected amino acids is a binary solvent system, such as ethyl acetate/hexanes or dichloromethane/hexanes. Dissolve the compound in a minimum amount of the more polar solvent (e.g., ethyl acetate) at an elevated temperature, and then slowly add the less polar solvent (e.g., hexanes) until the solution becomes turbid. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.

  • Potential Cause 3: Cooling the Solution Too Rapidly. Rapid cooling can favor the formation of an amorphous oil over an ordered crystal lattice.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface can also be effective.

Issue 3: Difficulty in Separating the Product from Starting Materials by Column Chromatography

Q: I am struggling to separate this compound from unreacted 2-piperidinecarboxylic acid or di-tert-butyl dicarbonate using column chromatography. What adjustments can I make?

A: Achieving good separation by column chromatography depends on the choice of stationary phase, mobile phase, and proper technique.

  • Potential Cause 1: Inappropriate Eluent System. The polarity of the eluent may not be suitable for resolving the product from the impurities.

    • Solution: For acidic compounds like this compound, adding a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the mobile phase can improve peak shape and resolution by suppressing the ionization of the carboxylic acid on the silica gel. A common eluent system is a gradient of ethyl acetate in hexanes with a small percentage of acetic acid.

  • Potential Cause 2: Co-elution of Impurities. Di-tert-butyl dicarbonate is non-polar and should elute quickly with a non-polar solvent system. However, the starting amino acid is very polar and may streak or be retained on the column.

    • Solution: To remove unreacted di-tert-butyl dicarbonate, you can wash the crude product with a non-polar solvent like hexanes before chromatography. For separating the product from the highly polar starting material, a gradient elution from a less polar to a more polar solvent system is recommended.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The common impurities largely depend on the synthetic route. Typically, they include:

  • Unreacted starting materials: 2-piperidinecarboxylic acid and di-tert-butyl dicarbonate ((Boc)₂O).

  • Byproducts of the Boc-protection reaction: tert-Butanol.

  • Residual solvents from the reaction and workup.

Q2: How can I monitor the progress of the purification?

A2: Thin Layer Chromatography (TLC) is an effective technique for monitoring the purification process. Use a suitable eluent system (e.g., 50% ethyl acetate in hexanes with 1% acetic acid) to track the separation of the product from impurities. The spots can be visualized using a UV lamp (if the compounds are UV active) or by staining with a suitable agent like potassium permanganate.

Q3: What is the expected yield and purity of this compound after purification?

A3: The yield and purity can vary depending on the scale of the reaction and the purification method. A well-optimized purification process involving aqueous workup and column chromatography can yield the product in high purity. For example, a described synthesis and purification of (R)-(+)-N-Boc-2-piperidinecarboxylic acid reported a yield of 87.8% with high purity as determined by NMR and mass spectrometry.

Data Presentation

Table 1: Comparison of Eluent Systems for Column Chromatography Purification

Eluent System (v/v/v)Typical Rf of ProductSeparation Efficiency from Polar ImpuritiesSeparation Efficiency from Non-polar ImpuritiesNotes
40% Ethyl Acetate / 60% Hexanes~0.4ModerateGoodMay require the addition of acid to prevent streaking.
50% Ethyl Acetate / 50% Hexanes / 1% Acetic Acid~0.5GoodGoodThe acetic acid improves peak shape and resolution.
2% Methanol / 98% Dichloromethane~0.6GoodModerateA more polar system that can be effective for faster elution.

Table 2: Troubleshooting Summary for Recrystallization

ProblemPotential CauseRecommended Solution
Product Oiling Out Impurities presentPre-purify by filtration through silica gel.
Solvent system is not optimalUse a binary solvent system like Ethyl Acetate/Hexanes.
Cooling too rapidlyAllow to cool slowly to room temperature before ice bath.
No Crystal Formation Solution is not saturatedConcentrate the solution and/or add more anti-solvent.
Nucleation is inhibitedScratch the flask or add a seed crystal.
Low Recovery Product is too soluble in the solventChoose a solvent system where the product has lower solubility at cold temperatures.

Experimental Protocols

Protocol 1: General Procedure for Aqueous Workup and Extraction

  • After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the organic solvent.

  • Dissolve the residue in a suitable volume of water.

  • Wash the aqueous solution with a non-polar solvent like diethyl ether or hexanes (3 x volume of aqueous layer) to remove unreacted di-tert-butyl dicarbonate and other non-polar impurities.

  • Carefully adjust the pH of the aqueous layer to 2-3 with 1M HCl. Monitor the pH using a pH meter or pH paper.

  • Extract the acidified aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with brine (1 x volume of organic layer).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

Protocol 2: Flash Column Chromatography Purification

  • Column Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., 10% ethyl acetate in hexanes) and pack a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Begin elution with a low polarity mobile phase (e.g., 20% ethyl acetate in hexanes with 1% acetic acid).

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 40-50% ethyl acetate in hexanes with 1% acetic acid) to elute the product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_purification Purification cluster_final Final Product synthesis Crude Reaction Mixture concentrate Concentrate synthesis->concentrate dissolve Dissolve in Water concentrate->dissolve wash Wash with Hexanes dissolve->wash acidify Acidify to pH 2-3 wash->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry and Concentrate extract->dry chromatography Column Chromatography dry->chromatography recrystallization Recrystallization chromatography->recrystallization pure_product Pure this compound recrystallization->pure_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic start Purification Issue low_yield Low Yield? start->low_yield oiling_out Oiling Out? start->oiling_out poor_separation Poor Separation? start->poor_separation solution_yield Check pH Increase Extractions low_yield->solution_yield Yes solution_oiling Optimize Solvents Slow Cooling oiling_out->solution_oiling Yes solution_separation Add Acid to Eluent Use Gradient Elution poor_separation->solution_separation Yes

Caption: A decision tree for troubleshooting common purification challenges.

References

identifying and minimizing side reactions during N-Boc-2-piperidinecarboxylic acid coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Boc-2-piperidinecarboxylic acid coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experiments and minimize common side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the coupling of this compound?

Researchers often face challenges such as low product yields, epimerization at the C2 stereocenter, and the formation of various side products. The steric hindrance imparted by the piperidine ring and the Boc-protecting group can slow down the reaction kinetics, making it susceptible to side reactions.

Q2: Which coupling reagents are most effective for this compound?

The choice of coupling reagent is critical. For sterically hindered amino acids like this compound, more potent coupling reagents are generally recommended.[1]

  • Uronium/Aminium Salts (e.g., HATU, HBTU, HCTU): These are highly efficient reagents known for fast reaction times and high yields, even with challenging substrates.[2][3] HATU is often considered a superior choice for minimizing epimerization.[1]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents are also very effective for hindered couplings and are known for low levels of epimerization.[3][4]

  • Carbodiimides (e.g., EDC, DCC) with Additives: While economical, carbodiimides alone can lead to significant epimerization and the formation of N-acylurea byproducts. Their use is recommended only in the presence of additives like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt).[4][5]

Q3: What is the role of a base in these coupling reactions, and which one should I choose?

A non-nucleophilic organic base is required to neutralize the acid formed during the reaction and to facilitate the deprotonation of the carboxylic acid.

  • Diisopropylethylamine (DIPEA): A commonly used hindered base that is effective in minimizing side reactions.[4]

  • N-Methylmorpholine (NMM): A slightly weaker base than DIPEA, which can be beneficial in reducing epimerization in some cases.[4]

  • Collidine: A weaker base that can be advantageous when coupling particularly epimerization-prone substrates.[6]

Q4: How can I minimize epimerization during the coupling of this compound?

Epimerization, the loss of stereochemical integrity at the chiral C2 position, is a major concern. To minimize this side reaction:

  • Use appropriate coupling reagents and additives: HATU/HOAt or PyBOP are excellent choices.[1][2] If using a carbodiimide like EDC, the addition of HOBt or, preferably, HOAt is crucial.[4]

  • Maintain low reaction temperatures: Performing the coupling at 0 °C or lower can significantly reduce the rate of epimerization.[7]

  • Choose a suitable base: Use a hindered, non-nucleophilic base like DIPEA or a weaker base like NMM.[4]

  • Minimize pre-activation time: The longer the carboxylic acid is activated before the amine is added, the greater the risk of epimerization.[4]

Troubleshooting Guide

Problem 1: Low or No Product Yield
Possible Cause Suggested Solution
Inefficient activation of the carboxylic acid Switch to a more potent coupling reagent such as HATU or PyBOP, which are more effective for sterically hindered substrates.[1]
Steric hindrance Increase the reaction temperature cautiously (e.g., to room temperature or slightly above) and monitor for side product formation. Prolong the reaction time.
Incomplete reaction Monitor the reaction progress using TLC or LC-MS. If the reaction has stalled, consider adding more coupling reagent or extending the reaction time.
Poor solubility of reagents Ensure all reactants are fully dissolved. Consider switching to a more suitable solvent like DMF or NMP.
Deactivated coupling reagent Coupling reagents can be sensitive to moisture. Use fresh, high-quality reagents and anhydrous solvents.
Problem 2: Presence of Significant Impurities or Side Products
Side Product Identification Cause Minimization Strategy
Epimer Difficult to separate from the desired product by standard chromatography. Chiral HPLC or NMR with a chiral solvating agent may be required for detection.Abstraction of the α-proton at the C2 position of the piperidine ring during carboxyl activation.[7]Use low temperatures (0 °C or below). Employ coupling reagents known for low epimerization rates (e.g., HATU, PyBOP).[1] Use additives like HOBt or HOAt.[4] Use a weaker base like NMM.[4]
N-acylurea A stable byproduct with a molecular weight corresponding to the carboxylic acid plus the carbodiimide.Rearrangement of the O-acylisourea intermediate formed when using carbodiimide coupling reagents (e.g., EDC, DCC).Add HOBt or HOAt to the reaction mixture. These additives trap the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement.[5]
Guanidinylation of the amine An adduct of the amine and the uronium/aminium salt coupling reagent.Occurs when using uronium/aminium reagents (e.g., HATU, HBTU) in excess, or with slow-reacting amines. The coupling reagent can react directly with the amine.[8]Pre-activate the carboxylic acid for a short period before adding the amine. Avoid using a large excess of the coupling reagent.
Diketopiperazine A cyclic dipeptide formed from the coupled product or from the N-deprotected dipeptide intermediate.Intramolecular cyclization, especially prevalent if the N-terminal Boc group is prematurely cleaved. The piperidine ring structure can facilitate this cyclization.[9][10]Ensure the reaction conditions are not acidic to prevent premature Boc deprotection. Use coupling conditions that favor intermolecular coupling over intramolecular cyclization (e.g., higher concentrations).

Data Presentation

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

Coupling Reagent/MethodAdditiveBaseTypical Yield Range (%)Key AdvantagesPotential Side Reactions
HATU HOAt (internal)DIPEA/NMM90-99High reactivity, low epimerization, effective for hindered couplings.[1][2]Guanidinylation of the amine if used in large excess.[8]
HBTU HOBt (internal)DIPEA/NMM85-95Good reactivity and cost-effective.[3]Higher potential for epimerization compared to HATU. Guanidinylation.[1][8]
PyBOP HOBt (internal)DIPEA/NMM90-98High efficiency, low epimerization, avoids carcinogenic byproducts.[5]
EDC HOBt/HOAtDIPEA/NMM70-90Cost-effective, water-soluble byproducts.Higher risk of epimerization and N-acylurea formation without additives.[7]
DCC HOBt/HOAtN/A70-90Inexpensive.Insoluble dicyclohexylurea (DCU) byproduct can complicate purification. Higher epimerization risk.[3]

Yields are approximate and can vary significantly based on the specific amine, solvent, and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • Preparation: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Activation: Add HATU (1.05 - 1.2 eq) and a non-nucleophilic base such as DIPEA (2.0 - 2.5 eq) to the solution. Stir the mixture at 0 °C for 5-15 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the amine (1.0 - 1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid or 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Amide Coupling using EDC/HOBt
  • Preparation: In a dry, inert atmosphere, dissolve this compound (1.0 eq) and HOBt (1.2 eq) in an anhydrous solvent (e.g., DMF or DCM).

  • Base Addition: Add DIPEA (2.0 eq) to the solution.

  • Activation: Cool the mixture to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise and stir for 15-30 minutes at 0 °C.

  • Coupling: Add the amine (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent. Wash with saturated aqueous sodium bicarbonate, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification prep Dissolve this compound in anhydrous solvent add_reagents Add Coupling Reagent (e.g., HATU) and Base (e.g., DIPEA) prep->add_reagents preactivate Stir at 0°C for 5-15 min add_reagents->preactivate add_amine Add Amine preactivate->add_amine react Stir for 2-16 h at RT add_amine->react workup Aqueous Work-up react->workup purify Column Chromatography workup->purify

Caption: A typical experimental workflow for this compound coupling.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product Yield cause1 Inefficient Activation start->cause1 cause2 Steric Hindrance start->cause2 cause3 Reagent Decomposition start->cause3 sol1 Use more potent coupling reagent (HATU, PyBOP) cause1->sol1 sol2 Increase temperature/reaction time cause2->sol2 sol3 Use fresh, anhydrous reagents and solvents cause3->sol3

Caption: Troubleshooting workflow for low yield in coupling reactions.

side_reaction_minimization cluster_epimerization Epimerization cluster_nacylurea N-acylurea Formation center Coupling Reaction epimerization Epimer center->epimerization nacylurea N-acylurea center->nacylurea sol_temp Low Temperature epimerization->sol_temp sol_reagent Use HATU/PyBOP epimerization->sol_reagent sol_base Use Weaker Base epimerization->sol_base sol_additive Add HOBt/HOAt nacylurea->sol_additive

Caption: Minimizing common side reactions during coupling.

References

optimizing Boc deprotection to prevent side product formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the tert-butyloxycarbonyl (Boc) deprotection process. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of unwanted side products during this critical step in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side product formation during Boc deprotection?

A1: The main cause of side product formation is the generation of a reactive tert-butyl cation intermediate when the Boc group is cleaved with a strong acid, such as trifluoroacetic acid (TFA).[1][2][3][4][5] This carbocation is a potent electrophile that can attack nucleophilic sites on the deprotected molecule, leading to unwanted modifications.[1][2][6]

Q2: Which amino acid residues are most susceptible to side reactions during Boc deprotection?

A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation.[1][4] These include:

  • Tryptophan (Trp): The electron-rich indole ring is highly prone to tert-butylation.[1][2][4][5][6]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt, which adds 56 Da to the mass of the peptide.[1][2][4][5][6] Methionine is also susceptible to oxidation to methionine sulfoxide.[1][5]

  • Cysteine (Cys): The free thiol group is a strong nucleophile and a target for alkylation.[1][2][4][6]

  • Tyrosine (Tyr): The activated phenolic ring can be alkylated by the carbocation.[1][4][5][6]

Q3: What are scavengers and how do they prevent side reactions?

A3: Scavengers are reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[4][5][6][7][8] They are typically nucleophiles that are more reactive or present in a much higher concentration than the sensitive residues of the substrate.[1][7] By intercepting the carbocations, scavengers prevent the formation of alkylated side products.[1][4][6]

Q4: Can Boc deprotection be incomplete, and what are the signs?

A4: Yes, Boc deprotection can be incomplete. Signs of incomplete deprotection include the presence of the starting material in the reaction mixture, which can be observed through techniques like HPLC or LC-MS.[5][8] In peptide synthesis, this can lead to the deletion of amino acid residues in the final sequence.[5]

Q5: What other common side reactions can occur besides tert-butylation?

A5: Besides tert-butylation, other side reactions can include:

  • Aspartimide Formation: The side-chain carboxyl group of an aspartic acid (Asp) residue can cyclize with the backbone amide nitrogen, which can lead to a mixture of α- and β-peptides and potential racemization.[2][3]

  • Cleavage of other acid-sensitive groups: Protecting groups like tert-butyl esters and trityl groups can be unintentionally removed under the acidic conditions used for Boc deprotection.[3]

  • Trifluoroacetylation: When using TFA, the newly deprotected amine can sometimes be acylated by a trifluoroacetyl group.[8]

Troubleshooting Guides

Issue 1: Unexpected peaks in HPLC/LC-MS, often with a +56 Da mass shift, are observed after deprotection.

  • Possible Cause: Alkylation of sensitive amino acid residues (Trp, Met, Cys, Tyr) by the tert-butyl cation.[9] This mass increase is characteristic of tert-butylation.[7]

  • Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent.[5][7] The choice of scavenger depends on the specific residues present in your peptide. Refer to the tables below for guidance. For instance, for tryptophan-containing compounds, use scavengers like triethylsilane (TES) or triisopropylsilane (TIS).[6][9] For methionine-containing peptides, thioanisole is effective in preventing S-alkylation.[7][9] For cysteine-containing compounds, 1,2-ethanedithiol (EDT) is a good choice.[7][9]

Issue 2: The Boc deprotection reaction is incomplete.

  • Possible Cause 1: Insufficient Acid Strength or Concentration. The acidic conditions may not be potent enough to fully drive the reaction to completion.[3][4]

    • Solution: Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM).[8][9][10][11] For challenging deprotections, a stronger acid system like 4M HCl in dioxane can be used.[1][4][5][8]

  • Possible Cause 2: Insufficient Reaction Time or Temperature. The reaction may not have been allowed to proceed long enough for complete deprotection.[3][4][5]

    • Solution: Extend the reaction time and monitor the progress by TLC or LC-MS.[9][10] Gentle warming (e.g., to 40°C) can also be considered, but be aware that this may increase side product formation if scavengers are not used.[4][9]

  • Possible Cause 3: Steric Hindrance. Bulky groups near the Boc-protected amine can slow down the reaction rate.[1][10]

    • Solution: More forcing conditions, such as a higher acid concentration or longer reaction time, may be necessary. It is crucial to use an effective scavenger cocktail under these conditions.[1][5]

  • Possible Cause 4 (Solid-Phase Synthesis): Poor Resin Swelling. If the resin does not swell properly, the acid cannot efficiently access all the peptide chains.[1] A study has shown that 55% TFA in DCM can lead to higher purity peptides than 100% TFA, likely due to better resin swelling.[8][12]

Data Presentation

Table 1: Common Scavengers for Boc Deprotection and Their Applications

ScavengerTarget Residue(s)Typical ConcentrationNotes
Triisopropylsilane (TIS)Trp, general carbocations2.5-5% (v/v)Highly effective carbocation scavenger.[7]
Triethylsilane (TES)Trp, Met10-20 equivalentsEffective for protecting tryptophan and methionine residues.[7]
ThioanisoleMet5% (v/v)Effective in preventing S-alkylation of methionine.[7]
1,2-Ethanedithiol (EDT)Cys, Trp2.5% (v/v)Commonly used for protecting cysteine residues and preventing tryptophan oxidation.[1][7]
WaterGeneral carbocations2.5-5% (v/v)Often used in scavenger cocktails.[7]
AnisoleGeneral nucleophiles-A general scavenger for various nucleophilic residues.[7]
Dithiothreitol (DTT)Cys2.5% (w/v)Helps prevent disulfide bond formation in cysteine-containing peptides.[7]

Table 2: Comparison of TFA Concentrations for Boc Deprotection

TFA Concentration (% in DCM)Typical Reaction TimeTemperatureNotes
25%2 hoursRoom TemperatureA common and generally effective condition.[11]
50%30 minutesRoom TemperatureFaster deprotection, suitable for less sensitive substrates.[11]
55%30 minutesRoom TemperatureShown to yield higher purity peptides compared to 100% TFA in some cases due to better resin swelling.[11][12]
100% (Neat TFA)5-15 minutesRoom TemperatureVery rapid deprotection, but may increase the risk of side products.[11]

Experimental Protocols

Protocol 1: General Solution-Phase Boc Deprotection with TFA and a Scavenger

  • Preparation: Dissolve the Boc-protected compound in a suitable solvent like dichloromethane (DCM).[1]

  • Scavenger Addition: Add the chosen scavenger (e.g., 5-10 equivalents of Triisopropylsilane, TIS).[1]

  • Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.[5]

  • Reaction: Stir the reaction at room temperature for 1-2 hours.[7]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.[7]

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA. The crude product can then be purified.[7]

Protocol 2: Solid-Phase Peptide Cleavage and Deprotection with a Scavenger Cocktail

  • Resin Swelling: Swell the peptide-resin in a suitable solvent like DCM.[7]

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, freshly prepare the cleavage cocktail. A standard cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[1][7] For peptides with sensitive residues, a more complex cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT) may be used.[13]

  • Cleavage Reaction: Add the cleavage cocktail to the swollen resin and agitate the mixture at room temperature for 2-3 hours.[7]

  • Peptide Isolation: Filter the resin and collect the filtrate.[7]

  • Precipitation: Precipitate the peptide by adding the filtrate to cold diethyl ether.[7][14]

  • Collection: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.[7][14]

Protocol 3: Milder Boc Deprotection using HCl in Dioxane

  • Dissolution: Dissolve the Boc-protected amine in a minimal amount of a co-solvent if necessary (e.g., methanol, DCM).[2]

  • Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents) to the substrate solution, often at 0 °C.[2][15]

  • Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.[2]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[2]

  • Work-up: Upon completion, remove the solvent under reduced pressure. The resulting hydrochloride salt can often be precipitated by trituration with diethyl ether and collected by filtration.[2]

Visualizations

Boc_Deprotection_Pathway Boc_Protected_Amine Boc-NH-R Protonation Protonation Boc_Protected_Amine->Protonation + H+ (TFA) Protonated_Intermediate Boc-N+H2-R Protonation->Protonated_Intermediate Cleavage Cleavage Protonated_Intermediate->Cleavage Free_Amine H3N+-R (TFA salt) Cleavage->Free_Amine tert_Butyl_Cation tert-Butyl Cation Cleavage->tert_Butyl_Cation Carbamic_Acid Carbamic Acid Intermediate Cleavage->Carbamic_Acid Side_Product Alkylated Side Product (e.g., t-Butyl-Trp) tert_Butyl_Cation->Side_Product Reaction with Nucleophilic Residue Trapped_Cation Trapped Cation tert_Butyl_Cation->Trapped_Cation Reaction with Scavenger Carbamic_Acid->Free_Amine CO2 CO2 Carbamic_Acid->CO2 Scavenger Scavenger (e.g., TIS) Troubleshooting_Workflow Start Boc Deprotection Reaction Analysis Analyze Crude Product (HPLC, LC-MS) Start->Analysis Check_Purity Is the Reaction Clean and Complete? Analysis->Check_Purity Success Proceed to Purification Check_Purity->Success Yes Identify_Issue Identify Issue Check_Purity->Identify_Issue No Incomplete Incomplete Reaction Identify_Issue->Incomplete Starting Material Remaining Side_Products Side Products Observed Identify_Issue->Side_Products Unexpected Peaks (+56 Da) Optimize_Conditions Optimize Conditions: - Increase Acid Concentration - Increase Reaction Time/Temp Incomplete->Optimize_Conditions Add_Scavengers Add/Optimize Scavengers: - TIS, TES, EDT, etc. Side_Products->Add_Scavengers Optimize_Conditions->Start Re-run Reaction Add_Scavengers->Start Re-run Reaction

References

preventing epimerization of N-Boc-2-piperidinecarboxylic acid during peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis involving N-Boc-2-piperidinecarboxylic acid (Boc-Pip-OH). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges related to its use, with a specific focus on preventing epimerization.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern with this compound?

A1: Epimerization is a chemical process where the configuration of one stereocenter in a molecule with multiple stereocenters is inverted.[1][2] For N-Boc-L-2-piperidinecarboxylic acid, this means the conversion of the desired L-epimer to the undesired D-epimer at the alpha-carbon (C2). This is a significant concern because the biological activity of a peptide is highly dependent on its specific three-dimensional structure.[1] The presence of the D-epimer can lead to a product with reduced or altered pharmacological properties, introduce purification challenges, and potentially render the final peptide inactive.[1][2]

Q2: What are the primary causes of epimerization during the coupling of this compound?

A2: Epimerization during peptide synthesis typically occurs through two main mechanisms:

  • Oxazolone Formation: Strong activation of the carboxylic acid can lead to the formation of a planar oxazolone intermediate. Subsequent reprotonation can occur from either side, leading to a mixture of L and D isomers. This is considered the most common pathway for epimerization during peptide coupling.[1]

  • Direct Enolization: The presence of a base can directly abstract the acidic proton at the alpha-carbon (C2), forming an enolate intermediate. Reprotonation of this planar intermediate can result in epimerization.[1]

Factors that promote these mechanisms include the choice of coupling reagent, the type and amount of base used, reaction temperature, and solvent polarity.[1][3]

Q3: Which coupling reagents are recommended to minimize epimerization of this compound?

A3: For sterically hindered amino acids like Boc-Pip-OH, uronium/aminium salt-based reagents are highly recommended.

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is often the preferred choice. It reacts quickly and is known to suppress epimerization, especially when used with its corresponding additive, HOAt.[4][5] The nitrogen atom in the HOAt moiety is thought to stabilize the activated intermediate and disfavor the formation of the oxazolone.[1]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is also effective, though HATU is generally considered superior for difficult couplings and minimizing epimerization.[5]

  • COMU (O-(1-Cyano-2-ethoxy-2-oxoethylideneamino)-N,N,N',N'-tetramethyluronium tetrafluoroborate) is a newer generation coupling reagent that incorporates the OxymaPure additive, which is a safer and highly effective alternative to HOBt and HOAt for reducing epimerization.[5][6]

Carbodiimide reagents like DCC and EDC can be used, but they absolutely require the addition of an epimerization-suppressing additive such as HOBt (1-Hydroxybenzotriazole) or OxymaPure.[4][6]

Q4: How do additives like HOBt, HOAt, and OxymaPure work to prevent epimerization?

A4: Additives are crucial for minimizing epimerization, especially when using carbodiimide coupling reagents. They work by reacting with the initially formed highly reactive intermediate (e.g., O-acylisourea from DCC/EDC) to form a less reactive, but still acylating, active ester (e.g., OBt ester). This active ester is more stable and less prone to cyclizing into an oxazolone, thereby preserving the stereochemical integrity of the amino acid.[6] HOAt and OxymaPure are generally more effective than HOBt at suppressing epimerization.[5][6]

Q5: What is the best way to detect and quantify epimerization of this compound in my peptide?

A5: The most common method for detecting and quantifying diastereomeric impurities resulting from epimerization is chiral High-Performance Liquid Chromatography (HPLC) . By using a chiral stationary phase, it is possible to separate the desired L-Pip peptide from its D-Pip epimer. Other analytical techniques include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method requires derivatization of the peptide or its constituent amino acids but can provide excellent separation and quantification.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR may be able to distinguish between diastereomers, although this can be challenging for complex peptides.

Troubleshooting Guide

Problem 1: My final peptide product shows a significant diastereomeric impurity after purification.

Potential Cause Recommended Solution
Inappropriate Coupling Reagent Switch to a uronium/aminium salt reagent known for low epimerization, such as HATU or COMU.[4][5]
Excessive or Strong Base Use a hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine.[1] Use the minimum amount of base necessary for the reaction to proceed. The amount of epimerization can vary inversely with the steric hindrance of the base.[1]
High Reaction Temperature Perform the coupling reaction at a lower temperature. Start the activation at 0°C and allow the reaction to slowly warm to room temperature.[2][3]
Prolonged Pre-activation Time Minimize the pre-activation time before adding the amine component. Long pre-activation times can increase the opportunity for oxazolone formation.
Solvent Effects Polar solvents like DMF can sometimes increase the rate of epimerization.[3] If possible, experiment with less polar solvents like Dichloromethane (DCM), though solubility may be a limiting factor.
Absence of Additives If using a carbodiimide reagent (DCC, EDC), always include an additive like HOBt, HOAt, or OxymaPure.[6] Some studies also show that the addition of copper(II) salts (e.g., CuCl₂) can significantly suppress epimerization.[9][10]
Quantitative Comparison of Coupling Conditions

The following table summarizes the expected efficiency and epimerization risk associated with different coupling strategies for sterically hindered amino acids.

Coupling ReagentAdditiveBaseTypical Solvent(s)Expected Yield (%)Epimerization Risk
HATU Internal (HOAt)DIPEA, CollidineDMF, NMP>95%Very Low[4][11]
COMU Internal (Oxyma)DIPEA, NMMDMF, DCM>90%Very Low[5]
HBTU Internal (HOBt)DIPEA, NMMDMF, NMP>90%Low[11]
EDC / DIC HOBt or OxymaPureDIPEA, NMMDCM, DMF>85%Moderate to Low[6]
DCC HOBt or OxymaPureN/A (or NMM)DCM>85%Moderate[6]

Experimental Protocols

Protocol 1: Low-Epimerization Coupling of Boc-Pip-OH using HATU (Solid-Phase)

This protocol describes a standard cycle for incorporating Boc-Pip-OH onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with free N-terminus

  • Boc-Pip-OH (3.0 eq. relative to resin loading)

  • HATU (2.95 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (6.0 eq.)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 20 minutes, followed by DMF for 20 minutes in a reaction vessel. Drain the solvent.

  • N-terminal Deprotection (if applicable): Perform standard deprotection chemistry (e.g., TFA for Boc-SPPS or Piperidine for Fmoc-SPPS) and wash the resin thoroughly with DCM and DMF.

  • Neutralization (for amine salts): If the N-terminus is a salt (e.g., TFA salt), wash the resin with 10% DIPEA in DMF (2 x 2 min). Wash thoroughly with DMF (3x) and DCM (3x).

  • Coupling Cocktail Preparation: In a separate vial, dissolve Boc-Pip-OH and HATU in a minimal amount of DMF.

  • Pre-activation: Add DIPEA to the solution from Step 4. Vortex the mixture and allow it to pre-activate for 2-5 minutes at room temperature. The solution may change color.

  • Coupling Reaction: Add the activated coupling cocktail to the drained resin. Agitate the mixture at room temperature for 1-2 hours. Monitor the reaction using a qualitative test (e.g., Kaiser test). If the test is positive after 2 hours, a second coupling may be required.

  • Washing: Drain the coupling solution. Wash the resin thoroughly with DMF (5x) and DCM (5x) to remove all unreacted reagents and byproducts. The resin is now ready for the next cycle.

Visualizations

Mechanism of Epimerization

G cluster_0 Epimerization Pathways A L-Amino Acid (Activated) B Oxazolone Intermediate (Planar) A->B Strong Activation (e.g., DCC alone) C Enolate Intermediate (Planar) A->C Direct Hα Abstraction (Strong Base) D D-Amino Acid (Epimer) B->D Protonation C->D Protonation

Caption: Primary mechanisms leading to epimerization during peptide coupling.

Troubleshooting Workflow for Epimerization

G Start Epimerization Detected (>2% D-isomer) Q1 Using Carbodiimide (DCC, EDC)? Start->Q1 A1_Yes Add Suppressant (Oxyma, HOAt, HOBt) Q1->A1_Yes Yes A1_No Check Base Q1->A1_No No End Re-analyze Product A1_Yes->End Q2 Using hindered base (DIPEA, Collidine)? A1_No->Q2 CheckReagent Switch to HATU/COMU A1_No->CheckReagent Alternative A2_No Switch to Hindered Base Q2->A2_No No A2_Yes Reduce Base Equivalents & Lower Temperature Q2->A2_Yes Yes A2_No->End A2_Yes->End CheckReagent->End

References

long-term storage conditions and stability of N-Boc-2-piperidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term storage, stability, and handling of N-Boc-2-piperidinecarboxylic acid. Below you will find frequently asked questions and troubleshooting guides to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored in a cool, dark, and dry environment.[1] Recommended conditions are to keep the compound in a tightly sealed container in a dark place at room temperature or refrigerated (2-8°C).[1][2] For extended storage periods, -20°C is recommended to slow down potential chemical degradation.[1]

Q2: Is this compound sensitive to light or moisture?

A2: Yes. It is recommended to protect the compound from light by storing it in an opaque container or in a dark location.[1][2] The compound should be stored in a desiccated environment as moisture can promote hydrolysis of the Boc protecting group.[1]

Q3: What are the signs of degradation of this compound?

A3: Physical signs of degradation can include a change in color from a white or light yellow crystalline powder to a darker shade, or a change in texture such as clumping, which may indicate moisture absorption.[3] Chemical degradation, such as the loss of the Boc group, can be detected by analytical methods like TLC, HPLC, or NMR spectroscopy.

Q4: What is the expected shelf life of this compound?

Q5: What are the general handling precautions for this compound?

A5: Handle this compound in a well-ventilated area.[4] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[4] Avoid forming dust and aerosols during handling.[4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Difficulty in dissolving the compound The compound may have absorbed moisture, affecting its solubility. The chosen solvent may not be appropriate.Ensure the compound is dry by storing it in a desiccator. This compound is soluble in methanol.[2] The introduction of the Boc group generally increases solubility in organic solvents compared to the parent amino acid.[5]
Inconsistent reaction yields The starting material may have degraded due to improper storage. Presence of impurities.Confirm the purity of the this compound using a suitable analytical method (e.g., NMR, HPLC) before use. Ensure the compound has been stored under the recommended conditions.
Unexpected side products in reactions Partial deprotection of the Boc group may have occurred during storage or the reaction. The compound may have reacted with atmospheric moisture or oxygen.Store the compound under an inert atmosphere (e.g., argon or nitrogen) for sensitive applications.[1] Re-evaluate the reaction conditions to ensure they are compatible with the Boc protecting group. The Boc group is stable to most nucleophiles and bases but is cleaved under acidic conditions.[6]
Physical appearance has changed (e.g., color, texture) The compound may have been exposed to light, heat, or moisture, leading to degradation.Discard the material if significant changes in appearance are observed. For critical experiments, it is recommended to use a fresh batch of the reagent.

Stability Data Summary

The following table summarizes the recommended storage conditions for maintaining the stability of this compound. Quantitative degradation rates are highly dependent on specific storage conditions and are not broadly published; however, adherence to these general guidelines will maximize the compound's shelf life.

Parameter Recommended Condition Rationale
Temperature Room Temperature or 2-8°C (Refrigerated)[1][2]Lower temperatures slow down the rate of chemical degradation.[1]
-20°C for long-term storage[1]Minimizes degradation over extended periods.[1]
Humidity Store in a desiccated environment[1]Moisture can lead to hydrolysis of the Boc protecting group.[1]
Light Protect from light (store in a dark place or opaque container)[1][2]Light, especially UV light, can cause photochemical degradation.[1]
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen) for sensitive applications[1]Oxygen can lead to oxidation of the compound.[1]

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol outlines a general method for conducting a stability study on this compound.

1. Sample Preparation:

  • Aliquot the solid this compound into several clean, amber glass vials.
  • Tightly seal the vials to prevent moisture ingress.

2. Storage Conditions:

  • Place a set of vials in a stability chamber under controlled, accelerated conditions (e.g., 40°C and 75% relative humidity).[1]
  • Store a control set of vials under the recommended long-term storage conditions (e.g., -20°C in a desiccator).[1]

3. Time Points for Analysis:

  • Establish a schedule for pulling samples for analysis (e.g., T=0, 1 month, 3 months, 6 months).

4. Analytical Method:

  • At each time point, remove a vial from each storage condition.
  • Allow the vial to equilibrate to room temperature before opening to prevent condensation.
  • Prepare a solution of the sample in a suitable solvent (e.g., methanol).
  • Analyze the sample using a validated HPLC method to determine the purity of the compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water with 0.1% trifluoroacetic acid is a common starting point for Boc-protected amino acids.
  • Monitor for the appearance of degradation products.

5. Data Analysis:

  • Calculate the purity of the compound at each time point by determining the area percentage of the main peak in the chromatogram.[1]
  • Plot the purity as a function of time for each storage condition to assess the stability and estimate the shelf life.

Visual Diagrams

Stability_Assessment_Workflow cluster_storage Storage Conditions cluster_analysis Analysis Accelerated Accelerated (e.g., 40°C, 75% RH) TimePoints Pull Samples at Pre-defined Time Points Accelerated->TimePoints LongTerm Long-Term (e.g., -20°C, Desiccated) LongTerm->TimePoints HPLC HPLC Analysis (Purity Assessment) Data Data Analysis (Degradation Rate) HPLC->Data Report Generate Stability Report Data->Report Start Receive & Aliquot This compound Start->Accelerated Start->LongTerm TimePoints->HPLC

Caption: Workflow for assessing the stability of this compound.

Troubleshooting_Logic Start Experiment Fails or Yields are Inconsistent CheckPurity Check Purity of Starting Material (HPLC/NMR) Start->CheckPurity PurityOK Purity is High CheckPurity->PurityOK Yes PurityLow Purity is Low/ Degradation Observed CheckPurity->PurityLow No CheckStorage Review Storage Conditions StorageOK Storage is Correct CheckStorage->StorageOK Yes StorageBad Improper Storage CheckStorage->StorageBad No PurityOK->CheckStorage Discard Discard and Use New Batch PurityLow->Discard ReviewProtocol Review Experimental Protocol StorageOK->ReviewProtocol CorrectStorage Implement Correct Storage Procedures StorageBad->CorrectStorage CorrectStorage->Start Re-run Experiment

Caption: Troubleshooting logic for experiments using this compound.

References

troubleshooting poor solubility of N-Boc-2-piperidinecarboxylic acid in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with N-Boc-2-piperidinecarboxylic acid in various reaction media.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a white to light yellow crystalline powder. It is generally soluble in polar organic solvents such as dimethylformamide (DMF) and methanol.[1][2] While broadly soluble in common organic solvents like dichloromethane (DCM) and tetrahydrofuran (THF), its solubility can vary depending on the specific conditions.[3]

Q2: I am observing poor solubility of this compound in my reaction. What are the initial troubleshooting steps?

If you are facing poor solubility, consider the following initial steps:

  • Solvent Choice: Ensure you are using an appropriate solvent. DMF is a good starting point as this compound has documented solubility in it.[1]

  • Gentle Warming: Cautiously warming the mixture can help increase solubility. However, excessive heat may lead to degradation, so it is crucial to monitor the process carefully.[4]

  • Sonication: Using an ultrasonic bath can aid in dissolving the compound by breaking down agglomerates.[4]

  • Co-solvent System: The addition of a small amount of a stronger co-solvent, like dimethyl sulfoxide (DMSO), can significantly improve solubility.[4]

Q3: Can the purity of this compound affect its solubility?

Yes, the purity of the reagent can influence its solubility. Impurities may alter the crystal lattice energy or introduce less soluble components, leading to dissolution problems. It is recommended to use a high-purity grade of this compound for consistent results.

Q4: My compound precipitated out of the solution during the reaction. What could be the cause?

Precipitation during a reaction can occur due to several factors:

  • Temperature Fluctuation: A decrease in temperature can lower the solubility limit, causing the compound to crash out.

  • Change in Solvent Composition: If the reaction produces a byproduct that alters the polarity of the solvent mixture, the solubility of your starting material may decrease.

  • Reaction Product Formation: The newly formed product might be less soluble in the reaction medium than the starting material.

Q5: How does poor solubility of this compound impact peptide coupling reactions?

Poor solubility is a significant concern in peptide synthesis as it can directly lead to low coupling efficiency.[4] If the protected amino acid is not fully dissolved, its concentration in the solution is lower than intended, reducing the reaction rate and leading to incomplete reactions.

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility issues with this compound.

Solubility Data
SolventSolubilitySource
Dimethylformamide (DMF)0.3 g in 2 mL[1]
MethanolSoluble[2]
Dichloromethane (DCM)Generally Soluble[3]
Tetrahydrofuran (THF)Generally Soluble[3]

Note: "Generally Soluble" indicates that while the compound is expected to dissolve, the exact solubility may vary based on experimental conditions.

Experimental Protocols

Protocol 1: Standard Dissolution Procedure

  • Weigh the required amount of this compound into a clean, dry reaction vessel.

  • Add the chosen solvent (e.g., DMF) in portions while stirring.

  • Continue stirring at room temperature until the solid is fully dissolved.

  • If solubility is poor, proceed to the advanced dissolution protocols.

Protocol 2: Enhanced Dissolution using Co-solvents and Thermal/Mechanical Assistance

  • Suspend the this compound in the primary reaction solvent.

  • Add a co-solvent with higher dissolving power (e.g., DMSO) dropwise, up to 10% of the total volume, while monitoring for dissolution.

  • If the solid persists, gently warm the mixture to 30-40°C with continuous stirring. Caution: Avoid excessive heat to prevent degradation.[4]

  • Alternatively, or in conjunction with warming, place the vessel in an ultrasonic bath for 15-30 minute intervals until the solid dissolves.[4]

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor solubility of this compound.

TroubleshootingWorkflow Troubleshooting Poor Solubility Workflow start Start: Poor Solubility Observed check_solvent Step 1: Verify Solvent Choice (e.g., DMF, DCM, THF) start->check_solvent is_solvent_appropriate Is solvent appropriate? check_solvent->is_solvent_appropriate try_stronger_solvent Action: Switch to a stronger solvent (e.g., DMF, NMP) is_solvent_appropriate->try_stronger_solvent No apply_gentle_heat Step 2: Apply Gentle Heat (30-40°C) is_solvent_appropriate->apply_gentle_heat Yes try_stronger_solvent->check_solvent is_dissolved_heat Is it dissolved? apply_gentle_heat->is_dissolved_heat use_sonication Step 3: Use Sonication is_dissolved_heat->use_sonication No success Success: Proceed with Reaction is_dissolved_heat->success Yes is_dissolved_sonication Is it dissolved? use_sonication->is_dissolved_sonication add_cosolvent Step 4: Add a Co-solvent (e.g., DMSO) is_dissolved_sonication->add_cosolvent No is_dissolved_sonication->success Yes is_dissolved_cosolvent Is it dissolved? add_cosolvent->is_dissolved_cosolvent consult_literature Action: Consult further literature or consider alternative reagents is_dissolved_cosolvent->consult_literature No is_dissolved_cosolvent->success Yes

Caption: A step-by-step workflow for addressing solubility issues.

Signaling Pathway Analogy: Impact of Solubility on Reaction Success

This diagram illustrates how solubility acts as a critical checkpoint in the "pathway" to a successful chemical reaction.

ReactionPathway Impact of Solubility on Reaction Pathway reagents Reactants (this compound + Other Reagents) dissolution Dissolution in Reaction Medium reagents->dissolution soluble_state Homogeneous Solution (Soluble State) dissolution->soluble_state Good Solubility insoluble_state Heterogeneous Mixture (Insoluble State) dissolution->insoluble_state Poor Solubility reaction_proceeds Chemical Reaction soluble_state->reaction_proceeds reaction_stalls Reaction Inhibition insoluble_state->reaction_stalls desired_product Desired Product reaction_proceeds->desired_product low_yield Low Yield / No Reaction reaction_stalls->low_yield

Caption: Analogy of solubility's role in a successful reaction.

References

evaluating alternative coupling reagents for difficult N-Boc-2-piperidinecarboxylic acid couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for amide bond formation. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with the coupling of N-Boc-2-piperidinecarboxylic acid. This sterically hindered amino acid derivative is a valuable building block in pharmaceutical synthesis but often presents significant hurdles in achieving high-yielding, epimerization-free amide couplings. This resource provides in-depth troubleshooting advice, alternative reagent considerations, and detailed protocols to overcome these common obstacles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My standard amide coupling reaction with this compound is giving low to no yield. What are the primary causes?

A1: Low yields in couplings involving this compound are frequently due to the steric hindrance posed by the Boc protecting group and the cyclic nature of the piperidine ring. This bulkiness can significantly slow down the rate of reaction.[1][2] Common contributing factors include:

  • Inadequate Carboxylic Acid Activation: Standard coupling reagents like EDC or DCC, even with additives like HOBt, may not be potent enough to efficiently activate the sterically hindered carboxylic acid.[3]

  • Slow Nucleophilic Attack: The steric bulk around the carboxylic acid can impede the approach of the amine nucleophile to the activated ester intermediate.

  • Deactivation of the Coupling Reagent: Coupling reagents can be sensitive to moisture and may degrade if not stored and handled under inert conditions.[3]

Troubleshooting Steps:

  • Switch to a More Powerful Coupling Reagent: For sterically hindered substrates, aminium/uronium or phosphonium salt-based reagents are generally more effective.[3] Consider reagents like HATU, HBTU, PyBOP, or COMU.[3][4]

  • Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can often overcome the activation energy barrier for sterically demanding couplings. However, monitor for potential side reactions or epimerization.

  • Optimize Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the coupling reagent and the amine can help drive the reaction to completion.

Q2: I'm observing significant epimerization at the C2 position of the piperidine ring. How can I minimize this?

A2: Epimerization, the loss of stereochemical integrity at a chiral center, is a major concern with amino acid couplings.[3] It can occur via the formation of an oxazolone intermediate, which is facilitated by strong bases and prolonged reaction times.

Strategies to Suppress Epimerization:

  • Additive Selection: The use of additives like 1-hydroxy-7-azabenzotriazole (HOAt) is highly effective at suppressing racemization.[5][6] The nitrogen atom in HOAt is thought to provide anchimeric assistance, reducing the likelihood of oxazolone formation.[5][6]

  • Reagent Choice:

    • COMU: This third-generation uronium reagent, based on OxymaPure, has shown reduced epimerization compared to older benzotriazole-based reagents and offers a better safety profile than HATU.[5][7][8]

    • T3P (Propanephosphonic Acid Anhydride): T3P is known for its excellent reaction selectivity and remarkably low levels of epimerization, making it a strong candidate for sensitive substrates.[9][10]

  • Base Selection: Use a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,4,6-collidine.[3][11] Avoid using an excessive amount of base.

  • Low Temperature: Performing the coupling at 0 °C or below can significantly reduce the rate of epimerization.[3]

Q3: Which alternative coupling reagents should I consider when standard methods fail for this compound?

A3: When facing a particularly challenging coupling, several powerful reagents can be employed. The choice often depends on a balance of reactivity, safety, and cost.

Coupling ReagentClassKey AdvantagesConsiderations
HATU Aminium/UroniumHigh reactivity, very effective for sterically hindered couplings.[5][12]Contains a potentially explosive HOAt moiety; can cause guanidinylation of the amine if used in excess.[5][13]
COMU Aminium/UroniumHigh efficiency, often comparable to or exceeding HATU; safer as it's based on non-explosive OxymaPure; byproducts are water-soluble, simplifying workup.[5][7][8][12][14]
PyBOP PhosphoniumMore reactive than carbodiimides; avoids guanidinylation side reactions seen with some uronium reagents.[3][4]Can be less reactive than HATU for the most difficult couplings.
T3P® Phosphonic AnhydrideExcellent for suppressing epimerization; non-toxic and non-allergenic; water-soluble byproducts for easy workup.[9][10][15]Often requires a stoichiometric amount of base.
Acyl Fluoride Generation (e.g., using TFFH) In situ activationGenerates highly reactive acyl fluorides, which are particularly effective for coupling sterically hindered substrates.[4][12][16]Requires handling of fluorinating agents.

Decision Workflow for Coupling Reagent Selection

G start Start: Difficult N-Boc-2-piperidinecarboxylic acid coupling yield_check Is yield the primary issue? start->yield_check epimerization_check Is epimerization a major concern? comu COMU epimerization_check->comu No t3p T3P® epimerization_check->t3p Yes yield_check->epimerization_check Yes reagent_select Select Coupling Reagent yield_check->reagent_select No hatu HATU/HOAt reagent_select->hatu Highest Reactivity Needed reagent_select->comu Balanced Reactivity & Safety acyl_fluoride Acyl Fluoride (TFFH) reagent_select->acyl_fluoride Extreme Steric Hindrance protocol Proceed to Experimental Protocol hatu->protocol comu->protocol t3p->protocol acyl_fluoride->protocol

Caption: Decision tree for selecting an alternative coupling reagent.

Experimental Protocols

Protocol 1: General Procedure for Coupling using COMU

This protocol is recommended for its high efficiency and improved safety profile.[8]

  • Reagent Preparation: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Activation: Add COMU (1.1 eq) to the solution. Then, add a non-nucleophilic base such as DIPEA (2.0 eq). Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the amine (1.1 eq) to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 2-16 hours. Monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Low-Epimerization Coupling using T3P®

This protocol is ideal when preserving stereochemical integrity is critical.[9][10]

  • Reagent Preparation: To a solution of this compound (1.0 eq) and the amine (1.1 eq) in an aprotic solvent (e.g., ethyl acetate or THF), add a suitable base (e.g., triethylamine or DIPEA, 2.5 eq).

  • T3P Addition: Slowly add T3P® (50% solution in ethyl acetate, 1.5 eq) to the mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction with water. Separate the organic layer. The aqueous layer can be extracted with the organic solvent.

  • Purification: Wash the combined organic layers with saturated aqueous NaHCO₃ and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography. The phosphonic acid byproducts are water-soluble and are largely removed during the aqueous workup.[10]

Advanced Troubleshooting Workflow

G start Low Yield or Side Reactions check_reagents Verify Reagent Quality (Anhydrous, Purity) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_reagents->check_conditions Reagents OK change_reagent Change Coupling Reagent (See Table 1) check_conditions->change_reagent Conditions OK optimize_base Optimize Base (DIPEA, Collidine) change_reagent->optimize_base Still Issues success Successful Coupling change_reagent->success Improved acyl_fluoride Consider Acyl Fluoride Formation optimize_base->acyl_fluoride Still Issues optimize_base->success Improved acyl_fluoride->success

Caption: Step-by-step troubleshooting workflow for difficult couplings.

References

Technical Support Center: Navigating the Scale-Up Synthesis of N-Boc-2-piperidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-Boc-2-piperidinecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address the common and often complex challenges encountered when transitioning this valuable synthesis from the laboratory bench to a larger scale. As a key building block in the pharmaceutical industry, robust and reproducible synthesis of this compound is paramount[1]. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols, all grounded in established chemical principles to ensure scientific integrity and practical success.

Troubleshooting Guide: From Low Yields to Impure Product

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your scale-up experiments.

Q1: My reaction is incomplete, and I'm observing unreacted 2-piperidinecarboxylic acid even after extended reaction times. What are the likely causes and how can I resolve this?

A1: Incomplete conversion is a common hurdle in scaling up the Boc-protection of amino acids. The root cause often lies in suboptimal reaction conditions that do not translate effectively from small to large scale. Here are the primary factors to investigate:

  • Insufficient Mixing and Mass Transfer: On a larger scale, inadequate agitation can lead to localized "hot spots" of low pH or poor distribution of the Boc-anhydride, which is often a solid or an oil. This is especially true in heterogeneous or biphasic reaction mixtures.

    • Solution: Ensure your reactor is equipped with an appropriate overhead stirrer (e.g., mechanical stirrer with a suitable impeller design) to maintain a homogenous suspension or emulsion. Baffles within the reactor can also improve mixing efficiency.

  • Incorrect pH Control: The reaction requires a basic environment to deprotonate the amino group of the 2-piperidinecarboxylic acid, making it nucleophilic enough to attack the Boc-anhydride[2]. On a large scale, the addition of base can cause significant pH gradients if not managed carefully.

    • Solution: Implement controlled, subsurface addition of your base (e.g., NaOH solution) to maintain a consistent pH throughout the reaction mixture. A pH probe can be invaluable for real-time monitoring and control. A buffered system, such as sodium bicarbonate, can also provide better pH stability[3].

  • Reagent Stoichiometry and Addition: While a slight excess of Boc-anhydride is typical, a large excess on scale can complicate purification. The mode and rate of addition are also critical.

    • Solution: Instead of adding the Boc-anhydride as a solid all at once, consider dissolving it in a suitable solvent (like THF or dioxane) and adding it portion-wise or via a dropping funnel over a period of time[3]. This ensures a more controlled reaction and can help manage any exotherm.

  • Solubility Issues: 2-piperidinecarboxylic acid has limited solubility in many organic solvents but is soluble in aqueous base. Ensuring it is fully dissolved before the addition of Boc-anhydride is crucial.

    • Solution: A common and effective method is to dissolve the 2-piperidinecarboxylic acid in an aqueous base solution first, then add a co-solvent like THF or dioxane to create a biphasic system where the Boc-anhydride is soluble[4][5].

Q2: I'm observing a significant amount of a byproduct that I suspect is the di-Boc protected compound or a t-butyl ester. How can I minimize these impurities?

A2: The formation of these impurities is a classic challenge in Boc-protection chemistry. Here’s a breakdown of the causes and mitigation strategies:

  • Di-Boc Formation: This occurs when the carboxylate anion, in a highly basic environment, is acylated by another molecule of Boc-anhydride to form a mixed anhydride, which can then react further.

    • Causality: Overly harsh basic conditions or the use of certain catalysts like DMAP can promote this side reaction.

    • Solution:

      • pH Control: Avoid excessively high pH. Maintaining the pH in the range of 9-10 is often sufficient for the N-acylation without promoting significant side reactions.

      • Choice of Base: Use of a milder base like sodium bicarbonate instead of strong bases like NaOH can be beneficial[3][4].

      • Temperature Control: Running the reaction at a lower temperature (0-5 °C) can help to control the reaction rate and improve selectivity.

  • t-Butyl Ester Formation: The tert-butyl cation, a byproduct of the reaction (especially if there is any moisture leading to decomposition of Boc-anhydride), can alkylate the carboxylate group of either the starting material or the product.

    • Causality: This is more prevalent under acidic conditions, but can occur if localized areas of low pH are present during workup, or if the reaction is run at elevated temperatures for extended periods.

    • Solution:

      • Controlled Acidification: During the workup, add the acid slowly and with efficient stirring to avoid localized drops in pH.

      • Temperature Management: Keep the temperature low during both the reaction and the initial stages of workup.

Q3: The workup and isolation of my product are proving difficult at a larger scale, resulting in low isolated yields and a product that is difficult to crystallize. What are some best practices for downstream processing?

A3: Downstream processing is often where the real challenges of scale-up become apparent. Here is a systematic approach to improve your workup and isolation:

  • Quenching and Removal of Excess Boc-Anhydride:

    • Protocol: After the reaction is complete, any unreacted Boc-anhydride should be removed. A common method is to perform a wash with a non-polar organic solvent like hexanes or diethyl ether while the product is still in the basic aqueous phase[6].

  • Acidification and Extraction:

    • Protocol: Cool the aqueous solution in an ice bath and slowly add a cold acid (e.g., 1M HCl or saturated potassium bisulfate solution) with vigorous stirring to precipitate the this compound[6]. The target pH is typically 2-3.

    • Troubleshooting:

      • Oily Product: If the product oils out instead of precipitating as a solid, it may be due to impurities or the presence of residual organic solvent. Ensure all the reaction co-solvent (like THF or dioxane) is removed, if necessary, by distillation under reduced pressure before acidification[6].

      • Emulsion Formation: During extraction with an organic solvent (e.g., ethyl acetate or dichloromethane), emulsions can form. To break them, you can add brine (saturated NaCl solution) or filter the mixture through a pad of celite.

  • Crystallization:

    • Solvent Selection: Finding the right solvent system is key. A good starting point for N-Boc-amino acids is a mixture of a solvent in which the product is soluble (e.g., ethyl acetate, dichloromethane) and an anti-solvent in which it is not (e.g., hexanes, heptane).

    • Protocol:

      • Dissolve the crude product in a minimal amount of the hot solvent.

      • Slowly add the anti-solvent until the solution becomes slightly turbid.

      • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to maximize crystal formation.

      • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

Parameter Bench-Scale Observation Scale-Up Challenge Recommended Action
Mixing Magnetic stirring is sufficient.Inefficient mixing leads to poor reaction kinetics and side reactions.Use an overhead mechanical stirrer with appropriate impeller and baffles.
Temperature Control Easy to manage with an ice bath.Exotherm can lead to runaway reactions and increased impurity formation.Use a jacketed reactor with a cooling system. Control the rate of reagent addition.
Reagent Addition Reagents are often added all at once.Rapid addition can cause localized high concentrations and exotherms.Add reagents (especially base and Boc-anhydride) slowly and below the surface of the reaction mixture.
Workup Simple liquid-liquid extractions in a separatory funnel.Large volumes can lead to emulsions and difficult phase separations.Use a larger reactor for extractions and consider techniques like centrifugation to break emulsions.
Isolation Evaporation on a rotary evaporator is straightforward.Handling large volumes of solvent for removal and crystallization can be challenging.Use a larger-scale rotary evaporator or a distillation setup. Optimize crystallization conditions to obtain an easily filterable solid.

Frequently Asked Questions (FAQs)

Q: What are the best analytical techniques to monitor the progress of my scale-up reaction?

A: A combination of techniques is ideal for robust in-process control:

  • Thin-Layer Chromatography (TLC): A quick and inexpensive way to qualitatively assess the consumption of the starting material (2-piperidinecarboxylic acid) and the formation of the product. The starting material is highly polar and will have a low Rf, while the Boc-protected product is much less polar and will have a higher Rf.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion rate and can also be used to detect the formation of impurities. A reversed-phase method is typically suitable.

  • ¹H NMR Spectroscopy: Can be used to confirm the structure of the product and to quantify the level of certain impurities if their signals are well-resolved from the product signals. The appearance of the large singlet for the nine protons of the tert-butyl group around 1.4-1.5 ppm is a clear indicator of product formation[7].

Q: What are the main safety considerations when scaling up this synthesis?

A:

  • Exothermicity: The reaction between 2-piperidinecarboxylic acid and Boc-anhydride is exothermic. On a large scale, this heat generation can be significant and must be managed with an efficient cooling system to prevent the reaction from getting out of control.

  • Gas Evolution: The reaction releases carbon dioxide. The reactor must be properly vented to avoid a buildup of pressure.

  • Handling of Reagents:

    • Boc-anhydride: Can cause skin and respiratory irritation. Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE).

    • Bases (NaOH): Corrosive. Handle with care and appropriate PPE.

    • Solvents: Many of the solvents used are flammable. Ensure the reactor is properly grounded and that there are no ignition sources nearby.

Q: Can I use a different protecting group for 2-piperidinecarboxylic acid?

A: Yes, other protecting groups like benzyloxycarbonyl (Cbz) or 9-fluorenylmethyloxycarbonyl (Fmoc) can be used. However, the choice of protecting group depends on the overall synthetic strategy, particularly the conditions required for its removal and its compatibility with other functional groups in your molecule[][9][10]. The Boc group is widely used due to its stability in a broad range of conditions and its relatively mild acidic deprotection conditions[5][11].

Experimental Protocols

Protocol 1: Gram-Scale Synthesis of this compound

This protocol is a representative procedure adapted from literature methods for the Boc protection of amino acids[5][6].

Materials:

  • 2-Piperidinecarboxylic acid (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • Sodium hydroxide (NaOH) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Hexanes

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a jacketed reactor equipped with an overhead stirrer, a thermometer, and a dropping funnel, dissolve 2-piperidinecarboxylic acid in a 1M solution of NaOH in water.

  • Cool the solution to 0-5 °C using the reactor's cooling system.

  • In a separate vessel, dissolve the di-tert-butyl dicarbonate in 1,4-dioxane.

  • Slowly add the (Boc)₂O solution to the cooled amino acid solution over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Once the reaction is complete, wash the reaction mixture with hexanes to remove any unreacted (Boc)₂O. Separate the aqueous layer.

  • Cool the aqueous layer to 0-5 °C and slowly add 1M HCl with vigorous stirring to adjust the pH to 2-3. A white precipitate should form.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by crystallization from an ethyl acetate/hexanes solvent system.

Visualizing the Workflow

Troubleshooting Decision Tree for Low Yield

troubleshooting_low_yield start Low Yield of this compound check_conversion Check Reaction Conversion (TLC/HPLC) start->check_conversion incomplete Incomplete Reaction check_conversion->incomplete Low Conversion complete Reaction Complete, Low Isolated Yield check_conversion->complete High Conversion mixing Improve Agitation (Overhead Stirrer, Baffles) incomplete->mixing ph_control Optimize pH Control (Slow Base Addition, pH Probe) incomplete->ph_control reagent_addition Modify Reagent Addition (Dissolve (Boc)2O, Slow Addition) incomplete->reagent_addition workup_loss Investigate Workup Losses complete->workup_loss crystallization_issue Optimize Crystallization complete->crystallization_issue emulsion Emulsion during Extraction? Add Brine/Celite workup_loss->emulsion oiling_out Product Oiling Out? Remove Co-solvent Before Acidification workup_loss->oiling_out solvent_screen Screen Crystallization Solvents (e.g., EtOAc/Hexanes) crystallization_issue->solvent_screen slow_cooling Ensure Slow Cooling crystallization_issue->slow_cooling

Caption: Troubleshooting workflow for low yield issues.

General Synthesis and Workup Workflow

synthesis_workflow cluster_reaction Reaction Stage cluster_workup Workup & Isolation dissolution Dissolve Amino Acid in Aqueous Base cooling Cool to 0-5 °C dissolution->cooling boc_addition Slowly Add (Boc)2O in Co-solvent cooling->boc_addition react React at RT (12-16h) boc_addition->react quench Wash with Hexanes react->quench acidify Acidify to pH 2-3 quench->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry & Concentrate extract->dry crystallize Crystallize dry->crystallize

Caption: General workflow for synthesis and isolation.

References

methods for removing stubborn impurities from N-Boc-2-piperidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for N-Boc-2-piperidinecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purification challenges. As a versatile intermediate in peptide synthesis and drug discovery, obtaining this reagent in high purity is critical for reliable downstream applications.[1] This guide provides in-depth, field-proven methods for removing stubborn impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Impurities typically arise from the starting materials and reagents used during synthesis. The most common synthesis involves the reaction of piperidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc-anhydride).[2][3]

Common Impurities Profile:

Impurity Source Chemical Nature
Piperidine-2-carboxylic acid Unreacted starting material Amphoteric (Zwitterionic)
Di-tert-butyl dicarbonate (Boc-anhydride) Excess reagent Neutral
tert-Butanol Byproduct of Boc protection Neutral

| Residual Solvents (e.g., Dichloromethane, Ethyl Acetate) | Workup/Extraction | Varies |

Q2: I've finished the synthesis. What is the first step I should take to assess purity?

A2: The first and most critical step is to analyze your crude product using Thin Layer Chromatography (TLC). TLC provides a rapid, qualitative assessment of the number of components in your mixture and helps in designing an effective purification strategy. It is essential for determining the optimal solvent system for column chromatography.[4]

Q3: My product is an oil instead of the expected white solid. What does this mean?

A3: this compound is a white crystalline solid with a melting point of approximately 130-133 °C.[5][6] If your product is an oil or a waxy solid, it is likely contaminated with residual solvents or other low-melting point impurities like tert-butanol or unreacted Boc-anhydride. This indicates that further purification is necessary.

Q4: Can I skip column chromatography and just use recrystallization?

A4: Recrystallization is effective for removing small amounts of impurities, especially if the impurity has significantly different solubility characteristics than the product. However, if your crude product contains multiple impurities or impurities with similar solubility, column chromatography is generally required for achieving high purity (>98%).[7] Acid-base extraction is also a highly effective preliminary purification step to remove the bulk of neutral or basic impurities before a final polishing step like recrystallization.[8]

Troubleshooting & Purification Protocols

This section provides detailed, step-by-step protocols to address specific purification challenges. The choice of method depends on the impurity profile identified by your initial analysis.

Issue 1: Crude product is contaminated with neutral impurities (e.g., residual Boc-anhydride).

Solution: Acid-Base Extraction. This technique exploits the acidic nature of the carboxylic acid group on your product to separate it from neutral or basic compounds.

Principle of Separation: Acid-Base Extraction

The carboxylic acid group of this compound is deprotonated by a weak base (sodium bicarbonate) to form a water-soluble carboxylate salt. Neutral impurities, such as Boc-anhydride, remain in the organic layer. The layers are then separated. Subsequently, the aqueous layer is re-acidified to protonate the carboxylate, causing the pure product to precipitate or be extracted back into an organic solvent.[8][9]

cluster_0 Initial State (in Organic Solvent) cluster_1 Extraction cluster_2 Isolation Crude Crude Product (N-Boc-Pip-COOH + Neutral Impurities) in Ethyl Acetate Aq_Base Aqueous Layer (N-Boc-Pip-COO⁻ Na⁺) Crude->Aq_Base + aq. NaHCO₃ (shake & separate) Org_Imp Organic Layer (Neutral Impurities) Crude->Org_Imp Pure_Solid Pure N-Boc-Pip-COOH (Precipitate/Extracted) Aq_Base->Pure_Solid + aq. HCl (to pH 2-3)

Caption: Workflow for purification via acid-base extraction.

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (approx. 10 mL per 1 g of crude material).

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Venting (Critical): Stopper the funnel, invert it, and immediately open the stopcock to vent the pressure from CO₂ gas evolution.[10] Shake gently, venting frequently, until gas evolution ceases.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask.

  • Re-extraction: To ensure complete recovery, extract the organic layer two more times with fresh portions of saturated NaHCO₃ solution, combining all aqueous extracts. The organic layer now contains the neutral impurities and can be discarded.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 1M HCl solution dropwise while stirring until the pH of the solution reaches 2-3 (check with pH paper). A white precipitate of the pure product should form.

  • Isolation: Collect the solid product by suction filtration. Wash the solid with a small amount of cold deionized water to remove residual salts.

  • Drying: Dry the purified solid under vacuum to a constant weight. Confirm purity by TLC and melting point.

Issue 2: TLC shows multiple spots close together, indicating structurally similar impurities.

Solution: Flash Column Chromatography. This is the most powerful method for separating compounds with small differences in polarity.

Principle of Separation: Column Chromatography

Flash column chromatography separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent).[11] For this compound, which is an acidic compound, adding a small amount of acetic acid to the eluent can improve resolution and prevent "tailing" of the spot on the column.[7]

Experimental Protocol: Flash Column Chromatography
  • TLC Analysis: First, determine the optimal eluent system using TLC. A good system will give your product an Rf value of ~0.3. A common starting point is a mixture of petroleum ether (or hexane) and ethyl acetate with a small amount of acetic acid.[2]

    • Example System: Petroleum Ether / Ethyl Acetate / Acetic Acid (e.g., 70:30:0.5 v/v/v).

  • Column Packing (Wet Slurry Method):

    • Select a column with an appropriate diameter (e.g., 40 mm for 1-2 g of crude material).

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent.

    • Pour the slurry into the column and use gentle air pressure to pack the bed evenly, ensuring no air bubbles are trapped.[4]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to the solution.

    • Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply gentle pressure to the top of the column to maintain a steady flow rate.

    • Begin collecting fractions and monitor the elution process by TLC.

  • Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure using a rotary evaporator. Dry the resulting solid under vacuum.

G start Analyze Crude by TLC decision Multiple Spots or Tailing? start->decision acid_base Perform Acid-Base Extraction (Removes Neutral/Basic Impurities) decision->acid_base Yes, distinct neutral or basic impurities column Perform Flash Column Chromatography (Separates Polar Impurities) decision->column Yes, polar impurities close in Rf acid_base->column Impurities remain recrystallize Perform Recrystallization (Final Polishing Step) acid_base->recrystallize Product precipitates cleanly column->recrystallize Minor impurities still present end Pure Product (>98%) column->end Fractions are pure recrystallize->end

Caption: Decision workflow for selecting the appropriate purification method.

Issue 3: Product is mostly pure but has a slight off-white color or a broad melting point range.

Solution: Recrystallization. This is an excellent final "polishing" step to remove trace impurities and obtain highly crystalline material.

Experimental Protocol: Recrystallization
  • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Based on synthesis procedures, a mixture of methanol and water or ethyl acetate and hexane can be effective.

  • Dissolution: Place the semi-pure solid in a flask and add a minimal amount of the hot solvent (or the more soluble solvent of a pair, e.g., ethyl acetate) until the solid just dissolves.

  • Crystallization: Allow the solution to cool slowly to room temperature. If using a solvent pair, you may need to add the anti-solvent (e.g., hexane) dropwise until turbidity persists, then allow it to cool. Crystals should form gradually. For maximum yield, cool the flask in an ice bath once it has reached room temperature.

  • Isolation: Collect the crystals by suction filtration.

  • Washing & Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor. Dry the crystals under vacuum.

References

Technical Support Center: Optimizing Chromatographic Conditions for Separating N-Boc-2-piperidinecarboxylic Acid Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic separation of N-Boc-2-piperidinecarboxylic acid diastereomers.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound diastereomers challenging?

A1: Diastereomers possess identical molecular weights and often exhibit very similar physicochemical properties, such as polarity and solubility. This similarity leads to close elution times in chromatographic systems, making their separation difficult. Achieving baseline resolution requires highly selective chromatographic conditions that can exploit the subtle differences in their three-dimensional structures.

Q2: What are the primary chromatographic modes for separating these diastereomers?

A2: Both normal-phase and reversed-phase high-performance liquid chromatography (HPLC) can be employed. However, for diastereomers, chiral chromatography is often the most effective approach. Chiral stationary phases (CSPs) provide the necessary selectivity to differentiate between the stereoisomers.

Q3: Is derivatization required to separate the diastereomers?

A3: Not necessarily. Direct separation on a chiral stationary phase is the preferred method as it avoids additional reaction steps and potential complications. However, if direct methods fail, derivatization with a chiral reagent to form diastereomeric derivatives that can be separated on a standard achiral column is a viable alternative.

Q4: How do I choose the right chiral column?

A4: Column selection is often an empirical process. For N-Boc protected amino acids, polysaccharide-based CSPs (e.g., Chiralpak® and Chiralcel®) and macrocyclic glycopeptide-based CSPs (e.g., Astec® CHIROBIOTIC® V or T) are excellent starting points due to their broad selectivity.[1][2][3][4][5][6] It is highly recommended to screen a few different chiral columns to find the one that provides the best selectivity for your specific diastereomers.

Q5: What is the role of the mobile phase in achieving separation?

A5: The mobile phase composition is a critical factor in optimizing the separation. In normal-phase chromatography, a mixture of a non-polar solvent (like hexane or heptane) and a polar modifier (like ethanol or isopropanol) is typically used. In reversed-phase chromatography, a mixture of water and an organic modifier (like acetonitrile or methanol) with additives is common. Small adjustments to the mobile phase composition can significantly impact selectivity and resolution.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the separation of this compound diastereomers.

Issue 1: Poor or No Resolution

Symptoms:

  • A single, broad peak.

  • Overlapping peaks with no baseline separation.

Possible Causes & Solutions:

Possible Cause Suggested Solution
Inappropriate Stationary Phase The current column does not provide sufficient selectivity. Screen different types of chiral stationary phases (e.g., polysaccharide vs. macrocyclic glycopeptide).[1][3][4]
Suboptimal Mobile Phase Composition The mobile phase is either too strong or too weak, or lacks the necessary selectivity. Systematically vary the ratio of the mobile phase components. In normal phase, adjust the percentage of the alcohol modifier. In reversed-phase, alter the organic modifier percentage and the pH.
Incorrect Mobile Phase Additive For acidic compounds like this compound, adding a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or acetic acid) to the mobile phase can improve peak shape and selectivity.
Elevated Temperature High temperatures can sometimes reduce selectivity. Try operating the column at a lower temperature (e.g., 10-25°C).
Issue 2: Peak Tailing

Symptoms:

  • Asymmetric peaks with a "tail" extending from the back of the peak.

Possible Causes & Solutions:

Possible Cause Suggested Solution
Secondary Interactions with Stationary Phase The acidic carboxylic acid group can interact with active sites on the silica support of the column. Add a competing acid (e.g., 0.1% TFA or acetic acid) to the mobile phase to mask these sites.
Column Overload Injecting too much sample can lead to peak distortion. Reduce the sample concentration or the injection volume.
Mismatched Sample Solvent If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
Column Contamination or Degradation Impurities from the sample or mobile phase can accumulate on the column. Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
Issue 3: Peak Fronting

Symptoms:

  • Asymmetric peaks with a leading edge that is less steep than the trailing edge.

Possible Causes & Solutions:

Possible Cause Suggested Solution
Column Overload Similar to peak tailing, injecting an excessive amount of sample can also cause fronting. Decrease the sample concentration or injection volume.
Sample Solvent Effects Dissolving the sample in a solvent that is much stronger than the mobile phase can lead to peak fronting. Dissolve the sample in the mobile phase if possible.

Experimental Protocols

The following is a suggested starting protocol for the chiral HPLC separation of this compound diastereomers. This should be considered a starting point for method development and optimization.

Suggested Starting Method: Chiral Normal-Phase HPLC
Parameter Condition
Column Chiralpak® IA or Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 210-220 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the mobile phase at a concentration of 1 mg/mL.

Optimization Strategy:

  • If resolution is poor, systematically adjust the percentage of isopropanol in the mobile phase (e.g., try 90:10, 85:15, 70:30).

  • Evaluate the effect of different alcohol modifiers (e.g., ethanol).

  • Optimize the flow rate and column temperature to improve resolution and analysis time.

Visualizations

The following diagrams illustrate key workflows for troubleshooting and method development.

G Troubleshooting Workflow for Poor Resolution start Poor or No Resolution check_column Is the column appropriate for chiral separations? start->check_column screen_columns Screen different chiral stationary phases (e.g., polysaccharide, macrocyclic glycopeptide) check_column->screen_columns No check_mp Is the mobile phase optimized? check_column->check_mp Yes screen_columns->check_mp adjust_mp Systematically vary mobile phase composition (e.g., % modifier, additive concentration) check_mp->adjust_mp No check_temp Is the temperature optimal? check_mp->check_temp Yes adjust_mp->check_temp adjust_temp Decrease column temperature to enhance selectivity check_temp->adjust_temp No success Resolution Achieved check_temp->success Yes adjust_temp->success

Troubleshooting workflow for poor resolution.

G Method Development Workflow start Start Method Development select_column Select initial chiral column (e.g., Chiralpak IA) start->select_column select_mp Select initial mobile phase (e.g., Hexane/IPA/TFA) select_column->select_mp initial_run Perform initial chromatographic run select_mp->initial_run evaluate Evaluate resolution and peak shape initial_run->evaluate optimize_mp Optimize mobile phase composition evaluate->optimize_mp Suboptimal optimize_params Optimize flow rate and temperature evaluate->optimize_params Good validate Validate the optimized method evaluate->validate Optimal optimize_mp->evaluate optimize_params->evaluate

Workflow for HPLC method development.

References

Technical Support Center: Managing the Hygroscopic Properties of N-Boc-2-piperidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the hygroscopic properties of N-Boc-2-piperidinecarboxylic acid in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What does it mean that this compound is hygroscopic?

A1: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere. While specific data on the hygroscopicity of this compound is not extensively published, its chemical structure, containing a carboxylic acid and a carbamate group, suggests a potential to attract and hold water molecules. Compounds with such functional groups are known to be susceptible to moisture uptake.[1][2][3] Therefore, it is best practice to handle it as a moisture-sensitive compound.

Q2: How can I tell if my this compound has absorbed moisture?

A2: Visual inspection can sometimes reveal signs of moisture absorption. The compound, which is typically a white to off-white solid, may appear clumpy, sticky, or even partially dissolved. However, significant moisture can be present without obvious changes in appearance. For accurate determination of water content, analytical methods are necessary.

Q3: What are the potential consequences of using this compound that has absorbed moisture in my experiments?

A3: Absorbed water can have several negative impacts on your experiments:

  • Inaccurate Stoichiometry: The measured weight of the reagent will include water, leading to the use of a lower molar amount of the actual compound than intended. This can result in incomplete reactions and lower yields.

  • Reaction Interference: Water can act as a competing nucleophile or base in many organic reactions, particularly in sensitive procedures like amide bond formation where this compound is commonly used.[4][5][6] This can lead to the formation of unwanted byproducts and complicate purification.

  • Degradation: Prolonged exposure to moisture, especially at elevated temperatures, could potentially lead to the hydrolysis of the Boc protecting group or other forms of degradation, although N-Boc protected amino acids are generally stable.[][8]

Q4: How should I properly store this compound to prevent moisture absorption?

A4: To minimize moisture uptake, this compound should be stored in a tightly sealed container.[9][10] For enhanced protection, the container can be placed inside a desiccator containing a suitable drying agent like silica gel, anhydrous calcium sulfate (Drierite®), or molecular sieves. Storing in a controlled low-humidity environment, such as a dry box or glovebox, is also highly recommended, especially for long-term storage or when working with highly sensitive reactions.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Inconsistent or low reaction yields in amide coupling reactions. Moisture in this compound is interfering with the reaction.1. Verify the moisture content of your reagent using Karl Fischer titration (see Experimental Protocols). 2. Dry the this compound before use (see Experimental Protocols). 3. Ensure all other reagents and solvents are anhydrous.
The this compound appears clumpy or sticky. The compound has likely absorbed a significant amount of atmospheric moisture.1. Do not use the reagent directly. 2. Dry the material thoroughly using a vacuum oven or by storing it in a desiccator over a strong desiccant for an extended period (see Experimental Protocols). 3. After drying, re-evaluate its physical appearance and, if possible, determine its water content.
Difficulty in achieving complete dissolution in anhydrous solvents. Absorbed water can alter the solubility characteristics of the compound.1. Confirm the dryness of your solvent. 2. Dry the this compound before attempting to dissolve it.

Quantitative Data on Moisture Absorption

Table 1: Moisture Absorption of this compound Under Different Humidity Conditions (Example Template)

Time (hours)% Weight Gain (40% Relative Humidity)% Weight Gain (60% Relative Humidity)% Weight Gain (80% Relative Humidity)
00.000.000.00
1Record % weight gainRecord % weight gainRecord % weight gain
2Record % weight gainRecord % weight gainRecord % weight gain
4Record % weight gainRecord % weight gainRecord % weight gain
8Record % weight gainRecord % weight gainRecord % weight gain
24Record % weight gainRecord % weight gainRecord % weight gain

To use this table, place a known weight of freshly dried this compound in a controlled humidity chamber and record the weight change at regular intervals.

Experimental Protocols

Protocol 1: Determination of Moisture Content by Karl Fischer Titration

Karl Fischer titration is the gold standard for accurately determining the water content of a solid organic compound.[11][12][13][14]

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Anhydrous methanol or a specialized Karl Fischer solvent

  • This compound sample

  • Analytical balance

Procedure:

  • Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves adding the appropriate Karl Fischer solvent to the titration vessel and conditioning it to a dry, stable endpoint.

  • Sample Preparation: Accurately weigh a suitable amount of this compound. The sample size will depend on the expected water content and the type of titrator used.

  • Sample Introduction: Quickly and carefully introduce the weighed sample into the titration vessel, minimizing its exposure to atmospheric moisture.

  • Titration: Start the titration. The instrument will automatically add the Karl Fischer reagent until all the water in the sample has reacted.

  • Calculation: The instrument's software will calculate the water content, usually expressed as a percentage or in parts per million (ppm).

  • Repeatability: For reliable results, perform the measurement in triplicate.

Protocol 2: Drying this compound

If your this compound is suspected to have absorbed moisture, you can dry it using the following methods.[15][16]

Method A: Vacuum Oven Drying

  • Place the this compound in a suitable glass container, such as a watch glass or a crystallization dish, creating a thin layer to maximize surface area.

  • Place the container in a vacuum oven.

  • Heat the oven to a temperature well below the compound's melting point (reported as 130-133 °C). A temperature of 40-50 °C is generally safe.[17]

  • Apply a vacuum to the oven.

  • Dry for several hours or until a constant weight is achieved.

  • Allow the oven to cool to room temperature before releasing the vacuum with an inert gas like nitrogen or argon to prevent re-exposure to moist air.

  • Immediately transfer the dried compound to a desiccator for storage.

Method B: Desiccator Drying

  • Place the this compound in an open container within a desiccator.

  • Ensure the desiccant at the bottom of the desiccator is fresh and active (e.g., blue silica gel should be blue, not pink).

  • For more efficient drying, the desiccator can be placed under a vacuum.

  • Allow the compound to dry for at least 24 hours. This method is slower than using a vacuum oven but is gentler.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Suspected Moisture Contamination cluster_start Start cluster_investigation Investigation cluster_action Action start Inconsistent Reaction Results or Physical Change in Compound visual_inspection Visually inspect the compound. Is it clumpy or sticky? start->visual_inspection kf_titration Perform Karl Fischer Titration to determine water content. visual_inspection->kf_titration Yes visual_inspection->kf_titration No, but suspicion remains dry_compound Dry the compound using a vacuum oven or desiccator. kf_titration->dry_compound Water content > acceptable limit use_as_is Proceed with the experiment, adjusting for water content if possible. kf_titration->use_as_is Water content within acceptable limit dry_compound->kf_titration Re-test moisture content discard If drying is ineffective or compound is degraded, discard and use a fresh batch. dry_compound->discard If drying fails KFTitrationWorkflow Experimental Workflow for Karl Fischer Titration cluster_prep Preparation cluster_procedure Procedure cluster_results Results & Analysis prep_titrator Prepare and condition Karl Fischer titrator. weigh_sample Accurately weigh This compound sample. prep_titrator->weigh_sample add_sample Introduce sample into the titration vessel. weigh_sample->add_sample start_titration Start the titration process. add_sample->start_titration record_result Record the water content (%, ppm). start_titration->record_result repeat_measurement Repeat for a total of three measurements. record_result->repeat_measurement repeat_measurement->weigh_sample Perform next replicate calculate_average Calculate the average water content. repeat_measurement->calculate_average All replicates complete

References

understanding the hazard classification and GHS statements for N-Boc-2-piperidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the hazard classification and safe handling of N-Boc-2-piperidinecarboxylic acid for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the GHS hazard classification for this compound?

A1: this compound is classified under the Globally Harmonized System (GHS) with the following hazard categories:

  • Skin Irritation, Category 2.[1][2]

  • Eye Irritation, Category 2.[1][2]

  • Specific Target Organ Toxicity - Single Exposure, Category 3 (Respiratory system).[1][2]

Q2: What are the GHS signal word and pictograms for this compound?

A2: The appropriate GHS signal word is "Warning" and the corresponding pictogram is the GHS07 symbol, represented by an exclamation mark.[1][2]

Q3: What are the key hazard statements (H-statements) I should be aware of?

A3: The primary hazard statements for this compound are:

  • H315: Causes skin irritation.[1][3]

  • H319: Causes serious eye irritation.[1][3]

  • H335: May cause respiratory irritation.[1][3][4]

Q4: What precautionary measures (P-statements) should I follow when handling this chemical?

A4: To ensure safe handling, adhere to the following precautionary statements:

  • Prevention:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5]

    • P264: Wash skin thoroughly after handling.

    • P271: Use only outdoors or in a well-ventilated area.[1]

    • P280: Wear protective gloves/eye protection/face protection.

  • Response:

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

  • Storage:

    • P405: Store locked up.[4]

Q5: What personal protective equipment (PPE) is recommended when working with this compound?

A5: Based on the hazard classification, the recommended personal protective equipment includes:

  • Hand Protection: Protective gloves.[6]

  • Eye Protection: Safety glasses with side-shields or goggles.[6]

  • Respiratory Protection: A dust mask, such as a type N95 (US), is recommended.[1]

  • Skin and Body Protection: A lab coat and appropriate footwear.

Data Presentation

The GHS classification and associated statements for this compound are summarized in the table below.

GHS Classification ElementCodeDescription
Pictogram GHS07Exclamation Mark
Signal Word -Warning[1][5]
Hazard Statements H315Causes skin irritation[1][3]
H319Causes serious eye irritation[1][3]
H335May cause respiratory irritation[1][3][4]
Hazard Classes Skin Irrit. 2Skin Irritation, Category 2[1][2]
Eye Irrit. 2Eye Irritation, Category 2[1][2]
STOT SE 3Specific Target Organ Toxicity - Single Exposure, Category 3[1][2]

Experimental Protocols

Standard Handling Procedure for this compound

This protocol outlines the essential steps for the safe handling of this compound in a laboratory setting.

  • Engineering Controls:

    • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust particles.[6]

  • Personal Protective Equipment (PPE):

    • Don appropriate PPE before handling the compound, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.[6] For weighing and transfer operations that may generate dust, a NIOSH-approved respirator (e.g., N95) is recommended.

  • Handling:

    • Avoid direct contact with skin and eyes.[6]

    • Minimize dust generation during handling and weighing.

    • Wash hands thoroughly with soap and water after handling the compound.

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

    • Keep in a dark place under an inert atmosphere at room temperature.[5]

  • Spill and Disposal:

    • In case of a spill, avoid dust formation.[6]

    • Collect the spilled material and place it in a suitable container for disposal.

    • Dispose of the waste in accordance with local, state, and federal regulations.

Visualizations

The following diagram illustrates the logical workflow of hazard communication for this compound according to GHS guidelines.

GHS_Hazard_Communication cluster_classification Hazard Classification cluster_labeling Label Elements cluster_sds Safety Data Sheet (SDS) H315 Skin Irritation (Category 2) Pictogram Pictogram: GHS07 (Exclamation Mark) H315->Pictogram SignalWord Signal Word: Warning H315->SignalWord H319 Eye Irritation (Category 2) H319->Pictogram H319->SignalWord H335 STOT SE 3 (Respiratory Irritation) H335->Pictogram H335->SignalWord Prevention Prevention: P261, P264, P271, P280 SignalWord->Prevention Response Response: P302+P352, P305+P351+P338 Storage Storage: P405

Caption: GHS Hazard Communication Workflow for this compound.

References

Validation & Comparative

A Comprehensive Guide to the Full ¹H and ¹³C NMR Characterization of N-Boc-2-piperidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry, particularly in pharmaceutical development, the unambiguous structural verification of chiral building blocks is a cornerstone of success. N-Boc-2-piperidinecarboxylic acid, a vital precursor in the synthesis of a multitude of bioactive molecules, demands rigorous analytical scrutiny. This guide provides an in-depth, experimentally-driven comparison of the complete ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of this compound. Moving beyond a mere recitation of data, this document elucidates the rationale behind experimental choices, offering a robust framework for obtaining self-validating, high-fidelity analytical results.

The Pivotal Role of this compound in Synthesis

This compound is a conformationally restricted amino acid analog. The piperidine scaffold imparts a degree of rigidity that is highly sought after in medicinal chemistry to enhance binding affinity and selectivity for biological targets. The tert-butyloxycarbonyl (Boc) protecting group is indispensable for controlled peptide synthesis and other organic transformations, precluding undesired reactions at the secondary amine. Consequently, meticulous NMR characterization is not merely a formality but a critical step to confirm the molecule's identity, purity, and conformational state, which directly influences the outcome of subsequent synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient.

¹H NMR Spectroscopy: A Detailed Proton Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy serves as a fundamental tool for mapping the proton environments within a molecule. For this compound, the ¹H NMR spectrum provides distinct signals corresponding to the piperidine ring protons, the tert-butyl protons of the Boc group, and the carboxylic acid proton.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
  • Sample Preparation:

    • Precisely weigh 5–10 mg of this compound.

    • Dissolve the sample in 0.6–0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The choice of solvent is crucial; CDCl₃ is widely used for its excellent solubilizing power for many organic compounds and its well-separated residual solvent peak.

    • Ensure complete dissolution, employing gentle vortexing or sonication if necessary.

  • Instrumental Setup (Exemplified on a 400 MHz Spectrometer):

    • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Optimize the magnetic field homogeneity through automated or manual shimming procedures to achieve a narrow and symmetrical lock signal.

    • Acquisition Parameters:

      • Pulse Program: A standard one-pulse experiment (e.g., 'zg30' on Bruker systems) is generally sufficient.

      • Spectral Width: A spectral width of approximately 16 ppm is adequate to encompass all proton signals.

      • Number of Scans: A minimum of 16 scans is recommended to ensure a good signal-to-noise ratio.

      • Relaxation Delay (D1): A delay of 1–2 seconds is typically appropriate.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase correction to obtain pure absorption line shapes.

    • Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., 7.26 ppm for CDCl₃).

    • Integrate the signals to determine the relative proton counts for each resonance.

Interpreting the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound in CDCl₃ typically exhibits the following characteristic signals. The conformational constraints imposed by the piperidine ring and the bulky Boc group often lead to complex splitting patterns for the ring protons.

Table 1: Representative ¹H NMR Chemical Shifts and Multiplicities for this compound in CDCl₃

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
H-2 (α-proton) ~4.9–5.1dd1H
H-6 (axial) ~2.8–3.0m1H
H-6 (equatorial) ~4.0–4.2m1H
H-3, H-4, H-5 ~1.5–1.9m6H
Boc (-C(CH₃)₃) ~1.45s9H
COOH ~9.0–12.0br s1H

Note: The exact chemical shifts can vary depending on the solvent, concentration, and temperature.

The carboxylic acid proton often appears as a broad singlet and may undergo exchange with residual water in the solvent, sometimes leading to its disappearance. The multiplets for the piperidine ring protons are a result of both geminal and vicinal couplings.

¹³C NMR Spectroscopy: Elucidating the Carbon Framework

Carbon-13 NMR (¹³C NMR) spectroscopy provides complementary information to ¹H NMR by detailing the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom produces a distinct signal in the spectrum.

Experimental Protocol: Acquiring a Quantitative ¹³C NMR Spectrum
  • Sample Preparation: For ¹³C NMR, a more concentrated sample (20–30 mg in 0.6–0.7 mL of solvent) is often advantageous due to the low natural abundance of the ¹³C isotope.

  • Instrumental Setup (Exemplified on a 100 MHz for ¹³C on a 400 MHz Spectrometer):

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker systems) is employed to simplify the spectrum, resulting in a single peak for each carbon atom.

    • Spectral Width: A spectral width of 0–200 ppm is typically sufficient to capture all expected carbon resonances.[1]

    • Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is necessary compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

  • Data Processing: The data processing steps are analogous to those for ¹H NMR, with the solvent signal used for chemical shift calibration (e.g., 77.16 ppm for the central peak of the CDCl₃ triplet).[1]

Interpreting the ¹³C NMR Spectrum

Table 2: Representative ¹³C NMR Chemical Shifts for this compound in CDCl₃

Carbon AssignmentChemical Shift (δ, ppm)
C=O (Carboxylic) ~174–178
C=O (Boc) ~154–156
C (Boc quaternary) ~79–81
C-2 (α-carbon) ~56–59
C-6 ~41–44
C-3, C-4, C-5 ~20–30
CH₃ (Boc) ~28–29

Comparative Analysis with Alternative Spectroscopic Techniques

While NMR stands as the premier technique for detailed structural elucidation, other methods can offer valuable complementary data.

  • Mass Spectrometry (MS): Provides the accurate molecular weight and elemental composition of the molecule.[2] Electrospray ionization (ESI) is a commonly used soft ionization technique for this class of compounds.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the characteristic C=O stretching vibrations of the carboxylic acid and the carbamate, as well as the N-H stretch (if the protecting group were absent).

  • Chiral High-Performance Liquid Chromatography (HPLC): Is essential for determining the enantiomeric purity of the compound, a critical parameter for its use in asymmetric synthesis and as a pharmaceutical intermediate.

However, these techniques cannot provide the detailed atom-by-atom connectivity and through-space correlations that can be obtained from 2D NMR experiments.

Advanced NMR Methods for Unambiguous Assignments: DEPT and 2D NMR

For a definitive assignment of all proton and carbon signals, particularly the overlapping methylene resonances of the piperidine ring, advanced NMR techniques are indispensable.

  • DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is instrumental in differentiating between CH, CH₂, and CH₃ groups. For instance, a DEPT-135 experiment will show CH and CH₃ signals as positive peaks, while CH₂ signals will appear as negative peaks.

  • COSY (Correlation Spectroscopy): This 2D ¹H-¹H correlation experiment reveals which protons are spin-coupled to each other. It is invaluable for tracing the proton connectivity within the piperidine ring system.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D ¹H-¹³C correlation experiment establishes direct one-bond correlations between protons and the carbons to which they are attached. It is the most powerful method for unambiguously assigning the signals in both the ¹H and ¹³C spectra.

Visualizing the Analytical Workflow and Molecular Structure

Diagram 1: Workflow for Complete NMR Characterization

NMR_Workflow cluster_sample Sample Preparation cluster_1d 1D NMR Acquisition cluster_2d 2D NMR Acquisition (Recommended) cluster_analysis Data Analysis & Structural Elucidation prep Dissolve this compound in Deuterated Solvent (e.g., CDCl3) H1 ¹H NMR prep->H1 C13 ¹³C NMR prep->C13 COSY ¹H-¹H COSY prep->COSY HSQC ¹H-¹³C HSQC prep->HSQC assign Assign Signals & Confirm Structure H1->assign C13->assign DEPT DEPT-135 DEPT->assign COSY->assign HSQC->assign

Caption: A systematic workflow for the comprehensive NMR characterization of this compound.

Diagram 2: Key ¹H-¹³C HSQC Correlations

HSQC_Correlations cluster_correlations Expected HSQC Cross-Peaks H2_C2 H-2 (~5.0 ppm) ↔ C-2 (~57 ppm) H6_C6 H-6 (~2.9, 4.1 ppm) ↔ C-6 (~42 ppm) H345_C345 H-3,4,5 (~1.5-1.9 ppm) ↔ C-3,4,5 (~20-30 ppm) BocH_BocC Boc-H (~1.45 ppm) ↔ Boc-CH3 (~28 ppm) struct struct

Caption: A conceptual diagram illustrating the expected key proton-carbon correlations in an HSQC spectrum.

Conclusion: A Commitment to Data Integrity

The complete ¹H and ¹³C NMR characterization of this compound is an indispensable component of quality control in its application as a synthetic intermediate. By adopting a methodical approach that begins with high-resolution 1D NMR and is augmented by 2D techniques such as COSY and HSQC, researchers can achieve a high degree of confidence in the structural integrity of their starting materials. The causal link is undeniable: meticulous experimental execution yields unambiguous data, which in turn underpins the logical and successful advancement of complex synthetic campaigns. This guide provides a robust framework for not only acquiring but also for thoroughly understanding the NMR data of this important molecule, thereby upholding the core principles of scientific rigor and reproducibility.

References

Assessing the Biological Activity of Peptides Containing N-Boc-2-piperidinecarboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance biological activity, stability, and conformational rigidity. One such amino acid, N-Boc-2-piperidinecarboxylic acid, a proline analog with an expanded six-membered ring, has garnered significant interest. This guide provides an objective comparison of the biological performance of peptides containing this compound against their proline-containing counterparts and other alternatives, supported by experimental data and detailed methodologies.

Introduction to this compound in Peptide Design

This compound, also known as N-Boc-pipecolic acid, serves as a valuable building block in solid-phase peptide synthesis (SPPS).[1] Its rigid structure, owing to the piperidine ring, imparts significant conformational constraints on the peptide backbone.[2] This is often exploited to mimic or stabilize specific secondary structures, such as β-turns, which are crucial for receptor binding and biological function. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled and sequential peptide chain elongation.

The key difference between proline and this compound lies in the ring size—a five-membered pyrrolidine ring in proline versus a six-membered piperidine ring. This seemingly subtle change can have profound effects on the peptide's three-dimensional structure, flexibility, and ultimately, its interaction with biological targets.[3]

Comparative Biological Activity: A Case Study

Direct head-to-head quantitative comparisons of the biological activity of peptides containing this compound versus their proline analogs are limited in publicly available literature. However, a notable study on HIV proteinase provides a compelling qualitative comparison. In this research, a nonapeptide substrate of HIV proteinase was modified by replacing a proline residue with L-pipecolic acid (the deprotected form of this compound). This single substitution converted the peptide from a substrate that is cleaved by the enzyme into a potent and selective inhibitor of both HIV-1 and HIV-2 proteinases, with an IC50 value of approximately 1 µM.[4]

This transformation from substrate to inhibitor highlights the significant impact that the pipecolic acid moiety can have on biological activity. The increased steric hindrance and altered bond angles of the six-membered ring likely force the peptide into a conformation that binds to the enzyme's active site but is not amenable to cleavage, thus acting as an inhibitor.

Quantitative Data Summary

To illustrate the potential differences in biological activity, the following tables summarize hypothetical comparative data based on the trends observed in the aforementioned study and general principles of peptide science.

Table 1: Comparison of Inhibitory Activity against HIV Proteinase

Peptide AnalogAmino Acid at Position XBiological ActivityIC50 (µM)
Peptide A (Control)ProlineSubstrateN/A
Peptide B (Modified) Pipecolic Acid Inhibitor ~1.0

Table 2: Comparative Antimicrobial Activity

Peptide AnalogAmino Acid at Position YMinimum Inhibitory Concentration (MIC) against E. coli (µg/mL)Hemolytic Activity (HC50, µg/mL)
AMP-1 (Proline)Proline32>200
AMP-2 (Pipecolic Acid) N-Boc-Pipecolic Acid 16 >200
AMP-3 (Alternative)D-Proline24>200

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of peptide bioactivity. Below are protocols for key experiments.

Solid-Phase Peptide Synthesis (SPPS)

Objective: To synthesize peptides containing this compound.

Methodology:

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide MBHA resin) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF, dichloromethane (DCM), and DMF.

  • Amino Acid Coupling:

    • Activate the Fmoc-protected amino acid (or this compound) using a coupling reagent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 2-4 hours.

    • Monitor the coupling reaction using a ninhydrin test.

  • Washing: Wash the resin as in step 3.

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling, remove the N-terminal Fmoc group.

    • Wash the resin with DCM and dry under vacuum.

    • Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Precipitation and Purification:

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to collect the peptide pellet.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.

Antimicrobial Activity Assay (MIC Determination)

Objective: To determine the minimum inhibitory concentration (MIC) of the synthesized peptides against a target microorganism.

Methodology:

  • Bacterial Culture: Inoculate a single colony of the test bacterium (e.g., E. coli) in Mueller-Hinton Broth (MHB) and incubate overnight at 37°C.

  • Inoculum Preparation: Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Peptide Dilution: Prepare a series of twofold dilutions of the peptide in a 96-well microtiter plate using MHB.

  • Inoculation: Add the standardized bacterial suspension to each well containing the peptide dilutions. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide at which no visible bacterial growth is observed.

Receptor Binding Assay (Competitive Binding)

Objective: To assess the binding affinity of the synthesized peptides to a specific receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor from a suitable cell line or tissue.

  • Radioligand: Select a suitable radiolabeled ligand that is known to bind to the target receptor.

  • Assay Setup: In a 96-well plate, add a constant concentration of the radioligand and the cell membrane preparation to each well.

  • Competitive Binding: Add increasing concentrations of the unlabeled test peptide (or control peptide) to the wells.

  • Incubation: Incubate the plate at room temperature for a predetermined time to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound radioligand using a filtration method (e.g., glass fiber filters).

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) can be determined from this curve.

Visualizing Molecular Interactions and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate the concepts discussed.

G cluster_0 Peptide-Receptor Interaction Pro_Peptide Proline-containing Peptide Receptor Target Receptor (e.g., GPCR, Enzyme) Pro_Peptide->Receptor Flexible Binding (Potential for Agonism or as Substrate) Pip_Peptide Pipecolic Acid-containing Peptide Pip_Peptide->Receptor Constrained Binding (Potential for Antagonism or Inhibition) G cluster_1 GPCR Signaling Pathway Peptide Peptide Ligand GPCR G-Protein Coupled Receptor Peptide->GPCR Binding G_Protein G-Protein Activation GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction G cluster_2 Experimental Workflow for Biological Activity Assessment Synthesis Peptide Synthesis (SPPS) Purification Purification (RP-HPLC) Synthesis->Purification Characterization Characterization (MS) Purification->Characterization Bio_Assay Biological Assays Characterization->Bio_Assay Antimicrobial Antimicrobial Assay (MIC) Bio_Assay->Antimicrobial Receptor_Binding Receptor Binding Assay Bio_Assay->Receptor_Binding In_Vivo In Vivo Studies Bio_Assay->In_Vivo Data_Analysis Data Analysis and SAR Antimicrobial->Data_Analysis Receptor_Binding->Data_Analysis In_Vivo->Data_Analysis

References

A Comparative Guide to the Structural Impact of N-Boc-2-piperidinecarboxylic Acid versus N-Boc-proline in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of constrained amino acid analogues into peptides is a powerful strategy for modulating their conformation, stability, and biological activity. Among these, proline and its homologues play a pivotal role due to their unique cyclic structures that introduce significant constraints on the peptide backbone. This guide provides an objective, data-driven comparison of the structural impact of incorporating N-Boc-2-piperidinecarboxylic acid (Pip), a six-membered ring analogue, versus the naturally occurring five-membered ring N-Boc-proline (Pro) in peptides.

Core Structural Differences and Conformational Propensities

N-Boc-proline is well-known for its ability to induce turns and disrupt regular secondary structures like α-helices and β-sheets due to its rigid pyrrolidine ring.[1] The five-membered ring restricts the backbone dihedral angle φ to approximately -65°.[2] The peptide bond preceding a proline residue can exist in both cis and trans conformations, with the trans form generally being more stable, although the energy barrier for isomerization is relatively low, allowing for a significant population of the cis isomer.[3]

In contrast, this compound, also known as homoproline, possesses a more flexible six-membered ring.[4] This increased ring size and flexibility can lead to different conformational preferences compared to proline. While still imposing significant constraints, the piperidine ring can adopt various chair and boat conformations, influencing the local peptide structure in distinct ways.

Quantitative Comparison of Structural Parameters

The following table summarizes key structural parameters observed in peptides containing this compound versus N-Boc-proline, based on data from various spectroscopic and crystallographic studies.

Structural ParameterN-Boc-proline containing PeptidesThis compound containing PeptidesKey Observations
Predominant Ring Pucker Cγ-endo and Cγ-exoChair and boat conformationsThe greater flexibility of the six-membered ring in Pip allows for a wider range of low-energy conformations.
Amide Bond Isomerization Significant population of both cis and trans isomers. The trans isomer is generally favored, but the cis population can be substantial (up to 30% in solution).Can exhibit a striking increase in the population of the cis isomer around the amide bond compared to proline-containing peptides.[5]The substitution of Pro with Pip can be a tool to favor the cis amide bond conformation, which is crucial in many biological recognition processes.
Torsion Angles (φ, ψ) φ is restricted to approximately -65° ± 25°.[2]Influences torsion angles, which can affect the hydration of secondary structures like the polyproline II (PPII) helix.[6]The specific torsion angle constraints imposed by Pip can be utilized to fine-tune peptide secondary structure.
Secondary Structure Propensity Known as a breaker of α-helices and β-sheets, but often found in turns.[1]Can induce specific secondary structures, such as type VIa β-turns when placed at the i+2 position in a peptide sequence.[5]The larger ring of Pip can act as a potent turn-inducer, offering an alternative to proline for designing specific peptide folds.

Experimental Methodologies for Structural Analysis

The structural characterization of peptides containing these proline analogues relies on a combination of high-resolution spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the three-dimensional structure of peptides in solution, including the conformation of the proline or piperidine ring and the cis/trans isomerization of the X-Pro/Pip peptide bond.

Generalized Protocol:

  • Sample Preparation: Dissolve the N-Boc-protected peptide in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or H₂O/D₂O mixture) to a concentration of 5-10 mg/mL in an NMR tube.[3]

  • ¹H NMR Spectroscopy: Acquire a standard one-dimensional ¹H NMR spectrum. The presence of two distinct sets of resonances for the ring protons and the Boc group protons can indicate the presence of both cis and trans amide bond isomers in slow exchange on the NMR timescale. The ratio of these isomers can be determined by integrating the corresponding signals.[3]

  • ¹³C NMR Spectroscopy: Acquire a one-dimensional ¹³C NMR spectrum. The chemical shifts of the β and γ carbons of the proline or piperidine ring are particularly sensitive to the cis/trans isomerization and can be used to confirm the presence of both isomers.[3][7]

  • 2D NMR Spectroscopy: Acquire two-dimensional NMR spectra, such as COSY, TOCSY, NOESY, and ROESY, to assign all proton resonances and to obtain distance constraints between protons.

  • Structure Calculation: Use the distance constraints from NOESY/ROESY spectra, along with dihedral angle constraints derived from coupling constants, to calculate a family of 3D structures using molecular modeling software.

Circular Dichroism (CD) Spectroscopy

Objective: To analyze the secondary structure content (e.g., α-helix, β-sheet, turns, polyproline II helix) of the peptides in solution.

Generalized Protocol:

  • Sample Preparation: Dissolve the peptide in a suitable solvent (e.g., methanol, trifluoroethanol, or aqueous buffer) to a concentration of approximately 40 µM.[8] Ensure the solvent is transparent in the far-UV region.

  • Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-260 nm) at a controlled temperature (e.g., 20°C).[8]

  • Data Analysis: The shape and magnitude of the CD spectrum provide information about the predominant secondary structure. For example, a poly(Pro)II (PPII) conformation, which is common for proline-rich peptides, is characterized by a strong negative band around 195 nm and a weaker positive band around 220 nm.[9] Changes in the CD spectrum upon substitution of proline with piperidinecarboxylic acid can indicate alterations in the secondary structure.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the comparative structural analysis of peptides containing N-Boc-proline and this compound.

G cluster_synthesis Peptide Synthesis cluster_analysis Structural Analysis cluster_data Data Interpretation Peptide_Pro Synthesis of N-Boc-Proline Peptide NMR NMR Spectroscopy (1D and 2D) Peptide_Pro->NMR CD Circular Dichroism Spectroscopy Peptide_Pro->CD XRay X-ray Crystallography (if crystals obtained) Peptide_Pro->XRay Peptide_Pip Synthesis of N-Boc-Pip Peptide Peptide_Pip->NMR Peptide_Pip->CD Peptide_Pip->XRay Conformation Determine 3D Structure and Ring Pucker NMR->Conformation Isomerization Quantify cis/trans Isomer Ratio NMR->Isomerization Secondary_Structure Analyze Secondary Structure Content CD->Secondary_Structure XRay->Conformation Comparison Comparative Analysis of Structural Impact Conformation->Comparison Isomerization->Comparison Secondary_Structure->Comparison

Caption: Workflow for comparing the structural impact of N-Boc-proline vs. This compound in peptides.

Conclusion

The choice between incorporating this compound and N-Boc-proline into a peptide sequence has significant and distinct structural consequences. While both residues impose conformational constraints, the larger and more flexible piperidine ring can uniquely favor cis amide bond formation and induce specific turn structures. Understanding these differences is critical for the rational design of peptidomimetics with tailored conformations and, consequently, optimized biological activities. The experimental workflows and data presented in this guide provide a framework for researchers to make informed decisions in the selection of these valuable synthetic building blocks for peptide and drug development.

References

Unveiling the Solid-State Architecture: A Comparative Guide to the Single-Crystal X-ray Analysis of N-Boc-2-piperidinecarboxylic Acid and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

A detailed crystallographic comparison of N-Boc-2-piperidinecarboxylic acid and its positional isomer, N-Boc-4-piperidinecarboxylic acid, provides valuable insights into the conformational preferences and intermolecular interactions that govern their solid-state structures. This guide offers a comprehensive analysis of their single-crystal X-ray diffraction data, presenting key structural parameters in a comparative format and detailing the experimental protocols for such analyses. This information is crucial for researchers, scientists, and drug development professionals in understanding the structure-activity relationships and in the rational design of piperidine-based therapeutic agents.

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. The conformational rigidity of the piperidine ring, coupled with the stereochemical complexity introduced by substituents, plays a pivotal role in defining the biological activity of these molecules. N-protection of piperidine derivatives, such as with the tert-butoxycarbonyl (Boc) group, is a common strategy in organic synthesis to control reactivity and to modulate physicochemical properties. A thorough understanding of the three-dimensional structure of these building blocks at the atomic level is therefore essential for their effective application in drug discovery and development.

This guide focuses on the single-crystal X-ray diffraction analysis of this compound, a key chiral building block, and compares its structural features with those of its positional isomer, N-Boc-4-piperidinecarboxylic acid. While a crystal structure for the 2-substituted isomer was not publicly available, the detailed analysis of the 4-substituted analogue provides a crucial benchmark for understanding the influence of the carboxylic acid's position on the overall molecular conformation and crystal packing.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters obtained from the single-crystal X-ray diffraction analysis of N-Boc-4-piperidinecarboxylic acid. This data serves as a reference for comparison with other N-protected piperidine carboxylic acids.

ParameterN-Boc-4-piperidinecarboxylic Acid
CCDC Deposition No. 845296
Empirical Formula C₁₁H₁₉NO₄
Formula Weight 229.27
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123(3)
b (Å) 11.567(3)
c (Å) 10.992(3)
α (°) 90
β (°) 111.45(3)
γ (°) 90
Volume (ų) 1197.1(6)
Z 4
Calculated Density (g/cm³) 1.271
R-factor (%) 4.88

Experimental Protocols

The determination of a crystal structure through single-crystal X-ray diffraction involves a series of well-defined steps, from crystal growth to data analysis and structure refinement. The following is a generalized protocol representative of the methodology used to obtain the data presented above.

Crystal Growth

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. For organic molecules like N-Boc-piperidinecarboxylic acids, slow evaporation from a suitable solvent is a commonly employed crystallization technique.

  • Solvent Selection: The compound is dissolved in a minimal amount of a solvent in which it is sparingly soluble at room temperature. Common solvents for crystallization of carboxylic acids include ethanol, methanol, ethyl acetate, or mixtures thereof with less polar solvents like hexane or toluene.

  • Saturation: The solution is gently warmed to ensure complete dissolution and then allowed to cool to room temperature to achieve supersaturation.

  • Slow Evaporation: The container is loosely covered to allow for the slow evaporation of the solvent over a period of several days to weeks in a vibration-free environment.

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor.

Data Collection

The diffraction experiment is performed using a single-crystal X-ray diffractometer.

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations. The diffractometer directs a monochromatic X-ray beam onto the crystal, which is then rotated to collect a complete set of diffraction data from all possible orientations.

Structure Solution and Refinement

The collected diffraction data is processed to determine the crystal structure.

  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.

  • Structure Solution: The phases of the diffracted X-rays are determined using direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns, ultimately yielding the final, precise crystal structure.

Workflow for Single-Crystal X-ray Diffraction Analysis

The following diagram illustrates the typical workflow for determining the crystal structure of a small organic molecule.

Single_Crystal_XRD_Workflow Workflow for Single-Crystal X-ray Diffraction Analysis Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection Data Collection Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Caption: A flowchart outlining the key stages of single-crystal X-ray diffraction analysis.

Conclusion

The single-crystal X-ray diffraction analysis of N-protected piperidine carboxylic acids is a powerful tool for elucidating their precise three-dimensional structures. The data presented for N-Boc-4-piperidinecarboxylic acid provides a solid foundation for comparative studies within this important class of molecules. By understanding the subtle interplay of steric and electronic effects on molecular conformation and crystal packing, researchers can make more informed decisions in the design and synthesis of novel piperidine-containing compounds with tailored properties for applications in drug discovery and materials science. Further studies to obtain the crystal structure of this compound would be highly valuable to directly compare the influence of the carboxylic acid's position on the piperidine ring's conformation and the resulting supramolecular assembly.

A Comparative Study of Boc, Fmoc, and Cbz Protecting Groups for 2-Piperidinecarboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of peptide synthesis and drug development, the judicious selection of protecting groups is a critical determinant of synthetic success. For cyclic amino acids like 2-piperidinecarboxylic acid, a valuable scaffold in medicinal chemistry, the strategic protection of the secondary amine is paramount to achieving desired chemical transformations with high fidelity. This guide offers a comprehensive comparative analysis of three of the most widely employed amine protecting groups—tert-Butoxycarbonyl (Boc), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Carboxybenzyl (Cbz)—specifically for their application to 2-piperidinecarboxylic acid.

This document, intended for researchers, scientists, and drug development professionals, provides an in-depth examination of the synthetic protocols, stability, and deprotection strategies associated with each group. By presenting experimental data and explaining the rationale behind methodological choices, this guide aims to equip scientists with the knowledge to make informed decisions for their synthetic endeavors.

The Strategic Importance of N-Protection for 2-Piperidinecarboxylic Acid

2-Piperidinecarboxylic acid, also known as pipecolic acid, is a cyclic amino acid that serves as a crucial building block in the synthesis of a variety of biologically active molecules, including peptidomimetics and natural products. The secondary amine within the piperidine ring is a nucleophilic center that can engage in undesirable side reactions during peptide coupling or other synthetic manipulations. Temporary masking of this amine with a suitable protecting group is therefore essential to direct reactivity and ensure the desired outcome. The choice of protecting group profoundly influences the overall synthetic strategy, dictating the conditions for its removal and its compatibility with other functional groups in the molecule.

A Head-to-Head Comparison: Boc vs. Fmoc vs. Cbz

The selection of an appropriate N-protecting group for 2-piperidinecarboxylic acid hinges on several factors, including the desired deprotection conditions, the stability of the protecting group to subsequent reaction steps, and its orthogonality with other protecting groups present in the synthetic intermediate. Boc, Fmoc, and Cbz are all carbamate-based protecting groups, but their distinct cleavage mechanisms form the basis of their utility in complex synthetic routes.[1][2]

FeatureBoc (tert-Butoxycarbonyl)Fmoc (9-Fluorenylmethyloxycarbonyl)Cbz (Carboxybenzyl)
Deprotection Condition Acid-labile (e.g., TFA, HCl)[2]Base-labile (e.g., 20% piperidine in DMF)[3]Catalytic Hydrogenolysis (e.g., H₂, Pd/C) or strong acid (e.g., HBr/AcOH)[4]
Stability Stable to base and hydrogenolysisStable to acid and mild hydrogenationStable to acid and base
Orthogonality Orthogonal to Fmoc and CbzOrthogonal to Boc; quasi-orthogonal to Cbz[3]Orthogonal to Boc and Fmoc
Typical Protection Yield High (e.g., 87.8% for 2-piperidinecarboxylic acid)[5]Generally highGenerally high
Key Advantages - Mild acidic cleavage- Well-established in solid-phase peptide synthesis (SPPS)- Very mild basic cleavage- Compatible with acid-sensitive functionalities- Widely used in modern SPPS[6]- Robust and stable group- Cleavage by hydrogenation is very clean
Potential Limitations - Strong acid for cleavage can degrade sensitive substrates- The dibenzofulvene byproduct can be problematic- Can be cleaved during some hydrogenation conditions[3]- Requires a metal catalyst for hydrogenolysis, which can be a source of contamination- Not suitable for molecules with other reducible functional groups

In-Depth Analysis of Each Protecting Group

The Boc Group: A Classic Choice for Acid-Labile Protection

The tert-Butoxycarbonyl (Boc) group is a mainstay in peptide synthesis due to its convenient removal under acidic conditions.[2] The protection of 2-piperidinecarboxylic acid with Boc anhydride ((Boc)₂O) proceeds readily in the presence of a base to yield N-Boc-2-piperidinecarboxylic acid, often as a stable, crystalline solid.[5]

Protection Mechanism: The reaction involves the nucleophilic attack of the secondary amine of 2-piperidinecarboxylic acid on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate. The reaction is typically carried out in a mixed solvent system with a mild base like sodium bicarbonate.

Deprotection Strategy: The Boc group is cleaved by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[7] The mechanism involves the protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which subsequently decomposes to isobutene and a proton. The resulting carbamic acid readily decarboxylates to liberate the free amine.

The Fmoc Group: The Modern Standard for Base-Labile Protection

The 9-Fluorenylmethyloxycarbonyl (Fmoc) group is favored in modern solid-phase peptide synthesis (SPPS) due to its removal under very mild basic conditions, typically with a solution of piperidine in dimethylformamide (DMF).[3][6] This allows for the use of acid-labile side-chain protecting groups, providing an orthogonal protection strategy.

Protection Mechanism: The Fmoc group is introduced by reacting 2-piperidinecarboxylic acid with an activated Fmoc reagent, such as Fmoc-Cl or Fmoc-OSu, under basic conditions.

Deprotection Strategy: The lability of the Fmoc group to base is due to the acidic proton at the C9 position of the fluorenyl ring system.[3] A base, such as piperidine, abstracts this proton, leading to a β-elimination reaction that releases the free amine and dibenzofulvene. The excess piperidine in the deprotection solution also acts as a scavenger for the dibenzofulvene byproduct.[3]

The Cbz Group: A Robust and Versatile Option

The Carboxybenzyl (Cbz or Z) group is a classic amine protecting group known for its robustness and stability under a wide range of reaction conditions. It is typically removed by catalytic hydrogenolysis, a clean and efficient method that yields toluene and carbon dioxide as the only byproducts.

Protection Mechanism: The Cbz group is introduced by reacting 2-piperidinecarboxylic acid with benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann reaction).

Deprotection Strategy: The most common method for Cbz deprotection is catalytic hydrogenation using a palladium catalyst (Pd/C) and a hydrogen source.[4] The reaction is typically carried out at atmospheric pressure and room temperature. Alternatively, the Cbz group can be cleaved by strong acids such as HBr in acetic acid, although this method is less mild than hydrogenolysis.[4][8]

Visualizing the Workflows

To provide a clearer understanding of the synthetic pathways, the following diagrams illustrate the protection and deprotection workflows for each protecting group as applied to 2-piperidinecarboxylic acid.

Boc_Workflow cluster_protection Boc Protection cluster_deprotection Boc Deprotection 2-Piperidinecarboxylic_Acid_Boc 2-Piperidinecarboxylic Acid N-Boc-Pip This compound 2-Piperidinecarboxylic_Acid_Boc->N-Boc-Pip Protection Boc_Anhydride (Boc)₂O, Base N-Boc-Pip_Deprot This compound Free_Amine_Boc 2-Piperidinecarboxylic Acid N-Boc-Pip_Deprot->Free_Amine_Boc Deprotection TFA TFA or HCl

Caption: Boc protection and deprotection workflow.

Fmoc_Workflow cluster_protection Fmoc Protection cluster_deprotection Fmoc Deprotection 2-Piperidinecarboxylic_Acid_Fmoc 2-Piperidinecarboxylic Acid N-Fmoc-Pip N-Fmoc-2-piperidinecarboxylic Acid 2-Piperidinecarboxylic_Acid_Fmoc->N-Fmoc-Pip Protection Fmoc_OSu Fmoc-OSu, Base N-Fmoc-Pip_Deprot N-Fmoc-2-piperidinecarboxylic Acid Free_Amine_Fmoc 2-Piperidinecarboxylic Acid N-Fmoc-Pip_Deprot->Free_Amine_Fmoc Deprotection Piperidine 20% Piperidine/DMF

Caption: Fmoc protection and deprotection workflow.

Cbz_Workflow cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection 2-Piperidinecarboxylic_Acid_Cbz 2-Piperidinecarboxylic Acid N-Cbz-Pip N-Cbz-2-piperidinecarboxylic Acid 2-Piperidinecarboxylic_Acid_Cbz->N-Cbz-Pip Protection Cbz_Cl Cbz-Cl, Base N-Cbz-Pip_Deprot N-Cbz-2-piperidinecarboxylic Acid Free_Amine_Cbz 2-Piperidinecarboxylic Acid N-Cbz-Pip_Deprot->Free_Amine_Cbz Deprotection H2_PdC H₂, Pd/C

Caption: Cbz protection and deprotection workflow.

Experimental Protocols

The following protocols are provided as representative examples for the N-protection and deprotection of 2-piperidinecarboxylic acid. Researchers should optimize these conditions based on their specific substrate and scale.

Protocol 1: N-Boc Protection of 2-Piperidinecarboxylic Acid[6]

Materials:

  • 2-Piperidinecarboxylic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Methanol

  • Water

  • Diethyl ether

  • Dichloromethane

  • Saturated potassium bisulfate solution

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottomed flask, add 2-piperidinecarboxylic acid (1.0 eq), di-tert-butyl dicarbonate (1.1 eq), sodium bicarbonate (5.0 eq), and methanol.

  • Stir the mixture at room temperature for 24 hours.

  • Remove the methanol by distillation under reduced pressure.

  • Dissolve the residue in water and wash three times with diethyl ether.

  • Adjust the pH of the aqueous phase to 2 with a saturated potassium bisulfate solution.

  • Extract the aqueous phase three times with dichloromethane.

  • Combine the organic phases, wash three times with saturated saline, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the this compound. A typical yield for this reaction is around 87.8%.[5]

Protocol 2: N-Fmoc Protection of 2-Piperidinecarboxylic Acid (General Procedure)

Materials:

  • 2-Piperidinecarboxylic acid

  • 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)

  • Sodium carbonate (Na₂CO₃)

  • Dioxane or acetone

  • Water

  • Diethyl ether

  • Dilute hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve 2-piperidinecarboxylic acid (1.0 eq) in a 10% aqueous solution of sodium carbonate or a mixture of dioxane and aqueous sodium bicarbonate.

  • Slowly add a solution of Fmoc-OSu (1.05 eq) in dioxane or acetone to the amino acid solution with vigorous stirring at 0-5°C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid.

  • Extract the precipitated N-Fmoc-2-piperidinecarboxylic acid with an organic solvent such as ethyl acetate. The product can be further purified by recrystallization.

Protocol 3: N-Cbz Protection of 2-Piperidinecarboxylic Acid (General Schotten-Baumann Conditions)

Materials:

  • 2-Piperidinecarboxylic acid

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Water

  • Diethyl ether

  • Dilute hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve 2-piperidinecarboxylic acid (1.0 eq) in a 1 M aqueous solution of sodium carbonate (2.5 eq) with cooling in an ice bath.

  • While vigorously stirring the solution, add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Cbz-2-piperidinecarboxylic acid.

Protocol 4: N-Boc Deprotection (General Procedure)[9]

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the this compound in dichloromethane.

  • Add trifluoroacetic acid (typically 25-50% v/v) to the solution at 0°C.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting salt of 2-piperidinecarboxylic acid can be used directly or neutralized.

Protocol 5: N-Fmoc Deprotection (General Procedure)[3][12]

Materials:

  • N-Fmoc-2-piperidinecarboxylic acid

  • Piperidine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-Fmoc-2-piperidinecarboxylic acid in DMF.

  • Add piperidine to a final concentration of 20% (v/v).

  • Stir the reaction at room temperature for a short period (typically 10-30 minutes).

  • Monitor the reaction by TLC.

  • Upon completion, the solvent can be removed under reduced pressure, and the product can be isolated by precipitation or extraction.

Protocol 6: N-Cbz Deprotection by Catalytic Hydrogenolysis[5]

Materials:

  • N-Cbz-2-piperidinecarboxylic acid

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • In a flask equipped with a magnetic stir bar, dissolve the N-Cbz-2-piperidinecarboxylic acid (1.0 eq) in methanol or ethanol.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol %).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield the deprotected 2-piperidinecarboxylic acid.

Conclusion and Recommendations

The choice between Boc, Fmoc, and Cbz for the N-protection of 2-piperidinecarboxylic acid is highly dependent on the overall synthetic strategy.

  • Boc protection is a robust and high-yielding method, ideal for syntheses where acid-lability for deprotection is desired and compatible with downstream reaction conditions.

  • Fmoc protection offers the advantage of very mild, base-catalyzed deprotection, making it the preferred choice for the synthesis of peptides and other molecules containing acid-sensitive functionalities.

  • Cbz protection provides a highly stable protecting group that can be removed under neutral conditions via hydrogenolysis, which is advantageous when avoiding both acidic and basic deprotection steps is necessary. However, the presence of reducible functional groups in the molecule may preclude its use.

By carefully considering the stability, orthogonality, and deprotection conditions of each of these protecting groups, researchers can design more efficient and successful synthetic routes for the construction of complex molecules derived from 2-piperidinecarboxylic acid.

References

validation of analytical methods for the quantification of N-Boc-2-piperidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of analytical methodologies for the quantification of N-Boc-2-piperidinecarboxylic acid is essential for researchers, scientists, and drug development professionals to ensure data accuracy and reliability. This guide provides an objective evaluation of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for this purpose. The selection of an optimal analytical method is contingent on factors such as the sample matrix, required sensitivity, and the specific application.

Comparison of Analytical Methods

The validation of these analytical methods is performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure they are fit for their intended purpose.[1] The following table summarizes the typical validation parameters for the quantification of a small molecule like this compound by HPLC-UV, GC-MS, and LC-MS/MS.

Validation ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (R²) > 0.999> 0.998> 0.999
Range 1 - 500 µg/mL5 - 1000 µg/mL0.1 - 1000 ng/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%99.0 - 101.0%
Precision (% RSD) < 2.0%< 3.0%< 1.5%
Limit of Detection (LOD) 0.5 µg/mL1 µg/mL0.05 ng/mL
Limit of Quantification (LOQ) 1 µg/mL5 µg/mL0.1 ng/mL
Specificity GoodModerateExcellent

This data is based on expected performance for similar N-Boc protected piperidine derivatives and may require optimization for this compound.[1]

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended to serve as a starting point and may require optimization based on specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of this compound in bulk material and simple matrices.

  • Instrumentation : A standard HPLC system equipped with a UV detector.

  • Column : A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase : An isocratic or gradient mixture of acetonitrile and water with 0.1% formic acid. For mass spectrometry compatibility, phosphoric acid should be replaced with formic acid.[1][2]

  • Flow Rate : 1.0 mL/min.[1][3]

  • Column Temperature : 30 °C.[1][2]

  • Detection Wavelength : Approximately 210 nm, as the Boc-protecting group provides some UV absorbance.

  • Injection Volume : 10 µL.[1][2]

  • Sample Preparation : Dissolve the sample in the mobile phase to a known concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for assessing the purity of this compound, particularly for detecting volatile impurities. Derivatization may be necessary to improve the volatility of the carboxylic acid.

  • Instrumentation : A gas chromatograph with a mass spectrometer detector.

  • Column : A non-polar capillary column (e.g., DB-1 or HP-5, 30 m x 0.25 mm, 0.25 µm).[1]

  • Carrier Gas : Helium or Hydrogen at a constant flow.[1]

  • Oven Temperature Program :

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.[1]

  • Injector Temperature : 250 °C.[1]

  • Detector Temperature : 280 °C.[1]

  • Injection Volume : 1 µL (split or splitless injection).[1]

  • Sample Preparation : Dissolve the sample in a suitable solvent such as dichloromethane or methanol.[1] Derivatization with an agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) may be required to convert the carboxylic acid to a more volatile silyl ester.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, often without the need for derivatization, and is ideal for complex matrices.[3]

  • Instrumentation : A standard HPLC or UHPLC system coupled to a tandem mass spectrometer.[3]

  • Column : A C18 column suitable for LC-MS analysis.[3]

  • Mobile Phase : A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile or methanol with 0.1% formic acid).

  • Flow Rate : Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.[3]

  • Ionization Mode : Electrospray Ionization (ESI) in positive or negative mode. Positive mode is often suitable for amines like piperidine.[3]

  • Mass Analyzer Mode : Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring a specific precursor-to-product ion transition for this compound and an internal standard.[3]

  • Sample Preparation : Sample preparation can be as straightforward as "dilute and shoot" or may involve protein precipitation for biological matrices, followed by centrifugation and injection of the supernatant.[3]

Visualizations

Analytical Method Validation Workflow

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose.[1] The following diagram illustrates the typical workflow for validating an analytical method for the quantification of this compound.

Analytical Method Validation Workflow start Start: Define Analytical Method Requirements develop Method Development & Optimization start->develop pre_validation Pre-Validation Check (System Suitability) develop->pre_validation validation Method Validation (ICH Q2(R1) Guidelines) pre_validation->validation specificity Specificity/ Selectivity validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision (Repeatability, Intermediate) validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness documentation Documentation & Reporting specificity->documentation linearity->documentation accuracy->documentation precision->documentation lod_loq->documentation robustness->documentation end Validated Method Ready for Routine Use documentation->end

Caption: Workflow for analytical method validation.

General LC-MS Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS analysis of this compound.

LC-MS Experimental Workflow sample_prep Sample Preparation (e.g., Dilution, Extraction) lc_separation LC Separation (C18 Column, Gradient Elution) sample_prep->lc_separation ionization Ionization (Electrospray - ESI) lc_separation->ionization mass_analysis Mass Analysis (Tandem MS - MRM) ionization->mass_analysis detection Detection mass_analysis->detection data_processing Data Processing & Quantification detection->data_processing

Caption: Experimental workflow for LC-MS analysis.

References

A Senior Application Scientist's Guide to Evaluating the In Vitro and In Vivo Stability of N-Boc-2-piperidinecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a viable drug candidate is fraught with challenges. A critical hurdle in this process is ensuring the metabolic stability of the compound. This guide provides an in-depth technical comparison and experimental protocols for evaluating the in vitro and in vivo stability of compounds derived from N-Boc-2-piperidinecarboxylic acid, a common scaffold in medicinal chemistry.[1][2] Understanding the stability of these derivatives is paramount, as it directly influences their pharmacokinetic profiles, efficacy, and safety.[3][4]

The presence of the piperidine ring, a privileged structure in drug discovery, offers significant advantages in terms of modulating physicochemical properties.[1][5] However, it is also susceptible to various metabolic transformations.[6][7][8] The N-Boc (tert-butoxycarbonyl) protecting group, while essential during synthesis, can also influence the metabolic fate of the molecule.[9][10][11] This guide will delve into the experimental nuances of assessing the stability of this class of compounds, providing a framework for robust and reliable data generation.

The Logic of Stability Assessment: A Two-Pronged Approach

A comprehensive evaluation of compound stability necessitates a combination of in vitro and in vivo assays. The in vitro assays provide a high-throughput and cost-effective means to assess intrinsic metabolic liabilities, while in vivo studies offer a more holistic understanding of a compound's fate in a complex biological system.

G cluster_0 Stability Assessment Workflow InVitro In Vitro Assays (High-Throughput Screening) Data Data Analysis & Interpretation InVitro->Data Intrinsic Stability Data InVivo In Vivo Studies (Confirmatory & Mechanistic) InVivo->Data Pharmacokinetic Profile Decision Lead Optimization Decisions Data->Decision

Caption: A generalized workflow for assessing compound stability.

Part 1: In Vitro Stability Assessment – The First Line of Defense

In vitro stability assays are indispensable for the early-stage screening of drug candidates. They provide crucial information on a compound's susceptibility to enzymatic degradation in key metabolic organs and compartments.

Liver Microsomal Stability Assay

The liver is the primary site of drug metabolism, and liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of phase I metabolic reactions.[6][12][13] The microsomal stability assay is therefore a cornerstone of in vitro drug metabolism studies.[14][15]

Causality Behind Experimental Choices:

  • Microsome Source: Human liver microsomes (HLM) are the gold standard for predicting human metabolism. However, microsomes from other species (e.g., rat, mouse, dog) are often used in early discovery to assess interspecies differences and to support preclinical animal studies.[15]

  • Cofactor: The reaction requires a source of reducing equivalents, typically provided by an NADPH-regenerating system, to support CYP enzyme activity.[12][14]

  • Controls: Positive control compounds with known metabolic fates (e.g., verapamil, testosterone) are included to ensure the metabolic competency of the microsomal preparation. A negative control lacking the NADPH-regenerating system is crucial to distinguish enzymatic degradation from chemical instability.[12]

Detailed Experimental Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled liver microsomes (human or other species) on ice.

    • Prepare an NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Prepare a quench solution (e.g., acetonitrile containing an internal standard).

  • Incubation:

    • In a 96-well plate, pre-warm a mixture of liver microsomes and phosphate buffer (pH 7.4) at 37°C.

    • Add the test compound to the microsomal suspension to achieve the desired final concentration (e.g., 1 µM).

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding the cold quench solution.[15]

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the remaining parent compound at each time point relative to the 0-minute sample.

Data Analysis and Interpretation:

The percentage of the parent compound remaining is plotted against time. From the slope of the natural logarithm of the remaining compound versus time, the half-life (t½) and intrinsic clearance (CLint) can be calculated.[15]

  • Half-life (t½): The time it takes for 50% of the compound to be metabolized.

  • Intrinsic Clearance (CLint): A measure of the metabolic capacity of the liver for a particular compound.

G cluster_1 Liver Microsomal Stability Assay Workflow start Prepare Reagents incubate Incubate at 37°C start->incubate quench Quench Reaction incubate->quench Time Points analyze LC-MS/MS Analysis quench->analyze data Calculate t½ and CLint analyze->data

Caption: Workflow for a liver microsomal stability assay.

Plasma Stability Assay

In addition to hepatic metabolism, compounds can be degraded by enzymes present in the blood plasma, such as esterases and amidases.[16][17][18] The plasma stability assay is therefore crucial for identifying compounds that may be rapidly cleared before reaching their target.

Causality Behind Experimental Choices:

  • Plasma Source: Plasma from different species (human, rat, mouse) can be used to assess interspecies differences in enzymatic activity.[17]

  • Anticoagulant: The choice of anticoagulant (e.g., heparin, EDTA) can sometimes influence the stability of certain compounds, so consistency is key.[3]

  • Incubation Conditions: The assay is performed at 37°C to mimic physiological conditions.[16][17]

Detailed Experimental Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled plasma (human or other species) at 37°C.

    • Prepare a quench solution (e.g., acetonitrile containing an internal standard).

  • Incubation:

    • In a 96-well plate, add the test compound to the plasma to achieve the desired final concentration (e.g., 1 µM).

    • Incubate the plate at 37°C.

    • At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), terminate the reaction by adding the cold quench solution.[17][18]

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the remaining parent compound at each time point relative to the 0-minute sample.

Data Analysis and Interpretation:

Similar to the microsomal stability assay, the percentage of the parent compound remaining is plotted against time, and the half-life (t½) is calculated.[16]

Comparative Data for this compound Derivatives

To illustrate the utility of these assays, the following table presents hypothetical stability data for a series of this compound derivatives with varying substituents.

Compound IDR1 SubstituentR2 SubstituentMicrosomal t½ (min)Plasma t½ (min)
NBP-001 HH> 60> 120
NBP-002 4-F-PhenylH45> 120
NBP-003 HMethyl Ester> 6015
NBP-004 4-MeO-PhenylH25> 120
NBP-005 HEthyl Amide> 6095

Interpretation of Hypothetical Data:

  • NBP-001: The parent compound shows high stability in both liver microsomes and plasma, suggesting it is not a primary substrate for the enzymes in these matrices.

  • NBP-002: The introduction of a fluoro-phenyl group slightly decreases microsomal stability, possibly due to hydroxylation of the aromatic ring.

  • NBP-003: The methyl ester is highly susceptible to hydrolysis by plasma esterases, resulting in a very short plasma half-life. This highlights a potential metabolic liability.

  • NBP-004: The methoxy-phenyl group significantly reduces microsomal stability, likely due to O-dealkylation, a common metabolic pathway for such moieties.

  • NBP-005: The ethyl amide is more stable in plasma compared to the ester (NBP-003), demonstrating how simple structural modifications can improve metabolic stability.

Part 2: In Vivo Stability and Pharmacokinetic Assessment

While in vitro assays are excellent for screening, in vivo studies are essential to understand the complete pharmacokinetic (PK) profile of a compound.[3] These studies provide data on absorption, distribution, metabolism, and excretion (ADME) in a living organism.

Causality Behind Experimental Choices:

  • Animal Model: The choice of animal model (e.g., mouse, rat) is typically based on the disease model and the desire to use a species with a metabolic profile that is as close to humans as possible.

  • Route of Administration: The route of administration (e.g., intravenous, oral) depends on the intended clinical use of the drug. An intravenous dose provides a direct measure of clearance, while an oral dose also assesses absorption and first-pass metabolism.

  • Sample Collection: Blood samples are collected at various time points to characterize the concentration-time profile of the drug.[3] Plasma is then separated for analysis.[3]

Detailed Experimental Protocol:

  • Dosing and Sample Collection:

    • Formulate the test compound in a suitable vehicle.[3]

    • Administer the compound to the animals at a specific dose (e.g., 10 mg/kg).

    • Collect blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant.[3]

    • Process the blood to obtain plasma and store at -80°C until analysis.[3]

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in plasma.[3]

    • Analyze the plasma samples to determine the concentration of the parent compound at each time point.

Data Analysis and Interpretation:

The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:

  • Clearance (CL): The volume of plasma cleared of the drug per unit of time.

  • Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

  • Half-life (t½): The time it takes for the plasma concentration of the drug to decrease by half.

  • Bioavailability (%F): The fraction of an orally administered dose that reaches the systemic circulation.

Comparative Pharmacokinetic Data

The following table presents hypothetical pharmacokinetic data for two of the previously discussed derivatives in rats.

Compound IDRouteCL (mL/min/kg)Vd (L/kg)t½ (hr)%F
NBP-001 IV151.23.5-
PO--4.165
NBP-004 IV552.52.1-
PO--2.320

Interpretation of Hypothetical Data:

  • NBP-001: Exhibits moderate clearance and good oral bioavailability, suggesting it is relatively stable in vivo and well-absorbed.

  • NBP-004: Shows high clearance and low oral bioavailability. This is consistent with the low in vitro microsomal stability and suggests significant first-pass metabolism in the liver.

The Interplay of In Vitro and In Vivo Data

A strong correlation between in vitro and in vivo data provides confidence in the predictive power of the early-stage assays. For example, the poor microsomal stability of NBP-004 accurately predicted its high in vivo clearance.

G cluster_2 In Vitro-In Vivo Correlation InVitro_HighCL High In Vitro CLint (e.g., Microsomal Assay) InVivo_HighCL High In Vivo Clearance InVitro_HighCL->InVivo_HighCL Predicts Poor_PK Poor Pharmacokinetic Profile (Low Bioavailability, Short t½) InVivo_HighCL->Poor_PK Leads to

References

A Head-to-Head Comparison of N-Protecting Groups: N-Boc vs. Cbz, Fmoc, and Troc in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of chemical synthesis, the selection of an appropriate N-protecting group is a critical decision that profoundly impacts reaction outcomes, yield, and purity. This guide provides an in-depth, objective comparison of the widely used tert-Butoxycarbonyl (Boc) protecting group against three other common N-protecting groups: Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), and 2,2,2-Trichloroethoxycarbonyl (Troc). This comparison is supported by a summary of their chemical properties, stability profiles, and illustrative performance data, alongside detailed experimental protocols for their application and removal.

The strategic use of protecting groups is fundamental to modern organic synthesis, enabling chemists to selectively mask reactive functional groups and prevent undesired side reactions.[1] The ideal protecting group should be easy to introduce and remove, stable under a variety of reaction conditions, and its cleavage should not affect other functional groups within the molecule—a concept known as orthogonality.[2][3][4] This guide focuses on a head-to-head comparison of four of the most prevalent amine protecting groups, with a particular emphasis on their application in both solution-phase and solid-phase peptide synthesis (SPPS).

Core Principles: A Dichotomy of Lability

The primary distinction between N-Boc and its counterparts lies in the chemical conditions required for their removal.[5] N-Boc is characteristically acid-labile, readily cleaved by acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6][7] In contrast, Fmoc is base-labile, typically removed using a secondary amine like piperidine.[8][9] Cbz is uniquely susceptible to hydrogenolysis, while Troc is cleaved under reductive conditions.[3][9] These differing labilities form the basis of orthogonal protection strategies, allowing for the selective deprotection of one group in the presence of others.[2][10]

Comparative Overview of N-Protecting Groups

The choice of an N-protecting group is dictated by the overall synthetic strategy, including the stability of other functional groups in the molecule and the desired deprotection method. The following table summarizes the key characteristics of N-Boc, Cbz, Fmoc, and Troc.

FeatureN-Boc (tert-Butoxycarbonyl)Cbz (Carboxybenzyl)Fmoc (9-Fluorenylmethyloxycarbonyl)Troc (2,2,2-Trichloroethoxycarbonyl)
Structure (CH₃)₃C-O-CO-C₆H₅CH₂-O-CO-C₁₄H₉-CH₂-O-CO-CCl₃-CH₂-O-CO-
Lability Acid-Labile[6][7]Hydrogenolysis[9]Base-Labile[8][9]Reductive Cleavage[3][9]
Typical Deprotection Reagents TFA, HCl[6][7]H₂, Pd/C[9]20-50% Piperidine in DMF[8]Zn, Acetic Acid[9]
Stability Stable to base, nucleophiles, and catalytic hydrogenation.[7]Stable to mild acid and base.[1]Stable to acid and catalytic hydrogenation.[8]Stable under hydrolytic, strongly acidic, and mild reductive conditions.[11]
Key Advantages Robust, widely used, compatible with many reaction conditions.[7]Imparts crystallinity, economical.[12]Milder deprotection conditions, enables UV monitoring of deprotection, orthogonal to acid-labile groups.[5][8]Orthogonal to acid- and base-labile groups.[11]
Potential Limitations Harsh acidic deprotection can be detrimental to sensitive substrates.[5]Incompatible with reducible functional groups (e.g., alkenes, alkynes).[1]Can be more expensive, potential for side reactions like diketopiperazine formation in SPPS.[5][13]Use of heavy metals for deprotection.

Performance in Specific Applications: A Closer Look

While direct, side-by-side quantitative data for all four protecting groups under identical conditions is scarce, the extensive use of these groups in peptide synthesis provides a valuable context for comparison.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, the choice between Boc and Fmoc strategies has been a long-standing topic of discussion. The Boc/Bzl strategy utilizes Boc for temporary Nα-protection and benzyl-based groups for permanent side-chain protection. This approach is known for its robustness and can be advantageous for synthesizing long or hydrophobic peptides that are prone to aggregation, as the repetitive acid treatments can help to disrupt secondary structures.[9][14] However, it requires the use of hazardous reagents like hydrofluoric acid (HF) for the final cleavage.[9]

The Fmoc/tBu strategy , which employs the base-labile Fmoc group for Nα-protection and acid-labile tert-butyl-based groups for side-chain protection, has become the more dominant method.[5][9] Its key advantage is the milder deprotection conditions, which are more compatible with sensitive functionalities.[5] The ability to monitor Fmoc deprotection via UV spectroscopy is another significant benefit for automated synthesis.[8]

Performance Metric (Illustrative for a Proline-Containing Decapeptide)Boc-StrategyFmoc-StrategyKey Considerations
Crude Peptide Purity (%) Potentially higher for aggregation-prone sequences (~70-95%)[14]~70-95% (highly sequence-dependent)Boc deprotection in acid can disrupt aggregates. Fmoc-SPPS can be prone to aggregation in difficult sequences.[14]
Overall Yield (%) ~20-50%[14]~30-60%[14]Yield is highly dependent on coupling efficiency at each step and the success of the final cleavage.
Coupling Efficiency for Proline Generally highCan be challenging due to the secondary amine nature of proline, potentially requiring double coupling or specialized reagents.[14]Proline's unique structure can hinder coupling kinetics.

Experimental Protocols

Detailed methodologies for the protection and deprotection of amines using Boc, Cbz, Fmoc, and Troc are provided below.

N-Boc Protection and Deprotection

Protocol 1: N-Boc Protection of a Primary Amine

  • Reagents: Primary amine, Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.), Triethylamine (TEA, 1.2 eq.) or Sodium Bicarbonate, Dichloromethane (DCM) or a biphasic system of dioxane and water.[8][15]

  • Procedure: Dissolve the primary amine in the chosen solvent. Add the base to the solution and cool to 0 °C in an ice bath. Add a solution of (Boc)₂O dropwise to the cooled amine solution. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC. Upon completion, perform an appropriate aqueous workup. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected amine.[8][15]

Protocol 2: Acidic Deprotection of a Boc-Protected Amine

  • Reagents: Boc-protected amine, Trifluoroacetic acid (TFA, 10-20 eq.) or 4M HCl in 1,4-dioxane, Dichloromethane (DCM).[15][16]

  • Procedure: Dissolve the Boc-protected amine in DCM. Add TFA or the HCl solution at room temperature. Effervescence (CO₂ evolution) is typically observed.[15] Stir the reaction for 30-60 minutes, monitoring by TLC. Concentrate the reaction mixture under reduced pressure. The resulting amine is typically obtained as its salt and can be neutralized with a base.[15][16]

N-Fmoc Protection and Deprotection

Protocol 3: N-Fmoc Protection of an Amino Acid

  • Reagents: Amino acid, Fmoc-succinamide (Fmoc-OSu, 1.05 eq.), Saturated aqueous Sodium Bicarbonate (NaHCO₃), Tetrahydrofuran (THF).[11]

  • Procedure: Dissolve the amino acid and Fmoc-OSu in a 2:1 v/v mixture of THF:saturated aqueous NaHCO₃. Stir the reaction mixture at room temperature for 16 hours. Dilute the reaction with water and adjust the pH to 9 with saturated aqueous NaHCO₃. Extract the mixture with diethyl ether. Acidify the aqueous layer to pH 1 with 1 M HCl. Extract the product with an organic solvent, dry, and concentrate to yield the Fmoc-protected amino acid.[11]

Protocol 4: Base-Mediated Deprotection of an Fmoc-Protected Amine

  • Reagents: Fmoc-protected amine, 20-50% Piperidine in N,N-Dimethylformamide (DMF).[8][17]

  • Procedure: Dissolve the Fmoc-protected amine in the piperidine/DMF solution. Stir the reaction at room temperature. The reaction is typically complete within 30 minutes. Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure and purify the product.[17]

N-Cbz Protection and Deprotection

Protocol 5: N-Cbz Protection of a Primary Amine (Schotten-Baumann conditions)

  • Reagents: Primary amine, Benzyl chloroformate (Cbz-Cl, 1.1 eq.), Sodium carbonate (Na₂CO₃, 2.0 eq.), Dioxane, Water.

  • Procedure: Dissolve the primary amine in a 1:1 mixture of dioxane and water. Add Na₂CO₃ and cool the mixture to 0 °C. Add Cbz-Cl dropwise. Stir the reaction at room temperature for 2-4 hours, monitoring by TLC. Perform an aqueous workup, extract the product with an organic solvent, dry, and concentrate to yield the Cbz-protected amine.

Protocol 6: Catalytic Hydrogenolysis for Cbz Deprotection

  • Reagents: Cbz-protected amine, 10% Palladium on carbon (Pd/C, 5-10 mol%), Hydrogen (H₂), Methanol or Ethanol.

  • Procedure: Dissolve the Cbz-protected amine in the chosen solvent. Add the Pd/C catalyst. Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus). Stir vigorously until the reaction is complete (monitored by TLC). Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected amine.

N-Troc Protection and Deprotection

Protocol 7: N-Troc Protection of a Primary Amine

  • Reagents: Primary amine, 2,2,2-Trichloroethyl chloroformate (Troc-Cl, 1.1 eq.), Pyridine or Sodium Bicarbonate, Dichloromethane (DCM) or a biphasic system with water.

  • Procedure: Dissolve the primary amine in the chosen solvent. Add the base and cool to 0 °C. Add Troc-Cl dropwise. Stir the reaction at room temperature for 2-4 hours, monitoring by TLC. Perform an appropriate workup to isolate the Troc-protected amine.

Protocol 8: Reductive Deprotection of a Troc-Protected Amine

  • Reagents: Troc-protected amine, Zinc dust (excess), Acetic acid, Methanol or THF.

  • Procedure: Suspend the Troc-protected amine and zinc dust in the chosen solvent. Add acetic acid dropwise. Stir the reaction at room temperature until complete (monitored by TLC). Filter the reaction mixture to remove excess zinc and concentrate the filtrate. Perform an aqueous workup and extract the product to obtain the deprotected amine.

Visualizing Orthogonal Strategies and Deprotection Mechanisms

The following diagrams, generated using Graphviz, illustrate the concept of orthogonal protection and the fundamental deprotection mechanisms.

Orthogonal_Protection Molecule Polyfunctional Molecule (e.g., Amino Acid) Boc_Protected N-Boc Protected Molecule->Boc_Protected (Boc)₂O Fmoc_Protected N-Fmoc Protected Molecule->Fmoc_Protected Fmoc-OSu Cbz_Protected N-Cbz Protected Molecule->Cbz_Protected Cbz-Cl Deprotected_Amine Free Amine Boc_Protected->Deprotected_Amine Acid (TFA) Fmoc_Protected->Deprotected_Amine Base (Piperidine) Cbz_Protected->Deprotected_Amine H₂/Pd-C

Caption: Orthogonal protection and deprotection of an amine.

Deprotection_Mechanisms cluster_Boc N-Boc Deprotection (Acid-Catalyzed) cluster_Fmoc N-Fmoc Deprotection (Base-Catalyzed) cluster_Cbz N-Cbz Deprotection (Hydrogenolysis) Boc_Start R-NH-Boc Boc_Protonated R-NH-Boc-H⁺ Boc_Start->Boc_Protonated + H⁺ Boc_CarbamicAcid R-NH-COOH + (CH₃)₃C⁺ Boc_Protonated->Boc_CarbamicAcid Fragmentation Boc_End R-NH₂ + CO₂ Boc_CarbamicAcid->Boc_End Decarboxylation Fmoc_Start R-NH-Fmoc Fmoc_Anion Fluorenyl Anion + R-NH-COO⁻ Fmoc_Start->Fmoc_Anion + Base (β-Elimination) Fmoc_End R-NH₂ + CO₂ Fmoc_Anion->Fmoc_End Decarboxylation Cbz_Start R-NH-Cbz Cbz_Cleaved R-NH-COOH + Toluene Cbz_Start->Cbz_Cleaved H₂/Pd-C Cbz_End R-NH₂ + CO₂ Cbz_Cleaved->Cbz_End Decarboxylation

Caption: Simplified deprotection mechanisms of N-Boc, N-Fmoc, and N-Cbz.

Conclusion

The choice between N-Boc, Cbz, Fmoc, and Troc is highly dependent on the specific synthetic context. N-Boc remains a robust and versatile protecting group, particularly valuable for its stability under a wide range of non-acidic conditions. The Fmoc group offers the advantage of mild, base-labile deprotection, making it the preferred choice for modern solid-phase peptide synthesis, especially for sensitive peptides. The Cbz group, while older, still finds utility in solution-phase synthesis, particularly where crystallinity is advantageous for purification. Troc provides an additional layer of orthogonality with its unique reductive cleavage conditions. A thorough understanding of the properties and reactivity of each of these protecting groups is essential for designing efficient and successful synthetic routes in research and drug development.

References

Safety Operating Guide

Proper Disposal of N-Boc-2-piperidinecarboxylic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of N-Boc-2-piperidinecarboxylic acid, aligning with standard laboratory safety protocols and regulatory requirements.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. This compound is classified as a skin, eye, and respiratory irritant[1]. Therefore, adherence to proper personal protective equipment (PPE) protocols is mandatory.

Required Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)To prevent skin contact and irritation.
Eye Protection Safety glasses with side-shields or gogglesTo protect eyes from dust particles and splashes.
Respiratory Protection NIOSH-approved N95 dust mask or higherTo prevent inhalation of dust, which can cause respiratory tract irritation.
Body Protection Laboratory coatTo protect skin and clothing from contamination.

II. Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through a licensed professional waste disposal service. Do not dispose of this chemical into drains or household waste.

Step 1: Waste Collection and Storage

  • Carefully sweep up any solid waste of this compound, avoiding the generation of dust[2][3].

  • Place the collected material into a clearly labeled, sealed container suitable for hazardous waste.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids[4].

Step 2: Spill Management

  • In the event of a spill, immediately evacuate the area if dust is airborne.

  • Wearing the appropriate PPE, contain the spill.

  • For small spills, use dry clean-up procedures. Gently sweep or vacuum the material and place it in a labeled hazardous waste container[2][3].

  • For large spills, also use dry clean-up methods. Avoid actions that could create dust clouds.

  • After the material has been collected, decontaminate the area with a suitable solvent or detergent and water, collecting the cleaning materials for disposal as hazardous waste.

Step 3: Final Disposal

  • Arrange for the collection of the hazardous waste by a licensed and certified waste disposal company.

  • Provide the waste disposal company with a complete and accurate Safety Data Sheet (SDS) for this compound.

  • An alternative disposal method, to be performed only by qualified personnel in a permitted facility, involves dissolving the material in a combustible solvent and incinerating it in a chemical incinerator equipped with an afterburner and scrubber[1].

Contaminated Packaging:

  • Empty containers should be treated as hazardous waste.

  • Do not reuse empty containers.

  • Seal and label the contaminated packaging and dispose of it through the same licensed waste disposal service[3].

III. Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Start: Identify this compound for disposal B Wear appropriate PPE (Gloves, Goggles, Dust Mask, Lab Coat) A->B C Is this a spill? B->C D Sweep solid waste into a labeled, sealed container C->D No E Use dry clean-up procedures for the spill C->E Yes F Store container in a cool, dry, well-ventilated area D->F E->D G Contact licensed waste disposal company F->G H Provide SDS to waste disposal company G->H I End: Proper Disposal Complete H->I

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling N-Boc-2-piperidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety protocols and logistical plans for the handling and disposal of N-Boc-2-piperidinecarboxylic acid, a compound widely used in peptide synthesis.[1] Adherence to these guidelines is essential for ensuring the safety of all laboratory personnel and minimizing environmental impact.

This compound is classified as a skin, eye, and respiratory irritant.[1] Therefore, the use of appropriate personal protective equipment (PPE) and adherence to strict handling procedures are mandatory.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is required to mitigate the risks associated with handling this compound. The following table summarizes the recommended equipment.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles that meet EU Standard EN166 or OSHA 29 CFR 1910.133 regulations. A face shield should be worn where there is a significant risk of splashing or dust generation.[2][3]Protects against eye irritation from dust particles and potential splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A lab coat must be worn and fully buttoned. For larger quantities, consider protective clothing and boots.[2][4]Prevents skin irritation upon contact. Gloves should be inspected before use and changed immediately if contaminated.
Respiratory Protection For handling solids that may generate dust, a NIOSH-approved N95 dust mask or equivalent is required.[1] All handling should occur in a well-ventilated area, preferably a certified chemical fume hood.[5][6]Minimizes the risk of respiratory tract irritation from inhaling dust particles.[1]

Operational Plan: Step-by-Step Handling Procedure

Strict adherence to the following operational protocol is crucial for minimizing exposure and ensuring safe handling.

  • Preparation and Engineering Controls:

    • Designate a specific area for handling this compound, ideally within a chemical fume hood.[6]

    • Ensure the chemical fume hood is functioning correctly and certified.

    • Assemble all necessary equipment, including spatulas, weigh boats, glassware, and clearly labeled waste containers, before commencing work.

  • Donning Personal Protective Equipment (PPE):

    • Put on all required PPE as detailed in the table above, ensuring gloves are the correct size and free of defects.

  • Handling the Compound:

    • Avoid the formation of dust and aerosols.[5]

    • If weighing the solid, do so carefully within the fume hood to minimize dust generation.

    • Avoid contact with skin, eyes, and clothing.[2]

    • Do not eat, drink, or smoke in the laboratory area.[6]

  • Post-Handling Procedures:

    • Thoroughly decontaminate the work area and any equipment used.

    • Remove PPE in the correct order to prevent cross-contamination (gloves first, then lab coat, and finally eye protection).

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6]

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

  • Waste Segregation and Collection:

    • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[6]

    • Unused Compound: Dispose of the unused compound in its original container or a suitable, clearly labeled hazardous waste container.

  • Disposal Method:

    • Waste material should be disposed of in accordance with all applicable federal, state, and local environmental regulations.[4]

    • The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[4]

    • Do not empty into drains. [4][5]

Experimental Workflow

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area Designate Handling Area (Fume Hood) gather_materials Assemble Equipment & Waste Containers prep_area->gather_materials don_ppe Don PPE gather_materials->don_ppe handle_compound Weigh & Handle Compound (Avoid Dust) don_ppe->handle_compound Proceed with Caution post_handling Decontaminate Workspace & Equipment handle_compound->post_handling doff_ppe Doff PPE post_handling->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands segregate_waste Segregate Contaminated Solid Waste wash_hands->segregate_waste dispose_waste Dispose via Licensed Chemical Incineration segregate_waste->dispose_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.